3-Mercaptohexyl hexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-sulfanylhexyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2S/c1-3-5-6-8-12(13)14-10-9-11(15)7-4-2/h11,15H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXKOWZLYWBURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC(CCC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869868 | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear liquid | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/487/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in 50% heptane and ethanol, 10% triacetin | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/487/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.943-0.948 | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/487/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
136954-22-8, 145937-76-4 | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136954-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136954228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 3-mercaptohexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTOHEXYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023W2KD2VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3-Mercaptohexyl hexanoate chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Mercaptohexyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 136954-22-8) is an organosulfur compound that has garnered significant interest, primarily within the flavor and fragrance industry.[1] Structurally, it is the ester formed from 3-mercaptohexan-1-ol and hexanoic acid.[2] This molecule is a key contributor to the characteristic aromas of various tropical fruits, such as passion fruit, and is also found in wines and beers as a metabolic byproduct of fermentation.[1][3] Its potent sensory profile, characterized by fruity, tropical, and sulfurous notes, is detectable at extremely low concentrations.[1][4]
For professionals in research and drug development, understanding the chemical properties of such potent biological molecules is paramount. While not a therapeutic agent, its structural motifs—a thiol and an ester—are common in biologically active compounds. A thorough characterization provides a valuable case study in synthesis, analysis, stability, and metabolism of bifunctional molecules. This guide offers a comprehensive technical overview of its synthesis, physicochemical characteristics, analytical determination, and chemical behavior, grounded in established chemical principles and supported by authoritative references.
Physicochemical and General Properties
This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its defining characteristic is its potent aroma, which makes it a valuable flavoring agent.[1] A summary of its key physical and chemical properties is presented in Table 1. The high logP value indicates significant lipophilicity, suggesting poor water solubility but good solubility in organic solvents like alcohol.[1][5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O₂S | [2] |
| Molecular Weight | 232.38 g/mol | [2] |
| CAS Number | 136954-22-8 | [2] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [1] |
| Odor/Flavor Profile | Sulfurous, fruity, tropical | [1] |
| Boiling Point | 280.00 °C (at 760.00 mm Hg) | [1][6] |
| Specific Gravity | 0.943 to 0.948 @ 25.00 °C | [1] |
| Refractive Index | 1.460 to 1.470 @ 20.00 °C | [1] |
| Flash Point | > 98.89 °C (> 210.00 °F) | [1] |
| Vapor Pressure | 0.001 mmHg @ 25.00 °C (est.) | [1] |
| Water Solubility | 3.077 mg/L @ 25 °C (est.) | [1] |
| logP (o/w) | 4.665 (est.) | [1] |
| Synonyms | 3-Sulfanylhexyl hexanoate, Hexanoic acid, 3-mercaptohexyl ester | [2][5] |
Synthesis and Manufacturing
The most direct and common method for synthesizing this compound is through the esterification of its constituent alcohol and carboxylic acid. The Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a foundational method for this transformation.[7][8]
The causality behind this choice of reaction is its efficiency and reliance on relatively simple starting materials: 3-mercaptohexan-1-ol and hexanoic acid. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is critical. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7] The reaction is an equilibrium process, and to drive it towards the product (the ester), water must be removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.[8]
Logical Synthesis Pathway
The diagram below illustrates the acid-catalyzed esterification pathway.
Caption: Fischer-Speier esterification of this compound.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a self-validating system; successful synthesis is confirmed by the removal of the calculated amount of water and subsequent analytical characterization of the product.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Equip the flask with a magnetic stirrer and a heating mantle.
-
Reagent Charging:
-
To the round-bottom flask, add 3-mercaptohexan-1-ol (1.0 eq).
-
Add hexanoic acid (1.1 eq). The slight excess of the carboxylic acid helps to drive the reaction to completion.
-
Add a suitable solvent for azeotropic distillation, such as toluene or cyclohexane (approx. 2-3 mL per gram of alcohol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap (typically 4-8 hours). The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting alcohol.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[9] The bicarbonate wash is crucial to prevent acid-catalyzed hydrolysis during storage.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final this compound.[9]
Spectroscopic and Analytical Characterization
Due to the commercial nature of this compound as a flavor ingredient, detailed experimental spectra are not always publicly available.[10] However, based on its structure, its key spectroscopic features can be reliably predicted. Characterization is essential for confirming identity and purity, with Gas Chromatography-Mass Spectrometry (GC-MS) being the principal analytical technique.[2]
Predicted Spectroscopic Characteristics
Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z = 232 would be expected, though it may be weak.[2] The fragmentation pattern is dictated by the functional groups. Key predicted fragments are shown in Table 2. Alpha-cleavage next to the sulfur atom and cleavage adjacent to the carbonyl group are expected to be dominant fragmentation pathways.[11]
| m/z (Predicted) | Fragment Identity/Loss | Rationale |
| 199 | [M - SH]⁺ | Loss of the sulfhydryl radical. |
| 133 | [CH₃(CH₂)₄COOCH₂CH₂]⁺ | Cleavage of the C-S bond. |
| 117 | [CH₃(CH₂)₄COOH₂]⁺ | McLafferty rearrangement of the hexanoate moiety. |
| 99 | [CH₃(CH₂)₄CO]⁺ | Acylium ion from cleavage of the ester C-O bond. |
| 89 | [CH(SH)CH₂CH₃]⁺ | Alpha-cleavage adjacent to the thiol group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex due to overlapping aliphatic signals. Key diagnostic peaks would include a triplet around 4.1-4.3 ppm for the -CH₂- protons adjacent to the ester oxygen (-O-CH₂ -), a multiplet around 2.8-3.1 ppm for the methine proton attached to the sulfur (-CH (SH)-), and a triplet for the terminal methyl groups around 0.9 ppm. The thiol proton (-SH ) would appear as a broad singlet between 1.3-1.6 ppm, the position of which is concentration and solvent dependent.
-
¹³C NMR: The most downfield signal would be the carbonyl carbon of the ester at ~173 ppm. The carbon attached to the ester oxygen (-O-C H₂-) would appear around 65 ppm, and the carbon attached to the sulfur (-C H(SH)-) would be found around 40-45 ppm. The remaining aliphatic carbons would resonate in the 10-35 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum would show a strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. A weak absorption band around 2550 cm⁻¹ for the S-H stretch would also be present, which is a key diagnostic feature for the thiol group.[12] A strong C-O stretching band would be visible in the 1150-1250 cm⁻¹ region.
Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds like this compound in complex matrices such as food or biological samples.[13]
Caption: Standard workflow for the analysis of this compound by GC-MS.
Detailed GC-MS Protocol
This protocol provides a robust framework for the analysis of this compound.
-
Sample Preparation:
-
Objective: To extract and concentrate the analyte from the sample matrix.
-
Method (for liquid samples like wine/juice): Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and highly effective technique.[13]
-
Place 5-10 mL of the liquid sample in a 20 mL headspace vial.
-
Add NaCl (e.g., 1-2 g) to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace ("salting out").
-
Incubate the vial at a controlled temperature (e.g., 40-60 °C) with agitation for 15-30 minutes.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30-60 minutes) to adsorb the analytes.
-
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at high temperature (e.g., 250 °C) in splitless mode for 1-2 minutes to ensure complete transfer of the analyte to the column.
-
Column: A non-polar or medium-polarity column is ideal. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Oven Temperature Program: A typical program would be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 5-10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 260 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identification: The analyte is identified by comparing its retention time to that of an authentic standard and matching its mass spectrum against a reference library (e.g., NIST, Wiley).[2]
-
Quantitation: For accurate quantitation, a stable isotope-labeled internal standard is recommended, following an isotope dilution analysis methodology.
-
Reactivity and Stability
The chemical reactivity of this compound is governed by its two functional groups: the thioester linkage and the free thiol group.
-
Hydrolysis: The ester bond is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-mercaptohexan-1-ol and hexanoic acid. Thioesters are generally more susceptible to hydrolysis than their oxygen ester counterparts.[14][15] This degradation pathway is relevant for its stability in aqueous food and beverage matrices.
-
Oxidation: The thiol group (-SH) is readily oxidized. In the presence of air (oxygen) or other oxidizing agents, it can form disulfides (R-S-S-R'). This dimerization would lead to a significant loss of the characteristic aroma. The presence of trace metals can catalyze this oxidation. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) and in the absence of light is recommended to preserve its integrity.
-
Thiol-Ester Exchange: In the presence of other thiols, a trans-thioesterification reaction can occur, where the sulfhydryl group of one molecule attacks the ester of another.[16] This reactivity is particularly relevant in biological systems where free cysteine or glutathione are present.
Applications and Biological Context
The primary application of this compound is as a high-impact flavoring agent in the food and beverage industry, used to impart tropical fruit notes.[1]
-
Natural Occurrence and Biosynthesis: This compound and its precursors are found naturally in grapes and passion fruit. Its acetylated analogue, 3-mercaptohexyl acetate (3MHA), is synthesized by yeast during fermentation from 3-mercaptohexan-1-ol (3MH).[3] This enzymatic esterification highlights a key metabolic pathway in flavor generation. The metabolism of sulfur-containing compounds in microorganisms and plants is a complex field, often originating from amino acids like cysteine and methionine.[17][18]
-
Olfactory Perception: The perception of odor is a complex process initiated by the binding of odorants to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the nasal cavity.[19][20] The extremely low odor threshold of volatile sulfur compounds like this compound suggests a high-affinity interaction with one or more specific ORs.[4] Understanding these interactions is a key area of chemosensory research and can be investigated using heterologous expression systems where human ORs are expressed in cultured cells, and their activation upon ligand binding is measured.[13]
Safety and Handling
-
Hazards: this compound is listed as irritating to the eyes, respiratory system, and skin.[1] As with all thiols, it should be handled with care due to its potential for stench and reactivity.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (nitrile or neoprene), and eye/face protection (safety glasses or goggles) when handling this compound.[1]
-
Handling: All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to prevent oxidation.[1]
Conclusion
This compound is a scientifically significant molecule whose properties extend beyond its role as a simple flavoring agent. Its synthesis via classic esterification, its characterization by modern analytical techniques like GC-MS, and its inherent reactivity provide a rich technical landscape for researchers. For professionals in drug development, the compound serves as a useful non-pharmaceutical model for understanding the behavior of thiol and ester functionalities—motifs that are frequently encountered in active pharmaceutical ingredients. Future research into its specific olfactory receptor interactions and detailed metabolic fate will further illuminate the intricate relationship between chemical structure and biological function.
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- Tominaga, T., et al. (2000). Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon). Journal of Agricultural and Food Chemistry, 48(5), 1799-1802.
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HMDB. (2012). Showing metabocard for this compound (HMDB0037766). Retrieved from [Link]
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3-Mercaptohexyl hexanoate CAS number 136954-22-8
An In-Depth Technical Guide to 3-Mercaptohexyl Hexanoate (CAS 136954-22-8)
Introduction and Scope
This compound, CAS Number 136954-22-8, is a potent sulfur-containing aroma compound recognized for its complex sensory profile, evoking notes of tropical fruits like passion fruit with underlying sulfurous tones[1]. As a member of the polyfunctional thiol family, it belongs to a class of compounds that, despite their often ultra-trace concentrations, exert a significant impact on the aromatic character of various foods and beverages, most notably wine and beer[2][3].
This technical guide is designed for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and product development. It provides a comprehensive overview of the physicochemical properties, synthesis, natural occurrence, analytical methodologies, and safety considerations for this compound. The narrative emphasizes the causality behind experimental choices and analytical strategies, reflecting a Senior Application Scientist's perspective on leveraging this molecule's unique characteristics. While its primary application lies within the flavor and fragrance industry, the principles of its synthesis, biochemical formation, and trace-level analysis are highly relevant to professionals in broader chemical and life sciences, including drug development, where understanding molecular stability, reactivity, and analytical characterization is paramount.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application and analysis. This compound is a colorless to pale yellow liquid with a molecular formula of C₁₂H₂₄O₂S[1][4]. Key identifiers and properties are summarized in the table below. The high logP (o/w) value indicates its lipophilic nature, suggesting low water solubility and a preference for nonpolar environments, which is a critical consideration for both extraction from aqueous matrices and its application in fat-containing food systems[1][5].
| Property | Value | Reference(s) |
| CAS Number | 136954-22-8 | [4] |
| Molecular Formula | C₁₂H₂₄O₂S | [4] |
| Molecular Weight | 232.38 g/mol | [4] |
| IUPAC Name | 3-sulfanylhexyl hexanoate | [4][6] |
| Synonyms | Hexanoic acid, 3-mercaptohexyl ester; 3-Mercaptohexyl caproate | [4][5] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Odor Profile | Fruity, sulfurous, tropical, passion fruit | [1] |
| Boiling Point | 280.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | > 98.89 °C (> 210.00 °F) | [1] |
| Specific Gravity | 0.943 to 0.948 @ 25.00 °C | [1] |
| Refractive Index | 1.460 to 1.470 @ 20.00 °C | [1] |
| logP (o/w) | ~4.67 | [1][5] |
| Solubility | Insoluble in water; Soluble in alcohol, triacetin | [1] |
| FEMA Number | 3853 | [1] |
Sensory Profile and Natural Occurrence
The defining characteristic of this compound is its potent and complex aroma. It is a classic example of how a sulfur-containing functional group can transform a simple fatty acid ester into a high-impact aromatic substance. The thiol (-SH) group is responsible for the characteristic "sulfurous" note, while the hexanoate ester backbone provides a fruity, waxy character. The synergy between these two moieties results in a powerful tropical fruit aroma, particularly reminiscent of passion fruit[1].
While this compound itself is not widely reported as a natural constituent, its parent alcohol, 3-mercaptohexan-1-ol (3MH) , and its corresponding acetate ester, 3-mercaptohexyl acetate (3MHA) , are key varietal aroma compounds in Sauvignon Blanc wines and certain styles of beer[2][7]. These compounds are not present in the raw ingredients (grapes, malt) but are generated by yeast during fermentation from odorless precursors[2]. The presence of the enzymatic machinery in yeast capable of esterification suggests a plausible, though not definitively proven, pathway for the formation of this compound in fermented beverages where both 3MH and hexanoyl-CoA are present.
Synthesis and Manufacturing
The production of this compound can be approached through both biochemical and chemical routes. The choice of pathway is dictated by the desired product specifications (e.g., "natural" labeling) and economic scalability.
Proposed Biochemical Pathway
Yeast, particularly Saccharomyces cerevisiae, possesses a sophisticated metabolic network for producing a wide array of flavor-active esters[8]. Ester synthesis is an intracellular process catalyzed by acyltransferases (ester synthases), which condense an alcohol with an activated acyl-coenzyme A (acyl-CoA) molecule[8][9]. The formation of this compound can be logically inferred from this established metabolic capability.
The proposed pathway involves two key stages:
-
Formation of 3-Mercaptohexan-1-ol (3MH): Yeast releases 3MH from non-volatile, sulfur-containing precursors present in grape must or wort. These precursors are typically cysteine or glutathione conjugates of (E)-2-hexenal, a C6 compound derived from the oxidation of lipids in the raw materials.
-
Esterification: The free 3MH is then esterified by an alcohol acetyltransferase (AAT) or a medium-chain fatty acid synthase. These enzymes utilize hexanoyl-CoA, an intermediate in fatty acid metabolism, as the acyl donor to form the final hexanoate ester.
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The Tropical Signature: A Technical Guide to 3-Mercaptohexyl Hexanoate in Fruits
Abstract
3-Mercaptohexyl hexanoate, a potent volatile sulfur compound (VSC), is a key contributor to the characteristic aroma of many tropical fruits. Its presence, even at trace concentrations, imparts distinctive notes of passion fruit, grapefruit, and guava, making it a molecule of significant interest to the flavor and fragrance industry, as well as to researchers in food science and plant biology. This technical guide provides an in-depth exploration of the natural occurrence of this compound in fruits, its biosynthetic origins, and the analytical methodologies required for its accurate identification and quantification. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of this impactful flavor compound.
Introduction: The Aromatic Power of Thiols
Volatile sulfur compounds are notorious for their potent, often unpleasant, odors. However, a subset of these molecules, particularly polyfunctional thiols, are responsible for some of the most desirable and defining aromas in nature. This compound belongs to this esteemed class of compounds. Its aroma is described as a complex blend of fruity, sulfurous, and tropical notes, strongly reminiscent of passion fruit.[1] The extremely low odor threshold of its parent alcohol, 3-mercaptohexan-1-ol (3-MH), and its acetate ester (3-MHA) underscores the profound impact these compounds have on the sensory profile of fruits and beverages, even at parts-per-trillion levels.[2] Understanding the natural occurrence and formation of this compound is crucial for replicating and preserving the authentic flavors of tropical fruits in various applications.
Natural Occurrence in the Plant Kingdom
This compound and its related esters have been identified as key aroma components in a variety of tropical and subtropical fruits. The concentrations of these compounds can vary significantly depending on the fruit variety, ripeness, and processing conditions.
Key Fruit Sources
The most well-documented source of this compound is the yellow passion fruit (Passiflora edulis f. flavicarpa), where it is a character-impact compound.[2][3] Its presence has also been noted in other fruits, contributing to their unique aromatic profiles:
-
Mango (Mangifera indica): Contributes to the fresh, tropical, and slightly sulfurous notes.[2][3]
-
Guava (Psidium guajava): Imparts a pungent, fruity aroma.[2]
-
Grapefruit (Citrus paradisi): The related compounds 3-mercaptohexan-1-ol (3-MH) and 3-mercaptohexyl acetate (3-MHA) are significant contributors to the characteristic aroma of grapefruit juice.[4][5]
-
Grapes and Wine (Vitis vinifera): While not a fruit in the tropical sense, the extensive research on 3-MH and 3-MHA in Sauvignon Blanc wines provides a valuable framework for understanding the formation of these thiols.[2]
Quantitative Data on 3-Mercaptohexyl Esters in Fruits
The quantification of this compound and its analogues in fruits is challenging due to their low concentrations and high volatility. The following table summarizes available data from various studies. It is important to note that concentrations can vary widely.
| Fruit | Compound | Concentration Range | Reference |
| Yellow Passion Fruit | 3-Mercaptohexyl Acetate | Not Quantified, but identified as key aroma | [2][3] |
| Guava (Pink) | 3-Mercaptohexyl Acetate | Aroma Extract Dilution Analysis (AEDA) identified as potent odorant | [2] |
| Grapefruit Juice | 3-Mercaptohexan-1-ol | Not specified, but identified | [4][5] |
| Hops | 3-Mercaptohexan-1-ol | 10 to 120 µg/kg | [6] |
The Biosynthetic Pathway: From Precursors to Potent Aroma
The formation of this compound in plants is a complex enzymatic process that begins with non-volatile precursors. The pathway is best understood through studies on its parent alcohol, 3-mercaptohexan-1-ol (3-MH), in passion fruit and grapes.
The biosynthesis originates from the reaction of (E)-2-hexenal with glutathione, a tripeptide antioxidant found in plant cells. This initial step forms a non-volatile S-glutathionylated precursor.[7][8] This precursor then undergoes enzymatic degradation to an S-cysteinylated precursor, which is the direct, non-volatile precursor to the free thiol.[7] The final release of the volatile 3-mercaptohexan-1-ol is catalyzed by a β-lyase enzyme.
The formation of this compound then occurs through the esterification of 3-mercaptohexan-1-ol with hexanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) enzyme. The hexanoyl-CoA itself is synthesized from hexanoate by an acyl-activating enzyme (AAE).[9]
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An In-depth Technical Guide to the Odor Threshold of 3-Mercaptohexyl hexanoate
For: Researchers, scientists, and drug development professionals
Abstract
3-Mercaptohexyl hexanoate is a volatile sulfur compound of significant interest in the fields of flavor and fragrance chemistry, enology, and sensory science. Its potent aromatic character, often described as a complex bouquet of tropical fruit and sulfurous notes, contributes significantly to the sensory profile of various food and beverage products, most notably wine. Understanding the odor threshold of this compound is paramount for quality control, product development, and research into the intricate mechanisms of aroma perception. This technical guide provides a comprehensive overview of this compound, with a focus on its odor threshold, the methodologies for its determination, and its broader implications in sensory science.
Introduction: The Sensory Significance of Volatile Thiols
Volatile thiols, also known as mercaptans, are a class of organic sulfur compounds renowned for their exceptionally low odor thresholds.[1][2] These molecules can exert a profound impact on the aroma profile of a substance even at concentrations in the parts per trillion (ng/L) range. This compound belongs to this potent family of odorants and plays a crucial role in the "varietal" aroma of certain grape cultivars, contributing to the desirable tropical fruit notes in wines.[3] However, like many thiols, its sensory perception is highly concentration-dependent, with the potential to shift from pleasant fruity notes at low levels to more sulfurous and even undesirable aromas at higher concentrations. This dual nature underscores the critical importance of precisely understanding its odor threshold.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its analysis and sensory evaluation.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₄O₂S | [4] |
| Molecular Weight | 232.39 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Sulfurous, fruity, tropical, passion fruit | [4] |
| Boiling Point | 280 °C at 760 mmHg | [5] |
| Flash Point | > 98.89 °C | [4] |
| Specific Gravity | 0.943 - 0.948 @ 25 °C | [4] |
| Refractive Index | 1.460 - 1.470 @ 20 °C | [4] |
| Water Solubility | Insoluble | [4] |
The Odor Threshold of this compound: A Quantitative Perspective
The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.[6] For flavor compounds in a liquid matrix, this is often referred to as the perception or detection threshold.
While a specific, universally agreed-upon odor threshold for this compound is not extensively documented in publicly available literature, its structural analogues provide a strong indication of its potency. The closely related compounds, 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA), have exceptionally low perception thresholds in hydroalcoholic solutions, as determined by Tominaga et al.[7]
| Compound | Enantiomer | Perception Threshold (ng/L) | Aroma Description |
| 3-Mercaptohexan-1-ol (3MH) | R-form | 50 | Grapefruit |
| S-form | 60 | Passion fruit | |
| 3-Mercaptohexyl Acetate (3MHA) | R-form | 9 | Passion fruit |
| S-form | 2.5 | Herbaceous, boxwood |
Given that this compound shares the same core thiol structure, it is highly probable that its odor threshold also lies in the low ng/L range. This positions it as a high-impact aroma compound that can significantly influence the sensory profile of a product even at trace concentrations.
Methodologies for Odor Threshold Determination
The determination of odor thresholds is a specialized area of sensory science that requires rigorous, standardized protocols to ensure the reliability and reproducibility of results. The following sections detail the key experimental methodologies.
The Causality Behind Methodological Choices
The selection of a specific methodology for odor threshold determination is dictated by the research question and the nature of the matrix. The primary goal is to present a controlled, ascending series of concentrations to a panel of trained assessors to pinpoint the concentration at which the odor becomes detectable. The use of forced-choice methods, such as the 3-Alternative Forced-Choice (3-AFC) test, is critical to minimize guessing and response bias, thereby enhancing the statistical validity of the results.
Experimental Workflow for Odor Threshold Determination
The following diagram illustrates a typical workflow for determining the odor threshold of a volatile compound like this compound.
Caption: Workflow for Odor Threshold Determination.
Detailed Experimental Protocol: ASTM E679-19
The American Society for Testing and Materials (ASTM) E679-19 standard provides a widely accepted method for determining odor and taste thresholds using a forced-choice ascending concentration series.
Objective: To determine the best-estimate odor threshold of this compound in a specific matrix (e.g., a model wine solution).
Materials:
-
This compound (high purity)
-
Odor-free solvent (e.g., ethanol, propylene glycol)
-
Odor-free matrix (e.g., deionized water, model wine base)
-
Glassware (thoroughly cleaned and deodorized)
-
Sensory panel of at least 10 trained assessors
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Ascending Concentration Series: Create a series of dilutions from the stock solution in the matrix. A geometric progression (e.g., a factor of 2 or 3 between concentrations) is recommended. The series should span a range from well below the expected threshold to a concentration that is easily detectable.
-
Sample Presentation (3-AFC): For each concentration step, prepare three samples for each panelist. One sample will contain the this compound at the given concentration, and the other two will be blanks (matrix only). The position of the spiked sample should be randomized.
-
Sensory Evaluation:
-
Present the sample sets to the panelists in a controlled environment with minimal background odors.
-
Instruct the panelists to sniff each sample and identify the one that is different from the other two.
-
Panelists must choose one sample at each concentration level, even if they are guessing.
-
The presentation should proceed from the lowest to the highest concentration.
-
-
Individual Threshold Determination: For each panelist, the individual threshold is the geometric mean of the concentration of the last incorrect guess and the first correct identification.
-
Group Threshold Calculation: The group's best-estimate threshold is the geometric mean of the individual thresholds.
The Triangle Test (ISO 13301)
The triangle test is another robust sensory discrimination method that can be adapted for threshold determination. In this test, panelists are presented with three samples, two of which are identical and one is different, and they are asked to identify the odd sample out. This method is particularly useful for confirming the presence of a detectable difference at a specific concentration.
Analytical Quantification: The Role of Gas Chromatography-Olfactometry (GC-O)
While sensory panels are essential for determining odor thresholds, instrumental analysis is crucial for quantifying the concentration of this compound in a sample. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
GC-O Experimental Workflow
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
By correlating the retention time of an odor event at the olfactometry port with the mass spectrum of a chromatographic peak, GC-O allows for the positive identification and quantification of odor-active compounds. The Odor Activity Value (OAV), calculated by dividing the concentration of a compound by its odor threshold, provides a measure of its contribution to the overall aroma.
Conclusion: The Practical Implications for Research and Development
A comprehensive understanding of the odor threshold of this compound is not merely an academic exercise; it has profound practical implications for researchers, scientists, and drug development professionals. In the food and beverage industry, this knowledge is critical for:
-
Quality Control: Ensuring product consistency and detecting potential off-aromas.
-
Product Development: Formulating products with desirable and well-defined aroma profiles.
-
Troubleshooting: Identifying the source of sensory defects.
For those in drug development, particularly in the formulation of oral medications, understanding the potential for off-aromas from excipients or active pharmaceutical ingredients is crucial for patient compliance. The methodologies and principles outlined in this guide provide a robust framework for investigating the sensory impact of volatile compounds like this compound, ultimately enabling the creation of superior and more palatable products.
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 136954-22-8). Retrieved from [Link]
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FooDB. (2018). Showing Compound this compound (FDB018427). Retrieved from [Link]
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Tominaga, T., Niclass, Y., Frérot, E., & Dubourdieu, D. (2006). Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon). Journal of Agricultural and Food Chemistry, 54(19), 7251–7255. Retrieved from [Link]
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ASTM International. (2019). ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. West Conshohocken, PA: ASTM International. Retrieved from [Link]
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International Organization for Standardization. (2018). ISO 13301:2018 Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure. Retrieved from [Link]
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Jeffery, D. W. (2020). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 25(5), 1148. Retrieved from [Link]
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Ferreira, V. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Beverages, 6(1), 15. Retrieved from [Link]
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Waterhouse Lab, UC Davis. (n.d.). Volatile Thiols. Retrieved from [Link]
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Leonardos, G., Kendall, D., & Barnard, N. (1969). Odor Threshold Determinations of 53 Odorant Chemicals. Journal of the Air Pollution Control Association, 19(2), 91-95. Retrieved from [Link]
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Campden BRI. (n.d.). Sensory triangle testing (discrimination test). Retrieved from [Link]
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SevenFifty Daily. (2023). The Science of Thiols in Wine. Retrieved from [Link]
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Tominaga, T., Baltenweck-Guyot, R., Peyrot des Gachons, C., & Dubourdieu, D. (2000). Contribution of volatile thiols to the aromas of white wines made from several Vitis Vinifera grape varieties. American Journal of Enology and Viticulture, 51(2), 178-181. Retrieved from [Link]
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Unlocking the Aromatic Potential: A Technical Guide to the Precursors of 3-Mercaptohexan-1-ol in Grape Juice
This guide provides a comprehensive exploration of the precursors to 3-mercaptohexan-1-ol (3-MH), a pivotal volatile thiol contributing to the desirable tropical fruit aromas in many wines, particularly Sauvignon Blanc. We will delve into the chemical identity of these precursors, their biosynthetic origins in the grape, the analytical methodologies for their quantification, and the viticultural and oenological factors that influence their abundance. This document is intended for researchers, enologists, and viticulturists seeking a deeper understanding of the molecular basis of wine aroma.
Introduction: The Genesis of a Key Aroma Compound
The characteristic passionfruit, grapefruit, and guava notes conferred by 3-mercaptohexan-1-ol are not inherent to the grape itself. Instead, this potent aroma compound is released during alcoholic fermentation from non-volatile precursors present in the grape must.[1][2][3] Understanding the nature and formation of these precursors is paramount for manipulating the aromatic profile of the final wine. The concentration of 3-MH precursors in grape juice is a critical determinant of the wine's aromatic potential.[4]
The primary precursors of 3-MH are sulfur-containing amino acid conjugates, which are odorless and present in the grape berry.[1] Their transformation into the volatile and aromatic 3-MH is facilitated by the enzymatic activity of yeast during fermentation. This guide will dissect the major classes of these precursors and their formation pathways.
The Chemical Landscape of 3-MH Precursors
The precursors of 3-MH in grape juice are primarily S-conjugates of the C6 compound, hexan-1-ol. These can be broadly categorized into two main families: glutathionylated and cysteinylated precursors.
Glutathionylated Precursors: The Primary Pool
The most abundant precursor of 3-MH found in grape juice is S-3-(hexan-1-ol)-glutathione (Glut-3MH).[5][6] Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, plays a crucial role in the detoxification of reactive compounds in plants, including α,β-unsaturated aldehydes.
Another significant glutathionylated precursor is S-3-(hexanal)-glutathione, which is formed from the reaction of glutathione with (E)-2-hexenal.[1] This aldehyde precursor is subsequently reduced to Glut-3MH.
Cysteinylated Precursors: The Direct Precursor
S-3-(hexan-1-ol)-cysteine (Cys-3MH) is another key precursor, although typically found in lower concentrations than its glutathionylated counterpart in grape juice.[5][6] Yeast possess β-lyase enzymes that can directly cleave the C-S bond of Cys-3MH to release the free 3-MH thiol.
Intermediate Precursors
Research has also identified intermediate precursors such as S-3-(hexan-1-ol)-cysteinylglycine (CysGly-3MH) and S-3-(hexan-1-ol)-γ-glutamyl-cysteine.[7] These are formed during the breakdown of Glut-3MH.
Biosynthesis of 3-MH Precursors in the Grape Berry
The formation of 3-MH precursors is intrinsically linked to the metabolism of lipids and the plant's defense mechanisms. The key initiating molecule is (E)-2-hexenal, a C6 aldehyde.
The Lipoxygenase (LOX) Pathway and (E)-2-Hexenal Formation
(E)-2-hexenal is a green leaf volatile (GLV) produced in plants from the oxidation of polyunsaturated fatty acids, such as linolenic and linoleic acids, through the lipoxygenase (LOX) pathway.[8] This pathway is typically activated in response to tissue damage, such as during grape crushing.
Conjugation with Glutathione: The Detoxification Route
The highly reactive α,β-unsaturated aldehyde, (E)-2-hexenal, readily undergoes a Michael addition reaction with the nucleophilic thiol group of glutathione.[7] This reaction, which can occur both enzymatically and non-enzymatically, leads to the formation of S-3-(hexanal)-glutathione.
Reduction and Further Metabolism
The aldehydic precursor, S-3-(hexanal)-glutathione, is then reduced to the more stable alcohol form, Glut-3MH.[8] Subsequently, Glut-3MH can be catabolized by peptidases within the grape berry to form CysGly-3MH and ultimately Cys-3MH.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 3-Mercaptohexyl Hexanoate in Wine Aroma
Abstract
This compound (3MHH) is a pivotal, yet lesser-known, sulfur-containing ester that confers distinct tropical fruit and passion fruit aromas to many wine varieties, notably Sauvignon Blanc. Unlike its more extensively studied precursor, 3-mercaptohexan-1-ol (3MH), 3MHH is formed exclusively during alcoholic fermentation through yeast-mediated esterification. Its presence, even at trace concentrations, can significantly influence a wine's aromatic profile, contributing to its complexity and varietal character. This technical guide provides a comprehensive overview of 3MHH, designed for researchers and enologists. It delves into the compound's physicochemical properties, elucidates its complex biogenesis from grape-derived precursors, details validated analytical methodologies for its quantification, and explores its sensory significance in the context of wine aroma.
Introduction: The Aromatic Signature of a Fermentation-Derived Thiol
The aromatic profile of wine is a complex tapestry woven from hundreds of volatile compounds derived from grapes, fermentation, and aging. Among the most potent are the varietal thiols, a class of sulfur-containing molecules responsible for the characteristic citrus and tropical notes in celebrated wines like Sauvignon Blanc. While compounds such as 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) are well-documented, this compound (3MHH) represents a crucial secondary metabolite. It is not found in grapes but is synthesized by yeast, which transforms the less aromatic 3MH into the more impactful 3MHH.[1] This guide bridges the gap in technical literature by focusing specifically on 3MHH, offering a causal exploration of its formation, a robust framework for its analysis, and an authoritative perspective on its contribution to the final sensory profile of wine.
Physicochemical Characteristics
This compound is a fatty acid ester, structurally composed of a 3-mercaptohexyl alcohol moiety and a hexanoic acid acyl group. This structure dictates its volatility, solubility, and sensory properties. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-sulfanylhexyl hexanoate | [2] |
| Molecular Formula | C₁₂H₂₄O₂S | [2][3] |
| Molecular Weight | 232.38 g/mol | [2][3] |
| CAS Number | 136954-22-8 | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 280 °C @ 760 mmHg | [2][3] |
| Flash Point | >98.9 °C | [3] |
| Water Solubility | Low (3.077 mg/L est.) | [3] |
| logP (o/w) | 4.665 (est.) | [3] |
| Aroma Profile | Tropical fruit, passion fruit, sulfurous |[5] |
Biogenesis: A Two-Step Pathway from Grape to Glass
The journey of 3MHH begins with odorless precursors in the grape and culminates in its formation during alcoholic fermentation. This process is a testament to the transformative power of yeast metabolism. The biogenesis can be logically dissected into two primary stages: the release of the 3MH precursor and its subsequent esterification.
Stage 1: Liberation of 3-Mercaptohexan-1-ol (3MH) from Grape Precursors
The foundational molecule, 3MH, is not present in its free, volatile form in unfermented grape juice.[6] Instead, it exists as non-volatile, sulfur-conjugated precursors. The formation and release pathway is as follows:
-
Lipid Degradation: The pathway originates from C18 polyunsaturated fatty acids, such as linoleic and α-linolenic acid, present in grape tissues.[7] Mechanical actions like harvesting and crushing introduce oxygen and activate grape enzymes (lipoxygenase and hydroperoxide lyase).[7]
-
Formation of (E)-2-Hexenal: These enzymes rapidly degrade the fatty acids into the C6 aldehyde, (E)-2-hexenal.[7]
-
Conjugation: In the grape must, (E)-2-hexenal readily reacts with the abundant tripeptide glutathione (GSH) and the amino acid cysteine (Cys) to form odorless conjugates: S-3-(hexan-1-ol)-glutathione (Glut-3MH) and S-3-(hexan-1-ol)-L-cysteine (Cys-3MH).[6][8] These are the primary storage forms of the 3MH potential in the juice.
-
Yeast-Mediated Release: During fermentation, Saccharomyces cerevisiae yeast absorbs these precursors. Its enzymatic machinery, specifically carbon-sulfur β-lyase enzymes, cleaves the C-S bond, releasing the free, volatile thiol 3-mercaptohexan-1-ol (3MH).[6]
Stage 2: Esterification of 3MH to 3MHH
Once free 3MH is available within the yeast cell, the final conversion to 3MHH occurs. This is a classic example of secondary metabolite production during fermentation.
-
Hexanoic Acid Production: Yeast produces short and medium-chain fatty acids, including hexanoic acid, as byproducts of its metabolism.
-
Enzymatic Esterification: Specific yeast enzymes, known as alcohol acetyltransferases (AATs) but with broader alcohol acyltransferase activity, catalyze the esterification reaction between 3-mercaptohexan-1-ol (the alcohol) and an activated form of hexanoic acid (hexanoyl-CoA). This reaction forms this compound (3MHH).[1][6]
This esterification step is crucial as it often converts a compound with a certain aroma (3MH: grapefruit) into one with a different and potentially more intense profile (3MHH: passion fruit).[6][9]
Sensory Impact in Wine
Volatile thiols are defined by their exceptionally low sensory perception thresholds, meaning they are aromatically impactful at nanogram-per-liter (ng/L) concentrations. 3MHH contributes a distinct "tropical" and "passion fruit" character, enhancing the fruity dimension of a wine's bouquet.[5] Its impact must be considered alongside its precursor (3MH) and the more common acetate ester (3MHA).
Table 2: Sensory Profile of Key Varietal Thiols.
| Compound | Common Abbreviation | Key Aroma Descriptors | Perception Threshold (ng/L) in Model Wine |
|---|---|---|---|
| 3-Mercaptohexan-1-ol | 3MH | Grapefruit, passion fruit, citrus zest | 50 - 60[6][9] |
| 3-Mercaptohexyl Acetate | 3MHA | Passion fruit, box tree, guava, gooseberry | 2.5 - 9[6][9] |
| This compound | 3MHH | Tropical fruit, passion fruit, sulfurous notes | Not definitively established in scientific literature. |
| 4-Mercapto-4-methylpentan-2-one | 4MMP | Box tree, blackcurrant, guava | 0.8 |
While a precise perception threshold for 3MHH is not well-documented in peer-reviewed literature, its structural similarity to other potent thiol esters suggests it is highly impactful. The interplay between these compounds is critical; for instance, the ratio of 3MH to its esters (3MHA and 3MHH) can shift the wine's profile from fresh citrus notes towards riper, more exotic tropical characteristics.[2]
Analytical Methodologies for Quantification
The analysis of 3MHH and other volatile thiols is challenging due to their low concentration (ng/L), high reactivity (prone to oxidation), and the complexity of the wine matrix. A robust and validated analytical method is essential for accurate research and quality control. The gold-standard approach involves sample preparation followed by Gas Chromatography-Mass Spectrometry (GC-MS).
General Analytical Workflow
The process requires isolating and concentrating the thiols from the wine, often involving a derivatization step to enhance stability and improve chromatographic performance.
Detailed Experimental Protocol: SPE-Derivatization-GC-MS
This protocol is a synthesized, self-validating methodology based on established principles for thiol analysis.
1. Materials & Reagents:
-
Wine sample
-
Internal Standard (IS): Deuterated 3-mercaptohexan-1-ol (d₂-3MH) solution.
-
Solid-Phase Extraction (SPE) Cartridges: 500 mg, C18 end-capped.
-
Reagents: Dichloromethane, methanol, ethyl acetate, pentafluorobenzyl bromide (PFPB) derivatizing agent, potassium carbonate solution.
-
Ultrapure water.
2. Sample Preparation & Extraction:
-
Step 2.1: Take a 50 mL aliquot of the wine sample. Add a known concentration of the deuterated internal standard (e.g., 100 ng/L of d₂-3MH). The IS is critical for correcting variations in extraction efficiency and instrument response.
-
Step 2.2 (SPE Conditioning): Condition a C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of ultrapure water. Causality: This sequence ensures the sorbent is activated and equilibrated to the aqueous sample environment for optimal analyte retention.
-
Step 2.3 (Sample Loading): Load the wine sample onto the conditioned SPE cartridge at a slow, steady flow rate (~2 mL/min).
-
Step 2.4 (Washing): Wash the cartridge with 10 mL of ultrapure water to remove sugars, acids, and other polar interferences.
-
Step 2.5 (Drying): Dry the cartridge thoroughly under a stream of nitrogen for 30 minutes. Causality: Removing all water is critical as the subsequent derivatization reaction is not efficient in aqueous media.
3. On-Column Derivatization & Elution:
-
Step 3.1: Prepare the derivatization solution: 10 mg/mL of PFPB in a 95:5 (v/v) dichloromethane/ethyl acetate mixture containing 1% (w/v) potassium carbonate.
-
Step 3.2: Pass 2 mL of the PFPB solution through the dried SPE cartridge. Causality: The PFPB reacts with the sulfhydryl (-SH) group of the retained thiols, forming stable, less polar, and more volatile thioether derivatives.
-
Step 3.3: Allow the reaction to proceed on the column for 20 minutes at room temperature.
-
Step 3.4 (Elution): Elute the derivatized thiols from the cartridge with 5 mL of dichloromethane.
-
Step 3.5 (Concentration): Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Step 4.1 (Injection): Inject 1-2 µL of the final extract into the GC-MS system.
-
Step 4.2 (Chromatography): Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from 40°C to 280°C to separate the analytes.
-
Step 4.3 (Mass Spectrometry): Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the PFPB derivative of 3MHH and the internal standard. Causality: SIM mode provides superior sensitivity and selectivity compared to full scan mode, which is necessary for detecting ng/L concentrations.
5. Quantification:
-
Step 5.1: Generate a calibration curve using a model wine spiked with known concentrations of 3MHH standards and the fixed IS concentration, prepared using the same procedure.
-
Step 5.2: Calculate the concentration of 3MHH in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Factors Influencing 3MHH Concentrations
Optimizing the tropical fruit aroma in wine requires careful management of both viticultural and oenological factors that influence the entire biogenetic pathway.
-
Grape Variety & Viticulture: Grape varieties like Sauvignon Blanc, Colombard, and Verdejo are naturally rich in the Cys-3MH and Glut-3MH precursors.[8] Viticultural practices that promote precursor accumulation, such as early morning harvesting, can increase the potential for 3MH and subsequent 3MHH formation.
-
Yeast Strain Selection: The choice of yeast is paramount. Strains with high β-lyase activity are more efficient at releasing 3MH from its precursors. Furthermore, strains with high alcohol acyltransferase activity will more effectively convert the released 3MH into its esters, including 3MHH.[1]
-
Fermentation Conditions: Adequate yeast nutrition, particularly nitrogen, is essential for healthy yeast metabolism and enzyme production. Fermentation temperature also influences ester formation, with cooler temperatures often favoring the retention of volatile compounds.
-
Oxygen Management: Thiols are highly susceptible to oxidation. Reductive winemaking techniques, which minimize oxygen exposure post-fermentation, are crucial for preserving 3MHH and other volatile thiols in the finished wine.
-
Wine Aging & Storage: As an ester, 3MHH is subject to acid hydrolysis over time, where it can break down back into 3MH and hexanoic acid. Storing wine at cool temperatures can significantly slow this degradation, preserving the wine's tropical fruit profile for longer.[7]
Conclusion and Future Directions
This compound is a definitive secondary aroma compound, born from the synergy between grape chemistry and yeast metabolism. Its contribution of potent tropical fruit notes makes it a key target for winemakers seeking to craft aromatically expressive white and rosé wines. Understanding the intricate pathway of its formation—from fatty acids in the vineyard to enzymatic esterification in the fermenter—provides a clear roadmap for manipulating its concentration.
While significant progress has been made, future research should focus on establishing a definitive sensory perception threshold for 3MHH to allow for accurate calculation of its Odor Activity Value (OAV). Further investigation into the specific yeast genes and enzymes responsible for its formation could lead to the development of novel yeast strains capable of predictably enhancing the tropical aroma profile of wine. The continued refinement of analytical methods will also empower researchers and producers to better correlate viticultural and oenological practices with the precise chemical composition and sensory perception of the final product.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Mercaptohexanol: An Aroma Impact Compound of Petite Arvine Wine. Retrieved from [Link]
-
Allen, P., & Jeffery, D. (2012). Analytical Investigations of Wine Odorant 3-Mercaptohexan-1-ol and Its Precursors. ACS Symposium Series, 1104, 105-120. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Oenobrands. (n.d.). Key positive aroma compounds. Retrieved from [Link]
-
Kishimoto, T. (2008). Behaviors of 3-Mercaptohexan-1-ol and 3-Mercaptohexyl Acetate During Brewing Processes. Journal of the American Society of Brewing Chemists, 66(3), 167-173. Retrieved from [Link]
-
Hawaii Beverage Guide. (2022). Wine Aroma Compounds: Pt 1. Retrieved from [Link]
-
Tominaga, T., Niclass, Y., Frérot, E., & Dubourdieu, D. (2006). Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon). Journal of Agricultural and Food Chemistry, 54(19), 7251–7255. Retrieved from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB018427). Retrieved from [Link]
-
Tominaga, T., Murat, M. L., & Dubourdieu, D. (1998). Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera L. Cv. Sauvignon Blanc. Journal of Agricultural and Food Chemistry, 46(3), 1044–1048. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Interaction Effects of 3-Mercaptohexan-1-ol (3MH), Linalool and Ethyl Hexanoate on the Aromatic Profile of South African Dry Chenin Blanc Wine by Descriptive Analysis (DA). Retrieved from [Link]
-
Laboratoire EXCELL. (n.d.). Volatile thiols | Aromas. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 136954-22-8). Retrieved from [Link]
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3-Mercaptohexyl hexanoate fatty acid ester classification
An In-depth Technical Guide to 3-Mercaptohexyl Hexanoate: Classification, Properties, and Applications
Introduction
This compound (3-MHH) is a volatile sulfur compound that has garnered significant attention in the fields of flavor chemistry and oenology. As a potent aroma molecule, it is responsible for the characteristic tropical fruit notes, such as passion fruit and grapefruit, in a variety of food products and beverages.[1][2] Its presence, even at trace concentrations, can have a profound impact on the sensory profile of wine, particularly varieties like Sauvignon Blanc, where it is considered a key varietal aroma.[3]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. It delves into the compound's chemical classification, physicochemical properties, natural occurrence, and organoleptic significance. Furthermore, it explores the biosynthetic and synthetic pathways, details the analytical methodologies for its detection and quantification, and discusses its current applications and future perspectives.
Part 1: Chemical Classification and Physicochemical Properties
Chemical Structure and Classification
This compound, with the CAS number 136954-22-8, is structurally classified as a fatty acid ester .[2][4] The molecule consists of a hexanoic acid (a six-carbon fatty acid) backbone esterified with a 3-mercaptohexanol moiety. The presence of a thiol (-SH) group on the alcohol portion also categorizes it as a thioester. This dual functionality is crucial to its chemical reactivity and its distinct sensory properties.
Its IUPAC name is 3-sulfanylhexyl hexanoate .[5][6] Other common synonyms include hexanoic acid, 3-mercaptohexyl ester.[1][6]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of 3-MHH are summarized in the table below. These properties are fundamental to understanding its volatility, solubility, and behavior in various matrices, which dictates the choice of analytical methods for its extraction and detection.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₄O₂S | [5][6][7] |
| Molecular Weight | 232.38 g/mol | [5][6][7] |
| CAS Number | 136954-22-8 | [5][6] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Odor Profile | Fruity, sulfurous, tropical, passion fruit | [1] |
| Flavor Profile | Tropical fruit | [1] |
| Boiling Point | 307.6 ± 25.0 °C (Predicted) | [7] |
| Density | 0.943 to 0.948 g/cm³ @ 25 °C | [1] |
| Refractive Index | 1.460 to 1.470 @ 20 °C | [1] |
| Flash Point | > 98.9 °C | [1] |
| Water Solubility | 0.012 g/L (Predicted); generally insoluble in water | [4][7] |
| logP (Octanol/Water) | 3.6 - 5.28 (Predicted) | [4][5] |
| Vapor Pressure | 0.000716 mmHg @ 25°C | [7] |
Part 2: Occurrence and Significance in Flavor Chemistry
Natural Occurrence
This compound is a naturally occurring compound that contributes significantly to the aroma of certain fruits and fermented beverages. It is a key impact compound in passion fruit, where it helps define the characteristic exotic and slightly sulfurous tropical aroma.[8]
In the context of oenology, volatile thiols, including 3-MHH and its precursors, are defining components of the "varietal aroma" of grapes like Sauvignon Blanc, Colombard, and Merlot.[3][9] These compounds are not typically present in their free, aromatic form in the grape but are released from non-volatile precursors during the fermentation process.[9]
Organoleptic Profile
The sensory impact of 3-MHH is potent and complex. It is characterized by a dominant tropical fruit aroma, often described as passion fruit, with underlying notes of grapefruit and a characteristic sulfurous or "catty" nuance that is typical of many volatile thiols.[1] The perception of these aromas is highly dependent on the concentration of the compound and the chemical matrix in which it is present.
The stereochemistry of related thiols, such as 3-mercaptohexan-1-ol (3MH), has been shown to influence their aromatic properties, with different enantiomers possessing distinct aroma descriptors and detection thresholds.[3][10] For instance, (R)-3-MH is associated with grapefruit notes, while (S)-3-MH imparts a passion fruit aroma.[3] It is plausible that the enantiomers of 3-MHH also exhibit different sensory characteristics, a subject that warrants further investigation.
Part 3: Biosynthesis and Chemical Synthesis
Biosynthesis in Natural Systems
The formation of 3-MHH in wine is intrinsically linked to the metabolism of its precursor, 3-mercaptohexan-1-ol (3MH). The biosynthetic pathway begins with non-aromatic precursors in the grape, primarily S-3-(hexan-1-ol)-L-cysteine and S-3-(hexan-1-ol)-glutathione.[3]
During alcoholic fermentation, yeast strains possessing specific carbon-sulfur lyase enzymes cleave these conjugates, releasing the volatile and aromatic 3MH.[9][11] Subsequently, the released 3MH can undergo esterification with hexanoyl-CoA, a process catalyzed by yeast alcohol acetyltransferases (AATs), to form this compound. This final step transforms the grapefruit/passion fruit aroma of 3MH into a more complex tropical profile.
Caption: Proposed biosynthetic pathway of 3-MHH in wine.
Chemical Synthesis
While detailed proprietary synthesis methods are not publicly disclosed, a plausible and standard laboratory synthesis of 3-MHH involves the esterification of 3-mercaptohexan-1-ol with hexanoic acid. The Fischer esterification, using a strong acid catalyst like sulfuric acid, is a common method. To improve yield and avoid side reactions involving the thiol group, the hexanoic acid could first be converted to a more reactive acyl chloride or anhydride.
For industrial-scale production, various chemical suppliers offer custom synthesis of 3-MHH for the flavor and fragrance industry.[1]
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Geochemical Properties of 3-Mercaptohexyl Hexanoate: A Technical Guide
This technical guide provides a comprehensive overview of the geochemical properties of 3-Mercaptohexyl hexanoate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, potential geochemical relevance, analytical methodologies for its detection, and its place within the broader context of the sulfur cycle. While direct research on the specific geochemical occurrence of this compound is limited, this guide synthesizes information on analogous sulfur and ester compounds to build a robust framework for its potential formation, detection, and significance in environmental and geological systems.
Introduction to this compound
This compound (C₁₂H₂₄O₂S) is a thioester, a class of organosulfur compounds analogous to carboxylate esters where a sulfur atom replaces the ester oxygen.[1] It is characterized by a distinct sulfurous and fruity aroma.[2] While extensively utilized as a flavoring agent in the food and fragrance industry, its presence and behavior in geochemical settings are not well-documented.[3] Understanding its properties is the first step toward elucidating its potential role in geochemical processes.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its behavior in various environmental matrices. These properties govern its volatility, solubility, and reactivity, which in turn influence its transport, fate, and detectability in geochemical systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₂S | [2] |
| Molecular Weight | 232.38 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sulfurous, fruity | [2] |
| Boiling Point | 280 °C at 760 mmHg | [2] |
| Flash Point | >98.89 °C | [2] |
| Specific Gravity | 0.943 - 0.948 @ 25°C | [2] |
| Water Solubility | Low | [4] |
| logP (o/w) | ~4.00 (estimated) | [2] |
Potential Geochemical Occurrence and Formation Pathways
While direct evidence for the presence of this compound in geological formations is currently lacking in scientific literature, its chemical structure—a combination of a thiol and a fatty acid ester—allows for informed speculation on its potential origins. Its formation would necessitate a source of both hexanethiol and hexanoic acid (or their precursors) and conditions conducive to esterification.
Biogenic Production in Anoxic Environments
Microbial activity is a primary driver for the formation of a vast array of volatile organic compounds (VOCs), including thiols and esters, in sedimentary environments.[5] In anoxic sediments, microbial sulfur cycling is a key biogeochemical process.[6]
-
Microbial Thiol Production: Sulfate-reducing bacteria can produce hydrogen sulfide (H₂S), which can then react with organic matter to form thiols.[7][8] The amino acid cysteine is a known precursor to various thiols in anoxic coastal sediments.[9]
-
Microbial Ester Production: Fermentative microorganisms, particularly yeasts, are well-known producers of volatile esters, such as hexyl hexanoate, which contribute to the aroma of fruits and fermented beverages.[2][10] These esters are synthesized from fatty acids and alcohols.[2]
The co-existence of microbial communities capable of producing both long-chain thiols and fatty acid esters in an organic-rich sedimentary environment could theoretically lead to the formation of this compound.
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Methodological & Application
Application Note: Quantitative Analysis of 3-Mercaptohexyl Hexanoate in Wine by Stable Isotope Dilution Assay using GC-MS
Introduction: The Aromatic Significance of Volatile Thiols in Wine
The sensory profile of wine is a complex mosaic of volatile organic compounds that collectively create its distinctive aroma. Among these, volatile thiols, even at trace concentrations, are pivotal in defining the varietal character of many wines, particularly Sauvignon Blanc.[1] These sulfur-containing compounds are responsible for a range of desirable "fruity" and "tropical" notes.[2] 3-Mercaptohexyl hexanoate, a member of this class, is associated with passion fruit and fruity aromas.[3][4]
However, the analysis of volatile thiols like this compound in a complex matrix such as wine presents significant analytical challenges. Their low concentrations (often in the ng/L range), high reactivity, and volatility necessitate a highly sensitive and selective analytical method.[5] This application note details a robust and validated method for the quantification of this compound in wine using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a Stable Isotope Dilution Assay (SIDA). SIDA is a powerful technique for the precise quantification of trace substances in complex matrices, as it employs a stable isotope-labeled analog of the target analyte as an internal standard, which accurately corrects for matrix effects and variations during sample preparation and analysis.[6][7]
Analytical Principle
This method involves the extraction and derivatization of this compound from the wine matrix, followed by separation and quantification using GC-MS. To overcome the analytical challenges associated with volatile thiols, a derivatization step is employed to enhance the analyte's thermal stability and chromatographic behavior. The use of a deuterated internal standard for this compound ensures the highest level of accuracy and precision in quantification.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC grade
-
Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄)
-
Derivatizing Agent: Pentafluorobenzyl bromide (PFBBr)
-
Standards:
-
This compound (≥98% purity)
-
Deuterated this compound (e.g., d5-3-Mercaptohexyl hexanoate) as an internal standard (IS)
-
-
Solid Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL)
-
Wine Samples: Red and white wines for analysis
Experimental Protocol
Standard Preparation
Prepare stock solutions of the native this compound and the deuterated internal standard in methanol at a concentration of 1 mg/mL. From these, create a series of working standard solutions and a spiking solution for the internal standard.
Sample Preparation and Solid Phase Extraction (SPE)
The sample preparation protocol is designed to efficiently extract and derivatize the target analyte while minimizing matrix interference.
Figure 1: Experimental workflow for the GC-MS analysis of this compound in wine.
Step-by-Step Protocol:
-
Sample Spiking: To a 15 mL centrifuge tube, add 10 mL of the wine sample. Spike the sample with a known concentration of the deuterated internal standard solution.
-
Salting Out: Add 1 g of NaCl to the wine sample to increase the ionic strength, which enhances the extraction efficiency of the analyte onto the SPE cartridge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the prepared wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 5 mL of dichloromethane into a clean collection tube.
-
Derivatization: Add the PFBBr derivatizing agent to the eluate. Cap the tube and incubate at 60°C for 30 minutes.
-
Drying and Concentration: Dry the derivatized extract by passing it through a small column containing anhydrous sodium sulfate. Concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of hexane for GC-MS analysis.
GC-MS Instrumentation and Parameters
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended and should be optimized for the specific instrumentation used.
| GC Parameter | Setting |
| Column | DB-WAXetr (60 m x 0.25 mm, 0.25 µm) or equivalent polar column[8] |
| Injector | Splitless, 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 10 min |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
Selected Ion Monitoring (SIM) Ions:
The selection of appropriate ions is crucial for selectivity and sensitivity. Based on the structure of PFBBr-derivatized this compound and common fragmentation patterns of similar compounds, the following ions are suggested for monitoring. The exact m/z values should be confirmed by analyzing a standard of the derivatized analyte.
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound-PFB | To be determined | To be determined |
| d5-3-Mercaptohexyl hexanoate-PFB | To be determined | To be determined |
Note: The specific quantifier and qualifier ions for the PFB derivative of this compound would need to be determined experimentally by injecting a pure standard and observing the mass spectrum. Common fragments for PFB derivatives include m/z 181.[9]
Results and Discussion
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| LOD | < 1 ng/L |
| LOQ | < 5 ng/L |
| Accuracy (Recovery) | 90-110%[5] |
| Precision (RSD) | < 15%[10] |
Quantification
The concentration of this compound in the wine samples is calculated using the response ratio of the native analyte to the deuterated internal standard against a calibration curve constructed from standards with known concentrations. The use of the stable isotope-labeled internal standard effectively compensates for any analyte loss during sample preparation and potential matrix effects, leading to highly accurate and precise results.
Conclusion
This application note presents a detailed and robust method for the quantitative analysis of this compound in wine by GC-MS with a stable isotope dilution assay. The described protocol, involving solid-phase extraction and derivatization, provides the necessary selectivity and sensitivity to accurately measure this potent aroma compound at trace levels. This method can be a valuable tool for researchers, winemakers, and quality control laboratories to better understand and control the aromatic profile of wine.
References
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Agilent Technologies. (2015, October 29). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]
-
Allen, D., & Schaefer, L. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 20(7), 12280–12299. Retrieved from [Link]
-
Herbst-Johnstone, M., & Nicolau, L. (2012). Analytical Investigations of Wine Odorant 3-Mercaptohexan-1-ol and Its Precursors. In ACS Symposium Series (Vol. 1104, pp. 29–48). American Chemical Society. Retrieved from [Link]
-
Liu, J., Zhu, B., & Qian, M. C. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(12), 2275. Retrieved from [Link]
-
Piano, F. (2011). Studies on the occurrence of thiol related aromas in wine. University of Milan. Retrieved from [Link]
-
Wilson, C., Brand, J., du Toit, W., & Buica, A. (2018). Interaction Effects of 3-Mercaptohexan-1-ol (3MH), Linalool and Ethyl Hexanoate on the Aromatic Profile of South African Dry Chenin Blanc Wine by Descriptive Analysis (DA). South African Journal of Enology and Viticulture, 39(2), 271–283. Retrieved from [Link]
-
Oenobrands. (n.d.). Key positive aroma compounds. Retrieved from [Link]
-
Thibon, C., Shinkaruk, S., Tominaga, T., Bennetau, B., & Dubourdieu, D. (2016). Innovative analysis of 3-mercaptohexan-1-ol, 3-mercaptohexylacetate and their corresponding disulfides in wine by stable isotope dilution assay and nano-liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1473, 54–61. Retrieved from [Link]
-
Roland, A., Schneider, R., Le Guernevé, C., Razungles, A., & Cavelier, F. (2010). Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods. Analytica Chimica Acta, 660(1-2), 161–167. Retrieved from [Link]_
-
Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2004). Gas Chromatography−Olfactometry and Chemical Quantitative Study of the Aroma of Six Premium Quality Spanish Aged Red Wines. Journal of Agricultural and Food Chemistry, 52(22), 6730–6739. Retrieved from [Link]
-
The Aroma Code. (2025, October 8). Unlocking the Science of What You Smell in Wine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. Retrieved from [Link]
-
Rettberg, N., & Wietstock, P. C. (2016). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 69, 67–77. Retrieved from [Link]
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Tominaga, T., & Dubourdieu, D. (2000). Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon). Journal of Agricultural and Food Chemistry, 48(5), 1786–1789. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Application Note: Quantitative Analysis of 3-Mercaptohexyl Hexanoate using Headspace Solid-Phase Microextraction (HS-SPME)
Abstract
This document provides a comprehensive guide and a detailed protocol for the extraction and quantification of 3-Mercaptohexyl hexanoate (3MHH) from complex matrices, such as wine, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). 3MHH is a potent, volatile sulfur compound responsible for tropical fruit aromas, but its analysis is challenging due to its low concentration and the reactive nature of its thiol group. This application note delves into the causality behind methodological choices, from SPME fiber selection to the optimization of extraction parameters, ensuring a robust and self-validating protocol for researchers, scientists, and quality control professionals.
Introduction: The Analytical Challenge of 3MHH
This compound (3MHH) is a pivotal aroma compound found in many fermented beverages and fruits, imparting desirable notes of passion fruit, grapefruit, and guava.[1][2][3] Despite its positive sensory impact, its chemical nature presents significant analytical hurdles. As a volatile thiol, 3MHH is typically present at trace levels (ng/L), making sensitive detection essential.[2] Furthermore, the mercapto (-SH) group is susceptible to oxidation, which can lead to analyte loss and compromise quantitative accuracy.
Traditional liquid-liquid extraction methods often require large volumes of hazardous organic solvents and are time-consuming.[4] Headspace Solid-Phase Microextraction (HS-SPME) emerges as a superior alternative. It is a solvent-free, equilibrium-based pre-concentration technique that is simple, fast, and easily automated, making it ideal for routine analysis of volatile and semi-volatile compounds in complex matrices.[4][5][6] This guide provides the scientific rationale and a validated protocol for harnessing HS-SPME for the reliable analysis of 3MHH.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₂S | [1][7] |
| Molecular Weight | 232.38 g/mol | [1][7] |
| Boiling Point | ~280 °C (Predicted) | [3] |
| logP | 3.86 - 5.28 (Predicted) | [3] |
| Odor Profile | Sulfurous, fruity, tropical | [1] |
| Water Solubility | 0.012 g/L (Low) | [3] |
The Principle and Power of HS-SPME
HS-SPME operates on the principle of partitioning equilibrium. The analyte distributes among three phases: the sample matrix, the gaseous headspace above the sample, and the stationary phase coated on the SPME fiber. The amount of analyte extracted by the fiber is proportional to its concentration in the sample. This relationship is governed by the analyte's volatility and its affinity for the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.
Diagram: The HS-SPME Workflow
Caption: The HS-SPME workflow from sample preparation to GC-MS analysis.
Causality in Method Development: A Scientifically Grounded Approach
A robust analytical method is not merely a list of steps but a series of deliberate choices, each justified by scientific principles.
SPME Fiber Selection: The Key to Selectivity
The choice of fiber coating is the most critical parameter in SPME method development, as it dictates the extraction efficiency and selectivity towards the target analyte. For a compound like 3MHH, which has both nonpolar (hexyl hexanoate backbone) and moderately polar (thiol group) characteristics, a mixed-phase fiber is often optimal.
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a highly recommended fiber for broad-range volatile and semi-volatile analysis.[8][9] The DVB component effectively traps larger aromatic compounds, the CAR (a carbon molecular sieve) retains small volatile molecules through micropore adsorption, and the PDMS extracts nonpolar compounds. This combination provides the versatility needed to efficiently trap 3MHH from a complex headspace containing various classes of compounds. A SPME-GC/MS method for the analysis of similar thiols in wine successfully used a CAR/PDMS/DVB fiber.[2]
Sample Matrix Modification: Driving Analytes into the Headspace
The composition of the sample matrix significantly affects the vapor pressure of the analyte and thus its concentration in the headspace.[10][11]
-
Salting-Out Effect: Adding an inorganic salt like sodium chloride (NaCl) to the aqueous sample increases the ionic strength of the solution.[12] This reduces the solubility of nonpolar and moderately polar organic compounds like 3MHH, effectively "pushing" them out of the liquid phase and into the headspace, thereby increasing extraction efficiency.
-
Ethanol Content: In alcoholic beverages, ethanol can act as a co-solvent, increasing the solubility of volatile compounds and hindering their release into the headspace.[10] While dilution can mitigate this, it also reduces analyte concentration. Therefore, maintaining consistent matrix composition across samples and standards is crucial for quantitative accuracy.
Optimizing Extraction Parameters: The Time and Temperature Trade-Off
-
Extraction Temperature: Increasing the temperature raises the vapor pressure of 3MHH, leading to a higher concentration in the headspace and faster extraction kinetics.[13] However, excessively high temperatures can negatively impact the partitioning coefficient between the headspace and the fiber, potentially reducing the amount of analyte adsorbed at equilibrium. A temperature around 50°C is often a good starting point, balancing volatility with extraction efficiency.[5]
-
Extraction Time: SPME is an equilibrium-based technique. For precise and reproducible quantification, it is essential to either allow the system to reach equilibrium or to maintain a strictly controlled extraction time for all samples and standards.[14] An incubation or pre-equilibration step of 10-15 minutes allows the sample to reach thermal equilibrium before the fiber is exposed.[5] An extraction time of 30-50 minutes is typically sufficient to approach equilibrium for many semi-volatile compounds.[13]
The Case for Derivatization
Direct analysis of thiols by GC can be problematic due to their tendency to exhibit poor peak shape and their potential for irreversible adsorption onto active sites in the GC system. Derivatization, the chemical modification of the analyte, can overcome these issues.[15][16]
-
Mechanism & Benefit: Reagents like N-phenylmaleimide or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the thiol group.[17] This process, which can sometimes be performed directly on the SPME fiber ("on-fiber derivatization"), creates a more stable, less polar, and more volatile derivative.[17][18] The resulting derivative exhibits improved chromatographic behavior and can enhance sensitivity, especially with an electron capture detector (ECD) or by providing a characteristic mass fragment for MS detection. While this protocol focuses on the direct analysis of 3MHH, researchers aiming for ultra-trace detection should consider developing a derivatization step.
Detailed Protocol: HS-SPME-GC-MS for 3MHH
This protocol is designed to be a self-validating system, emphasizing consistency and control at each stage.
Materials and Reagents
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) on a StableFlex fiber.
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Standards: this compound (CAS No. 136954-22-8) analytical standard.[19]
-
Internal Standard (IS): A suitable deuterated analogue or a compound with similar chemical properties not present in the sample (e.g., 2-undecanone).
-
Reagents: Sodium Chloride (NaCl, analytical grade), Ethanol (absolute), Deionized Water.
-
Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Spectrometer.
Standard and Sample Preparation
-
Stock Solutions: Prepare a 1000 mg/L stock solution of 3MHH in ethanol. Prepare a similar stock solution for the internal standard.
-
Calibration Standards: Prepare a series of calibration standards in a model matrix (e.g., 12% v/v ethanol in deionized water) to cover the expected concentration range of the samples. Spike with the internal standard to a constant concentration in all standards and samples.
-
Sample Preparation:
-
Pipette 5.0 mL of the sample (e.g., wine) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl.
-
Spike with the internal standard solution (e.g., 10 µL of a 10 mg/L solution).
-
Immediately seal the vial tightly with the screw cap.
-
HS-SPME and GC-MS Parameters
The following table outlines the optimized instrumental parameters.
| Parameter | Recommended Setting | Rationale |
| HS-SPME Fiber | 50/30 µm DVB/CAR/PDMS | Broad selectivity for semi-volatile compounds.[2][8] |
| Incubation Temp. | 50 °C | Balances analyte volatility with favorable fiber partitioning. |
| Incubation Time | 15 minutes | Ensures thermal equilibrium of the sample before extraction.[5] |
| Extraction Time | 40 minutes | Allows the system to approach equilibrium for reproducibility. |
| Agitation | 250 rpm | Facilitates mass transfer and accelerates equilibration. |
| GC Inlet Temp. | 250 °C | Ensures rapid and complete thermal desorption of the analyte. |
| Desorption Time | 5 minutes | Prevents carryover to the next sample. |
| Inlet Mode | Splitless | Maximizes transfer of the analyte to the column for trace analysis. |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Inert gas providing good chromatographic efficiency. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A nonpolar column suitable for a wide range of volatile compounds.[13] |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 min | Provides good separation of volatile compounds from the sample matrix. |
| MS Transfer Line | 250 °C | Prevents cold spots and analyte condensation. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode producing reproducible fragmentation patterns. |
| Acquisition Mode | Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification. | SIM mode enhances sensitivity and selectivity for target analyte quantification. |
| SIM Ions for 3MHH | To be determined from standard analysis (e.g., molecular ion and key fragments) | Provides specificity for quantification. |
Data Analysis and Quantification
-
Identification: Confirm the identity of 3MHH in samples by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the 3MHH peak area to the internal standard peak area against the concentration of 3MHH. Apply linear regression to the curve.
-
Calculation: Determine the concentration of 3MHH in unknown samples by using the response ratio from the sample and the equation derived from the calibration curve. The use of an internal standard is critical to correct for variations in extraction efficiency and injection volume.[14]
Method Performance and Validation
A validated method ensures that the results are reliable and fit for purpose. The following table presents typical performance characteristics for a validated HS-SPME-GC-MS method for volatile compounds.
| Validation Parameter | Typical Result | Significance |
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between signal and concentration. |
| Limit of Detection (LOD) | 1 - 10 ng/L | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 5 - 30 ng/L | The lowest concentration that can be accurately quantified. |
| Precision (RSD%) | < 15% | Indicates the repeatability and reproducibility of the method.[20] |
| Accuracy/Recovery | 85 - 115% | Shows how close the measured value is to the true value.[20] |
Note: These values are illustrative and must be experimentally determined for each specific matrix and instrument.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity / No Peak | - Fiber damage or contamination.- Incorrect extraction parameters.- Leak in the vial septum or GC inlet. | - Condition the fiber or replace if necessary.- Re-optimize temperature and time.- Check for leaks; use fresh septa. |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet or column.- Analyte degradation. | - Use a deactivated inlet liner.- Consider derivatization to protect the thiol group.[15] |
| Poor Reproducibility (High RSD%) | - Inconsistent sample volume or matrix.- Extraction time not standardized.- Temperature fluctuations. | - Use a calibrated pipette and consistent matrix modification.- Ensure extraction time is identical for all runs.- Verify temperature stability of incubator/autosampler. |
| Carryover | - Incomplete desorption from the fiber. | - Increase desorption time and/or temperature.- Bake out the fiber between runs (conditioning). |
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantitative analysis of this compound. By understanding the scientific principles behind each step—from fiber selection to matrix modification—researchers can confidently implement and adapt this protocol. This method avoids the use of organic solvents, minimizes sample handling, and is amenable to automation, making it a powerful tool for quality control in the food and beverage industry and for advanced flavor research.
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Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. (2023). MDPI. Retrieved from [Link]
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Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). (2023). MDPI. Retrieved from [Link]
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Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization. (2006). ResearchGate. Retrieved from [Link]
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SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. (2023). YouTube. Retrieved from [Link]
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Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods. (2007). ResearchGate. Retrieved from [Link]
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Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. (2020). MDPI. Retrieved from [Link]
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Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS. (2010). PubMed. Retrieved from [Link]
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Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. (2018). MDPI. Retrieved from [Link]
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Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine: a comparison of headspace solid phase microextraction and solid phase extraction methods. (2007). PubMed. Retrieved from [Link]
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Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). MDPI. Retrieved from [Link]
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Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. (2019). MDPI. Retrieved from [Link]
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Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]
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Development and Validation of a Solid-Phase Microextraction Method for the Determination of Total Flavouring Content in Encapsulated Flavouring. (2018). ResearchGate. Retrieved from [Link]
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Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2023). PubMed Central. Retrieved from [Link]
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Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. (2020). PubMed. Retrieved from [Link]
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Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. (2024). MDPI. Retrieved from [Link]
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Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate. (2021). Semantic Scholar. Retrieved from [Link]
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Innovative analysis of 3-mercaptohexan-1-ol, 3-mercaptohexylacetate and their corresponding disulfides in wine by stable isotope dilution assay and nano-liquid chromatography tandem mass spectrometry. (2016). PubMed. Retrieved from [Link]
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Optimization of the determination of volatile organic compounds in plant tissue and soil samples. (2018). National Institutes of Health. Retrieved from [Link]
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Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). ResearchGate. Retrieved from [Link]
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Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. (2021). ACS Publications. Retrieved from [Link]
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Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). (2018). PubMed Central. Retrieved from [Link]
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The Application of Headspace Solid-phase Microextraction as a Preparation Approach for Gas Chromatography with Mass Spectrometry. (2021). Hrčak. Retrieved from [Link]
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Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. (2013). ResearchGate. Retrieved from [Link]
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Multiple headspace solid-phase microextraction (MHS-SPME) methodology applied to the determination of volatile metabolites of pl. (2022). ADDI. Retrieved from [Link]
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Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods using commercially available dill pickles and maraschino cherries. ResearchGate. Retrieved from [Link]
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Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. (2018). ResearchGate. Retrieved from [Link]
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Use of aliphatic thiols for on-site derivatization and gas chromatographic identification of Adamsite. (2019). SciSpace. Retrieved from [Link]
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Application Note: Quantification of 3-Mercaptohexyl Hexanoate in Beverages
Introduction: The Aromatic Significance of 3-Mercaptohexyl Hexanoate (3MHH)
This compound (3MHH) is a highly impactful, sulfur-containing volatile thiol that plays a pivotal role in the aromatic profile of numerous beverages, particularly wine and beer.[1][2] Characterized by its potent fruity and tropical notes, such as passion fruit, guava, and grapefruit, its presence, even at trace concentrations (ng/L), can significantly enhance the sensory experience.[3][4] The compound is not typically present in raw materials like grapes or hops; instead, it is formed during fermentation from non-volatile precursors.[1][5][6] These precursors, primarily S-cysteinylated and S-glutathionylated adducts, are naturally found in grape must and hops and are subsequently released and esterified by yeast.[5][6]
The analytical challenge in quantifying 3MHH lies in its extremely low concentration, high volatility, and the chemical reactivity of its thiol group, which is highly susceptible to oxidation.[7] This necessitates a highly sensitive, selective, and robust analytical method to overcome the complexities of beverage matrices. This application note details a comprehensive, validated protocol for the accurate quantification of 3MHH, employing a Stable Isotope Dilution Assay (SIDA) with derivatization, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This "gold standard" approach ensures high accuracy by correcting for analyte losses during sample preparation.[8][9]
Chemical Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₂S | [10] |
| Molecular Weight | 232.38 g/mol | [10] |
| CAS Number | 136954-22-8 | [10] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Boiling Point | ~280 °C at 760 mmHg | [3][11] |
| logP (o/w) | ~3.6 - 5.28 | [10][12] |
| Solubility | Insoluble in water; soluble in alcohol and triacetin.[13] | [11][13] |
| Odor Profile | Fruity, Sulfurous, Tropical (Passion fruit) | [3][11] |
Principle of the Analytical Workflow
The accurate quantification of 3MHH from a complex beverage matrix relies on a multi-step process designed to isolate, stabilize, and sensitively detect the target analyte. The causality behind this workflow is rooted in overcoming the inherent analytical challenges of trace-level thiol analysis.
-
Stable Isotope Dilution Assay (SIDA): The cornerstone of this method's accuracy is the SIDA principle.[8][14] A known quantity of a chemically identical, but heavier, stable isotope-labeled version of 3MHH (e.g., d₂-3MHH) is added to the sample at the very beginning of the workflow. This labeled internal standard behaves identically to the native analyte throughout extraction, derivatization, and injection. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native and labeled forms, and the final quantification is based on the ratio of their signals, not the absolute signal of the native analyte. This effectively nullifies variations in recovery, ensuring high precision and accuracy.[9][15][16]
-
Solid Phase Extraction (SPE): The beverage matrix is complex, containing sugars, acids, pigments, and other compounds that can interfere with analysis. SPE is employed to isolate 3MHH and other nonpolar compounds from these polar interferences. A C18 reverse-phase sorbent is typically used, which retains 3MHH while allowing water-soluble matrix components to pass through.
-
Derivatization: Free thiols (-SH) are polar and tend to exhibit poor chromatographic peak shape and can be lost through adsorption on active sites within the GC system.[17][18] To mitigate this, a derivatization step is essential. The thiol group of 3MHH is reacted with a reagent, such as pentafluorobenzyl bromide (PFBBr), to form a stable, less polar, and more volatile thioether. This derivatized product is more amenable to GC analysis and its halogenated structure enhances sensitivity for electron capture-based detectors or MS.[19]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is the instrumental analysis phase.
-
Gas Chromatography (GC): The derivatized extract is injected into the GC, where the compounds are vaporized and separated based on their boiling points and affinity for the stationary phase of the GC column.
-
Tandem Mass Spectrometry (MS/MS): As compounds elute from the GC column, they enter the mass spectrometer. In the MS/MS, a specific precursor ion for derivatized 3MHH is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces chemical noise, enabling the detection and quantification of 3MHH at parts-per-trillion levels.[7]
-
Visualized Workflows and Methodologies
Overall Experimental Workflow
Caption: High-level overview of the analytical protocol.
Principle of Stable Isotope Dilution Assay (SIDA)
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Application Notes and Protocols for the Analysis of 3-Mercaptohexyl hexanoate
Introduction
3-Mercaptohexyl hexanoate is a pivotal, sulfur-containing ester that imparts characteristic tropical fruit aromas, reminiscent of passion fruit and guava, to a variety of consumer products, most notably wine. Its presence, even at trace levels, can significantly influence the sensory profile. Consequently, the accurate and precise quantification of this compound is of paramount importance for quality control in the food and beverage industry, as well as for research into flavor chemistry and production processes.
This document provides a comprehensive guide to the analytical standards and protocols for the determination of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust and reliable analytical methodologies. The protocols outlined herein are grounded in established scientific principles and validated techniques, with a focus on gas chromatography-mass spectrometry (GC-MS), the gold standard for volatile compound analysis.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₂S | [1] |
| Molecular Weight | 232.38 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 280 °C at 760 mmHg (estimated) | [2] |
| Flash Point | >98.89 °C | [2] |
| Specific Gravity | 0.943 - 0.948 @ 25 °C | [2] |
| Refractive Index | 1.460 - 1.470 @ 20 °C | [2] |
| Solubility | Insoluble in water; soluble in alcohol | [2] |
| CAS Number | 136954-22-8 | [1] |
Synthesis of Analytical Standard
The availability of a high-purity analytical standard is a prerequisite for accurate quantification. While this compound can be commercially sourced, an in-house synthesis may be necessary for specific research applications or for the preparation of isotopically labeled internal standards. A general and robust method for the synthesis of thiol esters is the N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling of a carboxylic acid and a thiol.[3]
Principle of Synthesis
The synthesis involves the esterification of hexanoic acid with 3-mercaptohexan-1-ol. DCC acts as a coupling agent, activating the carboxylic acid to facilitate nucleophilic attack by the thiol group of the alcohol.
Illustrative Synthesis Protocol
Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety conditions.
-
Reaction Setup: In a round-bottom flask, dissolve hexanoic acid (1 equivalent) and 3-mercaptohexan-1-ol (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Coupling Agent Addition: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a dilute acid (e.g., 5% HCl) and a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[3]
-
Characterization: Confirm the identity and purity of the synthesized standard using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodology: Quantification by GC-MS
Gas chromatography coupled with mass spectrometry is the premier technique for the quantification of volatile and semi-volatile compounds in complex matrices due to its high sensitivity and selectivity.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction and pre-concentration of volatile analytes from liquid and solid samples.[4]
-
Sample Preparation: Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard. An isotopically labeled analog of the analyte (e.g., d₄-3-Mercaptohexyl hexanoate) is ideal for compensating for matrix effects and variations in extraction efficiency. If an isotopically labeled standard is unavailable, a structural analog with similar physicochemical properties, such as 4-methoxy-2-methyl-2-butanethiol, can be used.[5]
-
Matrix Modification: Add 1 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.[2]
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow the analytes to equilibrate between the sample and the headspace.[6]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30 minutes) at the same temperature.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
HS-SPME Workflow for this compound Analysis
GC-MS Instrumental Parameters
The following table provides a validated set of GC-MS parameters for the analysis of this compound. These parameters should be considered a starting point and may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injector | Splitless mode, 250 °C | Ensures efficient transfer of the analyte to the column. |
| Column | DB-WAXetr (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column | Provides good separation of volatile polar compounds like esters and thiols.[7] |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Inert carrier gas with good chromatographic efficiency. |
| Oven Program | 40 °C (5 min hold), ramp at 2 °C/min to 170 °C, then ramp at 20 °C/min to 230 °C | A slow initial ramp enhances the separation of early-eluting volatile compounds.[7] |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Enhances sensitivity and selectivity for trace-level quantification. |
| SIM Ions (m/z) | Quantifier: 116, Qualifiers: 88, 101, 134 (Representative ions, to be confirmed with standard) | Based on the fragmentation pattern of this compound. The quantifier ion should be abundant and specific, while qualifier ions confirm the identity of the compound. |
Data Analysis and Quality Control
Calibration
A multi-point calibration curve should be prepared using a matrix-matched standard to account for potential matrix effects. This involves preparing a series of standards in a matrix that closely resembles the samples being analyzed (e.g., a dealcoholized and deodorized wine). The concentration of the analyte is plotted against the ratio of the analyte peak area to the internal standard peak area.
Method Validation
To ensure the reliability of the analytical results, the method should be validated for the following parameters:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: Determined by spike-recovery experiments at different concentration levels. Recoveries should typically be within 80-120%.
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements, which should be <15%.
Quality Control
-
Blanks: A method blank should be run with each batch of samples to check for contamination.
-
Quality Control Samples (QCs): Samples with known concentrations of the analyte should be analyzed with each batch to monitor the performance of the method.
Mitigating Matrix Effects
The complex composition of matrices like wine can interfere with the analysis, leading to either suppression or enhancement of the analyte signal.[8]
-
Stable Isotope Dilution Analysis (SIDA): The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects.[8]
-
Matrix-Matched Calibration: As described above, preparing calibration standards in a similar matrix helps to mimic the matrix effects observed in the samples.
-
Standard Addition: This method involves adding known amounts of the standard to the sample itself to create a calibration curve within the sample matrix. This is a robust but more labor-intensive approach.[9]
Quality Assurance and Control Framework
Conclusion
The analytical determination of this compound requires a meticulous and well-validated approach. The protocols detailed in this document, centered around HS-SPME-GC-MS, provide a robust framework for the accurate quantification of this important flavor compound. By adhering to these guidelines and implementing rigorous quality control measures, researchers and industry professionals can ensure the generation of high-quality, reliable data, which is essential for both product quality and a deeper understanding of flavor chemistry.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-thiohexanol. Retrieved from [Link]
- Mateo-Vivaracho, L., et al. (2007). Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods.
-
MDPI. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Retrieved from [Link]
-
PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
OIV. (n.d.). Analysis of volatile compounds in wines by gas chromatography. Retrieved from [Link]
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
- Ferreira, V., et al. (2002). Gas Chromatography−Olfactometry and Chemical Quantitative Study of the Aroma of Six Premium Quality Spanish Aged Red Wines. Journal of Agricultural and Food Chemistry, 50(22), 6531-6539.
-
ResearchGate. (n.d.). (PDF) Analysis of thiols Preface. Retrieved from [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Agilent. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]
-
Perflavory. (n.d.). 3-mercaptohexyl acetate. Retrieved from [Link]
-
PubMed. (2013). Foodomics platform for the assay of thiols in wines with fluorescence derivatization and ultra performance liquid chromatography mass spectrometry using multivariate statistical analysis. Retrieved from [Link]
-
Longdom Publishing. (2021). Journal of Chromatography & Separation Techniques Open Access. Retrieved from [Link]
-
A Look at Matrix Effects. (2016). Retrieved from [Link]
-
Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-mercaptohexyl acetate. Retrieved from [Link]
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- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine: a comparison of headspace solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 9. 7 QUALITY OF ANALYTICAL PROCEDURES [fao.org]
The Application of 3-Mercaptohexyl Hexanoate in Flavor Chemistry: A Comprehensive Guide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 3-mercaptohexyl hexanoate in flavor chemistry. It explores the compound's synthesis, analytical determination, and sensory evaluation, offering practical protocols and expert insights to facilitate its effective use in flavor creation and analysis.
Introduction to this compound: The Essence of the Tropics
This compound is a potent, sulfur-containing volatile organic compound that plays a pivotal role in the characteristic aroma of many tropical fruits.[1] Its unique sensory profile, reminiscent of passion fruit, guava, and other exotic fruits, makes it a highly sought-after ingredient in the flavor and fragrance industry.[2] This guide delves into the scientific principles and practical methodologies for harnessing the power of this impactful aroma chemical.
From a chemical standpoint, this compound (C12H24O2S) is the ester of 3-mercaptohexanol and hexanoic acid.[3][4] Its thiol group (-SH) is the primary contributor to its potent and often complex aroma. Understanding its chemical nature is fundamental to its successful application and analysis.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C12H24O2S | [1] |
| Molecular Weight | 232.39 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Tropical fruit, passion fruit, sulfurous | [3] |
| Boiling Point | 280 °C | [4] |
| Flash Point | >98.89 °C | [2] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [1] |
| FEMA Number | 3853 | [2] |
Synthesis of this compound: A Representative Protocol
While numerous proprietary methods exist for the industrial synthesis of this compound, a laboratory-scale synthesis can be achieved through the esterification of 3-mercaptohexanol with hexanoic acid. The following is a representative protocol based on standard esterification principles.
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Materials:
-
3-Mercaptohexanol
-
Hexanoic acid
-
An acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
An organic solvent (e.g., toluene, cyclohexane)
-
Dean-Stark apparatus
-
Standard laboratory glassware for reflux and distillation
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of 3-mercaptohexanol and hexanoic acid in an appropriate volume of the chosen organic solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Causality behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the equilibrium of the esterification reaction towards the product side by removing the water byproduct. The acid catalyst protonates the carbonyl oxygen of the hexanoic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 3-mercaptohexanol.
Application in Flavor Formulations
This compound is a high-impact aroma chemical, meaning a small amount can significantly influence the overall flavor profile. It is primarily used to impart or enhance tropical fruit notes.
Recommended Usage Levels
The optimal concentration of this compound will vary depending on the food matrix and the desired flavor profile. However, a general starting point is between 0.5 to 1 part per million (ppm) in the final product.[2]
Protocol for Incorporation into a Beverage Flavor Model
This protocol outlines the steps for creating a simple tropical fruit flavor model in a beverage system.
Materials:
-
This compound (as a 0.1% solution in ethanol or propylene glycol)
-
Base beverage (e.g., sweetened carbonated water, white wine)
-
Other flavor components (e.g., ethyl hexanoate for fruity notes, lactones for creamy notes)
-
Micropipettes
-
Glass beakers or flasks
Protocol:
-
Prepare a stock solution of this compound (0.1% in a suitable solvent) to ensure accurate dosing.
-
Create a base flavor blend with other desired aroma chemicals, excluding the this compound. This will serve as the control.
-
Prepare a series of test samples by adding incremental amounts of the this compound stock solution to the base beverage. For example, create samples with final concentrations of 0.1, 0.5, 1.0, and 2.0 ppm.
-
Thoroughly mix each sample.
-
Conduct a sensory evaluation of the samples against the control to determine the optimal concentration that provides the desired tropical fruit character without introducing harsh sulfurous notes.
Expert Insight: The volatility and reactivity of thiols like this compound necessitate careful handling. It is advisable to add it towards the end of the flavor creation process to minimize potential degradation or unwanted reactions with other components.
Analytical Chemistry: Detection and Quantification
The accurate detection and quantification of this compound in complex food matrices are essential for quality control and flavor research. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.[5] Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that is both solvent-free and highly sensitive.[5][6]
HS-SPME-GC-MS Protocol for the Analysis of this compound in a Beverage
This protocol provides a general framework for the analysis of this compound in a beverage sample. Optimization of specific parameters may be required depending on the matrix and instrumentation.
Materials:
-
HS-SPME autosampler and GC-MS system
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Sodium chloride
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)
-
Beverage sample
Protocol:
-
Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace ("salting out" effect).
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation to promote the partitioning of analytes into the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a few minutes.
-
Separate the compounds on a suitable capillary column (e.g., a non-polar or mid-polar column like DB-5ms or DB-Wax).
-
Use a temperature program that allows for good separation of the target analyte from other matrix components.
-
Detect the compounds using a mass spectrometer in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification).
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
Diagram of the HS-SPME-GC-MS Workflow:
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Sensory Analysis: Perceiving the Tropical Nuances
Sensory analysis is indispensable for understanding the flavor impact of this compound.[7] It helps determine detection thresholds, describe its sensory attributes, and evaluate its contribution to the overall flavor profile of a product.
Protocol for Sensory Evaluation of a Tropical Flavored Beverage
This protocol describes a descriptive sensory analysis to characterize the flavor profile of a beverage containing this compound.
Materials:
-
Test beverage samples with varying concentrations of this compound.
-
Control beverage sample (without this compound).
-
Trained sensory panel (8-12 panelists).
-
Sensory evaluation booths with controlled lighting and temperature.
-
Glassware for sample presentation.
-
Unsalted crackers and water for palate cleansing.
-
Sensory evaluation software or ballots.
Protocol:
-
Panelist Training: Train the panelists on the key aroma and flavor attributes associated with tropical fruits and sulfur compounds. Provide them with reference standards for attributes like "passion fruit," "guava," "grapefruit," "sulfurous," and "cooked vegetable."
-
Sample Preparation and Presentation: Prepare the samples and the control. Code the samples with random three-digit numbers to prevent bias. Present the samples to the panelists in a randomized order.
-
Evaluation: Instruct the panelists to evaluate the aroma and flavor of each sample. They should rate the intensity of each pre-defined attribute on a line scale (e.g., from 0 = not perceptible to 10 = very intense).
-
Data Collection and Analysis: Collect the data from the panelists. Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles of the samples and to understand the impact of this compound concentration on the perceived flavor.
Diagram of the Sensory Evaluation Process:
Caption: Sensory descriptive analysis workflow for flavored beverages.
Stability and Shelf-Life Considerations
The stability of this compound in a food product is a critical factor for maintaining its desired flavor profile over time. Thiols are susceptible to oxidation, which can lead to a decrease in their characteristic aroma and the formation of off-notes.
Factors that can affect the stability of this compound include:
-
Oxygen: Exposure to oxygen can lead to the oxidation of the thiol group.
-
Light: UV light can promote oxidative reactions.
-
Temperature: Higher temperatures can accelerate degradation reactions.
-
pH: The stability of thiols can be pH-dependent.
-
Food Matrix: The presence of antioxidants or pro-oxidants in the food matrix can influence its stability.
To enhance the stability of this compound in food products, it is recommended to:
-
Minimize exposure to oxygen during processing and packaging (e.g., by using inert gas flushing).
-
Use opaque packaging to protect the product from light.
-
Store the product at cool temperatures.
-
Consider the use of antioxidants in the formulation.
Conclusion
This compound is a powerful tool in the arsenal of flavor chemists. Its ability to impart authentic tropical fruit notes makes it an invaluable ingredient in a wide range of food and beverage applications. A comprehensive understanding of its chemical properties, coupled with robust analytical and sensory evaluation techniques, is key to its successful and innovative application. This guide provides a solid foundation for researchers and professionals to explore the full potential of this fascinating flavor compound.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB018427). Retrieved from [Link]
- Mateo-Vivaracho, L., Zapata, J., Cacho, J., & Ferreira, V. (2006). Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods.
- Augusto, F., Valente, A. L. P., & Tada, E. S. (2003). Headspace solid-phase microextraction of volatile organic compounds. TrAC Trends in Analytical Chemistry, 22(9), 567-577.
-
Leffingwell, J. C. (n.d.). The 3-Mercaptohexyl hexanoates. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Sensory and Volatile Flavor Analysis of Beverages. Retrieved from [Link]
-
Independent Brewers Association. (n.d.). SENSORY PROGRAM. Retrieved from [Link]
Sources
Application Notes and Protocols for Sensory Studies of 3-Mercaptohexyl Hexanoate
Introduction: The Aromatic Significance of 3-Mercaptohexyl Hexanoate
This compound (3-MHH) is a volatile sulfur compound that, despite its often-low concentration, plays a pivotal role in the aroma profiles of numerous foods and beverages. As a member of the polyfunctional thiol family, it is renowned for imparting desirable tropical, fruity, and passion fruit-like aromas. Its presence is particularly noted in wine, beer, and various tropical fruits, where it contributes significantly to the characteristic bouquet.[1][2] Understanding the sensory properties of 3-MHH is therefore of paramount importance for researchers, scientists, and professionals in the food, beverage, and fragrance industries who are engaged in product development, quality control, and flavor chemistry research.
This comprehensive guide provides detailed application notes and protocols for the sensory evaluation of this compound. It is designed to equip researchers with the necessary knowledge and methodologies to conduct robust and reproducible sensory studies, from basic threshold determination to detailed quantitative descriptive analysis.
Physicochemical and Sensory Properties of this compound
A thorough understanding of the physicochemical properties of 3-MHH is fundamental to its accurate sensory assessment. These properties influence its volatility, solubility, and interaction with the food matrix, all of which impact its perception.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₄O₂S | [3] |
| Molecular Weight | 232.38 g/mol | [3] |
| CAS Number | 136954-22-8 | [2] |
| Appearance | Colorless to pale yellow liquid | Inferred from general thiol properties |
| Odor | Fruity, sulfurous, tropical, passion fruit | [1] |
| Boiling Point | ~280 °C at 760 mmHg | [1] |
| Flash Point | >98.89 °C | [2] |
| Solubility | Insoluble in water; soluble in alcohol and triacetin | [2] |
| Specific Gravity | 0.943 - 0.948 @ 25 °C | [2] |
| Refractive Index | 1.460 - 1.470 @ 20 °C | [2] |
Sensory Profile:
The sensory profile of 3-MHH is characterized by a potent and complex aroma. At a concentration of 0.10% in dipropylene glycol, it is described as having fruity, sulfurous, tropical, and passion fruit notes.[1] In food applications, it is recommended for use at levels of 0.5-1 ppm to impart tropical fruit and cooked vegetable flavors.[2]
Odor and Taste Thresholds:
Table 2: Sensory Thresholds of Related Varietal Thiols
| Compound | Odor Threshold (in air) | Flavor Perception Threshold (in 12% alcohol/water) | Source |
| (R)-3-Mercaptohexan-1-ol | 0.08 ng/L | 0.05 ppb | [4] |
| (S)-3-Mercaptohexan-1-ol | 0.07 ng/L | - | [4] |
| 3-Mercaptohexyl acetate | - | 5.0 ng/L | [5] |
The extremely low thresholds of these related compounds underscore the high potency of polyfunctional thiols and the critical need for precise and controlled methodologies in their sensory evaluation.
PART 1: Safety, Handling, and Storage of this compound
Given the potent nature of volatile sulfur compounds, adherence to strict safety protocols is paramount.
1.1. Hazard Identification and Personal Protective Equipment (PPE):
This compound and related thiols are often classified as irritants to the eyes, respiratory system, and skin.[2] It is essential to handle these compounds in a well-ventilated area, preferably within a fume hood.[6]
Mandatory PPE includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A lab coat or other protective clothing
1.2. Storage and Handling:
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7] For malodorous compounds like mercaptans, storage in a ventilated cabinet or within a secondary container with a vapor adsorber (e.g., charcoal) is recommended.[8]
-
Handling: To prevent the release of potent odors, open and dispense 3-MHH inside a properly functioning chemical hood.[6] Use the smallest quantity necessary for the experiment. Keep containers tightly sealed when not in use.
1.3. Waste Disposal:
Dispose of 3-MHH and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
PART 2: Protocols for Sensory Evaluation
Protocol 2.1: Determination of Odor and Taste Thresholds
This protocol is based on the ASTM E679-19 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[5][9]
2.1.1. Objective:
To determine the detection threshold of 3-MHH in a specific medium (e.g., water, model wine, or a specific food base).
2.1.2. Materials:
-
High-purity this compound
-
Odor-free water or the desired test medium
-
Appropriate solvent for initial dilution (e.g., ethanol)
-
Glassware (volumetric flasks, pipettes, beakers)
-
Odor-free sample presentation vessels (e.g., glass snifters with watch glass covers)
-
Sensory panel of at least 15-20 trained assessors
2.1.3. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-MHH in a suitable solvent (e.g., ethanol) at a known concentration. The high potency of thiols necessitates serial dilutions.
-
Ascending Concentration Series: Prepare a series of dilutions from the stock solution in the chosen medium. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3). The series should start well below the expected threshold and extend to a concentration that is clearly perceptible.
-
Sample Presentation (Triangle Test): For each concentration level, present three samples to each panelist: two blanks (the medium without 3-MHH) and one sample containing 3-MHH. The order of presentation should be randomized for each panelist.
-
Panelist Evaluation: Instruct panelists to sniff (for odor threshold) or taste (for taste threshold) the samples in the order presented and identify the sample that is different from the other two. Even if they are not certain, they must make a choice (forced-choice).
-
Data Collection: Record whether the panelist correctly identified the odd sample for each concentration level.
-
Threshold Calculation: The individual threshold is the geometric mean of the last concentration at which the panelist failed to correctly identify the sample and the first concentration at which they correctly identified it. The group threshold is the geometric mean of the individual thresholds.
Workflow for Threshold Determination
Sources
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- 9. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
Introduction: The Analytical Challenge of a Potent Aroma Compound
An Application Guide and Protocol for the Derivatization of 3-Mercaptohexyl Hexanoate for GC-MS Analysis
This compound (3MHH) is a potent, sulfur-containing volatile compound that contributes significantly to the desirable "tropical fruit" and "passion fruit" aromas in many wines, particularly Sauvignon Blanc.[1][2] Despite its importance, the quantitative analysis of 3MHH presents a significant analytical challenge. Its thiol group (-SH) makes the molecule highly reactive and prone to oxidation, while its presence at ultra-trace concentrations (nanograms per liter) in complex matrices like wine demands highly sensitive and selective analytical methods.[3][4]
Direct analysis by gas chromatography (GC) is often hindered by poor peak shape, thermal instability, and low detector response. To overcome these limitations, chemical derivatization is an essential sample preparation step. This process involves converting the reactive thiol group into a more stable, volatile, and readily detectable functional group, thereby enhancing the compound's chromatographic behavior and improving the sensitivity and selectivity of mass spectrometric (MS) detection.[5]
This guide provides a comprehensive, field-proven protocol for the derivatization of this compound using 2,3,4,5,6-Pentafluorobenzyl Bromide (PFBBr), optimized for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the procedural choices, ensuring a robust and self-validating methodology suitable for research and high-throughput quality control environments.
Principle of Derivatization: Why PFBBr is the Reagent of Choice
The primary goal of derivatization in this context is to cap the polar and reactive thiol moiety.[5] Several reagents can be used for thiol derivatization, including ethyl propiolate (ETP) and various maleimides.[6][7] However, PFBBr offers distinct advantages for GC-MS applications:
-
High Reaction Efficiency: PFBBr reacts with the nucleophilic thiol group via a straightforward SN2 nucleophilic substitution reaction, forming a stable thioether derivative. This reaction is efficient and proceeds under relatively mild conditions.[8]
-
Enhanced Volatility and Thermal Stability: The resulting PFB-thioether is significantly more volatile and thermally stable than the parent thiol, leading to improved chromatographic performance with sharper, more symmetrical peaks.
-
Superior Detection Sensitivity: The pentafluorobenzyl group is highly electronegative due to the five fluorine atoms. This makes the derivative exceptionally sensitive to electron capture negative ion chemical ionization (ECNICI-MS), a technique that can achieve sub-picogram detection limits.[8] For standard electron ionization (EI-MS), the derivative still provides characteristic high-mass fragments, aiding in selective identification.[9]
The derivatization reaction proceeds as follows:
Experimental Protocol: A Validated Workflow
This protocol incorporates a Stable Isotope Dilution Assay (SIDA) for maximum accuracy and precision, which is the gold standard for quantitative analysis in complex matrices.[10] SIDA corrects for variations in extraction efficiency, derivatization yield, and instrumental response by using a stable isotope-labeled version of the analyte as an internal standard.[11][12]
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Application and Protocol for the Quantitative Analysis of 3-Mercaptohexyl Hexanoate using Stable Isotope Dilution Analysis (SIDA)
Introduction: The Analytical Challenge of a Potent Aroma Compound
3-Mercaptohexyl hexanoate (3-MHH) is a volatile thiol that plays a significant role in the aromatic profile of various fruits and beverages, particularly wine, where it imparts characteristic notes of passion fruit and grapefruit at very low concentrations.[1][2] Its high volatility, low concentration, and susceptibility to oxidation present a considerable analytical challenge. Accurate quantification is crucial for quality control, product development, and research into flavor chemistry.
Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the precise and accurate quantification of trace-level analytes in complex matrices.[3][4] This technique overcomes issues of analyte loss during sample preparation and matrix effects by using a stable isotope-labeled version of the analyte as an internal standard. This application note provides a comprehensive, field-proven protocol for the analysis of 3-MHH using SIDA, designed for researchers, scientists, and quality control professionals.
The Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a highly specific and sensitive quantitative method.[3] The core principle involves adding a known amount of an isotopically labeled analog of the target analyte (in this case, a deuterated form of 3-MHH, e.g., d5-3-MHH) to the sample at the earliest stage of preparation.[5][6] This "isotopic spike" behaves chemically and physically identically to the native analyte throughout the extraction, derivatization (if necessary), and chromatographic separation processes.
Because the labeled and unlabeled compounds are nearly indistinguishable chemically, any loss of analyte during the procedure will affect both forms equally. The mass spectrometer, however, can differentiate between the native analyte and the heavier isotopic standard based on their mass-to-charge (m/z) ratio.[7] By measuring the ratio of the native analyte to the isotopic standard in the final extract, the initial concentration of the native analyte in the sample can be calculated with high precision and accuracy, independent of recovery rates.[5][8]
Experimental Workflow Overview
The following diagram illustrates the complete workflow for the SIDA of 3-MHH, from sample preparation to data analysis.
Caption: SIDA workflow for 3-MHH analysis.
Detailed Protocol: SIDA of 3-MHH by HS-SPME-GC-MS
This protocol is optimized for the analysis of 3-MHH in a wine matrix. Modifications may be necessary for other sample types.
Materials and Reagents
-
Native 3-MHH Standard: High purity (≥98%) this compound.
-
Isotopically Labeled Internal Standard: Deuterated this compound (e.g., d5-3-MHH). The synthesis of such standards is a specialized process that may involve Grignard reactions with deuterated precursors.[9]
-
Solvents: Methanol, Ethanol (LC-MS grade or equivalent).
-
Salts: Sodium Chloride (NaCl), analytical grade.
-
pH Adjustment: Sodium hydroxide (NaOH) and hydrochloric acid (HCl) solutions.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are recommended for broad-range volatility, including sulfur compounds.[10][11][12]
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
Preparation of Standards and Solutions
-
Stock Solutions (1000 mg/L): Prepare individual stock solutions of native 3-MHH and deuterated 3-MHH in methanol. Store at -20°C in amber vials.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in a model wine solution (e.g., 12% ethanol in water with tartaric acid to pH 3.5) to create a calibration curve. Each calibration level should contain a constant concentration of the deuterated internal standard.
Sample Preparation and Extraction
-
Sample Aliquoting: Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume of the deuterated 3-MHH working solution to the vial to achieve a concentration within the calibrated range. The amount should be optimized to yield a response ratio (native/labeled) close to 1 for the expected sample concentration.
-
Matrix Modification: Add 2 g of NaCl to the vial. This increases the ionic strength of the solution, promoting the partitioning of volatile analytes into the headspace.[13]
-
pH Adjustment: Adjust the pH of the sample to approximately 6-7. While wine is acidic, some methods for volatile thiols suggest a neutral pH can improve extraction efficiency.[10][14]
-
Equilibration: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing and equilibration between the native analyte and the internal standard.
-
HS-SPME Extraction: Place the vial in the autosampler tray. The following conditions are a good starting point and should be optimized for your specific instrumentation.[11][13]
-
Incubation/Equilibration: 15 minutes at 45°C with agitation.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 50 minutes at 45°C with agitation.
-
GC-MS Analysis
-
Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity. Monitor at least two characteristic ions for both the native 3-MHH and the deuterated internal standard.
-
| Compound | Molecular Weight | Potential Quantifier Ion (m/z) | Potential Qualifier Ion(s) (m/z) |
| 3-MHH | 232.38 | To be determined empirically | To be determined empirically |
| d5-3-MHH | ~237.41 | To be determined empirically | To be determined empirically |
| Note: The specific ions for monitoring must be determined by injecting pure standards and examining their mass spectra. The quantifier ion should be abundant and unique, while qualifier ions confirm the identity of the compound. |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both native 3-MHH and the deuterated internal standard.
-
Response Ratio Calculation: Calculate the response ratio (Area_native / Area_labeled) for each sample and calibration standard.
-
Calibration Curve: Plot the response ratio versus the concentration ratio (Concentration_native / Concentration_labeled) for the calibration standards. Perform a linear regression to obtain the calibration function.
-
Quantification: Calculate the concentration of 3-MHH in the unknown samples using the response ratio and the regression equation from the calibration curve.
The final concentration (C_analyte) is calculated using the following formula:
C_analyte = ( (R_sample - y_intercept) / slope ) * C_IS
Where:
-
R_sample is the peak area ratio of the analyte to the internal standard in the sample.
-
y_intercept and slope are from the linear regression of the calibration curve.
-
C_IS is the concentration of the internal standard added to the sample.
Method Validation and Quality Control
A self-validating system is crucial for trustworthy results.[15] The method should be validated according to established guidelines, such as those from AOAC INTERNATIONAL or ISO.[16][17][18]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10 |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by spiking a known amount of analyte into a blank matrix. | 90-110% recovery[10][19] |
| Precision (RSD) | The closeness of agreement between independent test results. Measured as repeatability (intra-day) and intermediate reproducibility (inter-day). | RSD < 15%[19] |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
Causality and Field-Proven Insights
-
Why HS-SPME? Headspace Solid-Phase Microextraction is a solventless, sensitive, and easily automated technique ideal for volatile compounds.[13] It minimizes matrix interference by sampling from the vapor phase above the sample, leading to cleaner extracts and prolonging the life of the GC-MS system.[20]
-
Why a DVB/CAR/PDMS Fiber? This is a tri-phasic fiber that offers a broad range of selectivity for compounds with varying polarities and molecular weights, making it highly effective for complex aroma profiles that include sulfur compounds.[11][12]
-
The Critical Role of the Isotopic Standard: The deuterated internal standard is the cornerstone of this method's accuracy.[21] Because it is added at the beginning, it accounts for variability in every subsequent step: extraction efficiency, injection volume, and instrument response. This makes the final calculated concentration robust and reliable.[3][22]
-
Matrix Effects: Wine is a complex matrix containing sugars, acids, ethanol, and polyphenols that can affect the volatility of 3-MHH. SIDA is particularly powerful here, as these matrix effects will influence the native and labeled compounds equally, thus canceling out their impact on the final ratio measurement.[22][23]
References
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
- Steffens, M., Lechtenberg, M., & Humpf, H.-U. (2011). The Power of Stable Isotope Dilution Assays in Brewing. Journal of the Institute of Brewing.
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FooDB. (2018). Showing Compound this compound (FDB018427). Retrieved from [Link]
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- Weingart, G. (2012). How to quantify thiols in wine?
- Ye, G., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites, 14(1), 45.
- Ellerbe, P., et al. (1999). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes.
- Pena-Gallego, A., et al. (2010). Identification and quantification by LC–MS/MS of a new precursor of 3-mercaptohexan-1-ol (3MH) using stable isotope dilution assay: Elements for understanding the 3MH production in wine. Food Chemistry, 124(2), 724-730.
- Faletrov, Y. V. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmple?
- Kotseridis, Y., et al. (2008). Quantitative analysis of 3-alkyl-2-methoxyprazines in juice and wine using stable isotope labelled internal standard assay.
- Krist, S., et al. (2006). Headspace solid-phase microextraction use for the characterization of volatile compounds in vegetable oils of different sensory quality. Journal of Agricultural and Food Chemistry, 54(19), 7246-7253.
- Buescher, J. M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Metabolomics, 13(12), 154.
- Wang, Y., & O'Reilly, J. (2006). Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization.
- Google Patents. (n.d.). JP2014211433A - Quantification method of thiol compound and sulfide compound.
- Perestrelo, R., et al. (2021).
- Vio, L., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
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AOAC INTERNATIONAL. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]
- Flores, F. B. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
- BenchChem. (n.d.). Application Note and Protocol: Synthesis of Deuterated 3-Hydroxy-3-methylhexanoic Acid for Use as an Internal Standard.
- San, T. T., et al. (2017). Stable Isotope Dilution Assay (SIDA) and HS-SPME-GCMS Quantification of Key Aroma Volatiles for Fruit and Sap of Australian Mango Cultivars. Food Chemistry, 221, 1494-1501.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 136954-22-8). Retrieved from [Link]
- Yuan, Z., et al. (2018). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 29(6), 598-624.
- De Smedt, J. M. (1998). AOAC Validation of Qualitative and Quantitative Methods for Microbiology in Foods. Association of Official Agricultural Chemists. International Journal of Food Microbiology, 45(1), 25-28.
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HMDB. (2018). Showing metabocard for this compound (HMDB0037766). Retrieved from [Link]
-
JoVE. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Retrieved from [Link]
- Capone, D. L., et al. (2012). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Journal of Agricultural and Food Chemistry, 60(48), 11993-12001.
-
AOAC INTERNATIONAL. (n.d.). List of Standards. Retrieved from [Link]
- Fialová, D., et al. (2014). Using headspace solid-phase microextraction for comparison of volatile sulphur compounds of fresh plants belonging to families Alliaceae and Brassicaceae. Journal of the Science of Food and Agriculture, 94(14), 2993-3000.
- Sharpless, K. E. (2002). Filling the AOAC triangle with food-matrix standard reference materials. Analytical and Bioanalytical Chemistry, 374(5), 803-808.
- Chen, Y., & Du, Y. (2025). The Application of Deuteration Strategy in Drug Design. ChemMedChem, 20(7), e202400836.
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The Good Scents Company. (n.d.). 3-mercaptohexyl acetate. Retrieved from [Link]
- Phipps, K. (2002). Filling the AOAC triangle with food-matrix standard reference material.
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Application Note: A Robust Purge and Trap GC-MS Methodology for the Quantification of 3-Mercaptohexyl hexanoate
Abstract
This application note presents a comprehensive and detailed protocol for the analysis of 3-Mercaptohexyl hexanoate (3-MHH) using a purge and trap (P&T) system coupled with gas chromatography-mass spectrometry (GC-MS). 3-MHH is a volatile thiol that contributes significantly to the aroma profile of various food and beverage products, often imparting desirable tropical fruit notes at trace levels. The inherent volatility of 3-MHH makes P&T an ideal extraction and concentration technique, offering significant advantages in sensitivity and sample cleanup over other methods. This guide provides a step-by-step methodology, from sample preparation to data analysis, and explains the scientific rationale behind the selection of key experimental parameters. It is intended for researchers, scientists, and quality control professionals in the food and beverage, flavor and fragrance, and environmental industries who require a reliable and sensitive method for the quantification of this impactful aroma compound.
Introduction: The Analytical Challenge of this compound
This compound is a sulfur-containing ester that belongs to the class of organic compounds known as fatty acid esters.[1] Even at parts-per-trillion concentrations, it can significantly influence the sensory profile of products such as wine, beer, and tropical fruit juices. The analysis of 3-MHH and other volatile thiols is notoriously challenging due to their low concentrations, high reactivity, and potential for oxidation.[2]
Traditional analytical approaches for thiols often involve complex and time-consuming sample preparation steps, such as derivatization or solid-phase microextraction (SPME).[3][4] While effective, these methods can introduce variability and may not be suitable for high-throughput screening. Purge and trap GC-MS offers a streamlined and highly sensitive alternative for volatile compounds like 3-MHH.[5][6] The P&T technique involves bubbling an inert gas through a liquid sample, which strips the volatile analytes from the matrix.[5] These analytes are then concentrated on an adsorbent trap before being thermally desorbed into the GC-MS for separation and detection.[5] This process not only concentrates the analyte, leading to lower detection limits, but also effectively separates it from non-volatile matrix components that could interfere with the analysis.
This application note provides a detailed protocol for a P&T GC-MS method optimized for the analysis of 3-MHH. The methodology described herein is designed to be robust, reproducible, and readily adaptable to various sample matrices.
Principles of the Purge and Trap Technique
The purge and trap process is a dynamic headspace technique that relies on the partitioning of volatile analytes between the sample matrix and a gas phase.[5] An inert purge gas, typically helium or nitrogen, is bubbled through the sample, facilitating the transfer of volatile organic compounds (VOCs) into the gas stream.[5] The efficiency of this process is dependent on several factors, including the volatility of the analyte, the sample temperature, the purge gas flow rate, and the purge time.[7]
The gas stream then passes through a trap containing one or more adsorbent materials. The choice of adsorbent is critical and is based on the properties of the target analytes. For a broad range of VOCs, a multi-bed trap is often employed. The desorbed analytes are then transferred to the GC column in a narrow band, which is crucial for achieving good chromatographic resolution.
Experimental Workflow
The overall analytical workflow for the determination of 3-MHH by purge and trap GC-MS is illustrated in the diagram below. Each step is detailed in the subsequent sections.
Figure 1: Overall workflow for the analysis of this compound by Purge and Trap GC-MS.
Reagents and Materials
-
Solvents: Methanol (purge and trap grade or equivalent), organic-free reagent water.
-
Standards: this compound (analytical standard), deuterated this compound or a suitable structural analog for use as an internal standard (e.g., 3-Mercaptohexyl-d11 hexanoate).
-
Gases: Helium (99.999% purity or higher) for GC carrier gas and purge gas.
-
Vials: 40 mL screw-cap vials with PTFE-lined septa.[8]
Standard Preparation
Due to the reactive nature of thiols, it is recommended to prepare fresh stock and working standard solutions.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-MHH standard into a 10 mL volumetric flask and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol.[6]
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Calibration Standards: Prepare a set of calibration standards in organic-free reagent water by spiking with the appropriate working standard solutions and a constant concentration of the internal standard. A typical calibration range for this analyte would be from low ng/L to µg/L levels.
Sample Preparation
The goal of sample preparation for P&T analysis is to ensure the sample is in a form suitable for purging without compromising the integrity of the analyte.
-
Liquid Samples (e.g., Wine, Beer, Juice):
-
Degas carbonated samples by gentle sonication or sparging with helium.
-
If the sample contains suspended solids, centrifuge or filter to prevent clogging of the purge and trap system.[9]
-
For samples with expected high concentrations of 3-MHH, dilution with organic-free reagent water may be necessary to bring the analyte concentration within the calibration range.[8]
-
-
Sample Aliquoting:
-
Transfer a precise volume (e.g., 5 or 10 mL) of the prepared sample into a 40 mL P&T vial.[8]
-
Spike the sample with the internal standard solution to a final concentration consistent with the calibration standards.
-
Fill the vial to the top with organic-free reagent water, ensuring no headspace remains.
-
Seal the vial with a PTFE-lined septum and screw cap.
-
Instrumentation and Method Parameters
The following tables provide recommended starting parameters for the purge and trap and GC-MS systems. These parameters should be optimized for the specific instrumentation and sample matrix being analyzed.
Purge and Trap System Parameters
| Parameter | Recommended Setting | Rationale |
| Purge Gas | Helium | Inert and provides efficient purging. |
| Purge Flow Rate | 40 mL/min | A common starting point for efficient stripping of volatiles. |
| Purge Time | 11 min | Allows for sufficient purging of the analyte from the sample. |
| Sample Temperature | 40 °C | Heating the sample increases the volatility of 3-MHH, improving purge efficiency.[7][10] However, excessive heat can increase water vapor transfer to the trap.[7] |
| Trap Type | Vocarb 3000 (or equivalent) | A multi-bed trap suitable for a wide range of VOCs, including sulfur compounds. |
| Desorb Temperature | 250 °C | Ensures complete desorption of 3-MHH from the trap. |
| Desorb Time | 2 min | Sufficient time for complete transfer of the analyte to the GC. |
| Bake Temperature | 270 °C | Cleans the trap between analyses to prevent carryover. |
| Bake Time | 5 min | Ensures the trap is clean for the next sample. |
GC-MS System Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of volatile and semi-volatile compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the desorbed analytes. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program that should provide good separation of 3-MHH from other matrix components. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides higher sensitivity and selectivity for the target analyte compared to full scan mode. |
| SIM Ions for 3-MHH | To be determined empirically | The quantifier and qualifier ions should be selected based on the mass spectrum of a 3-MHH standard. Likely fragments would correspond to the hexanoate moiety and fragments of the 3-mercaptohexyl group. |
Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of 3-MHH to the peak area of the internal standard against the concentration of the calibration standards. The concentration of 3-MHH in the samples is then determined from this calibration curve.
Method Validation and Quality Control
To ensure the reliability of the analytical results, the method should be validated by assessing the following parameters:
-
Linearity: A calibration curve with a correlation coefficient (r²) of ≥ 0.995 should be achieved.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision and Accuracy: Assessed by analyzing replicate spiked samples at different concentration levels. The relative standard deviation (RSD) for precision should typically be < 15%, and the recovery for accuracy should be within 85-115%.[2]
-
Method Blank: An aliquot of organic-free reagent water should be analyzed with each batch of samples to check for contamination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Active sites in the GC system, column contamination | Deactivate the injector liner, use a fresh liner, bake out the column. |
| Low Recovery | Inefficient purging, analyte degradation | Increase purge time or temperature, ensure sample preservation (e.g., acidification to pH < 2 for some thiols). |
| High Background | Contaminated purge gas, system leaks | Use high-purity gas, check for leaks in the P&T and GC-MS systems. |
| Carryover | Insufficient trap baking | Increase bake time or temperature. |
Conclusion
The purge and trap GC-MS method detailed in this application note provides a sensitive, robust, and efficient approach for the quantification of this compound in various liquid matrices. By optimizing the purge and trap parameters and utilizing the selectivity of mass spectrometric detection, this method can achieve the low detection limits required for the analysis of this potent aroma compound. The provided protocol serves as a comprehensive guide for method development and routine analysis, enabling researchers and quality control professionals to accurately monitor the levels of 3-MHH in their products.
References
-
Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. Retrieved from [Link]
-
Teledyne Tekmar. (n.d.). Purge and Trap Overview. Retrieved from [Link]
- Câmara, J. S., et al. (2007). Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods.
- Herbst-Johnstone, M., et al. (2013).
- Šuklje, K., et al. (2019). Analysis of Varietal Thiols in Sauvignon Blanc Wines—Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. Food Analytical Methods, 12(11), 2592-2604.
-
U.S. Environmental Protection Agency. (2002). Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Scion Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
- Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(3), 1847-1854.
-
Chromatography Forum. (2009). Analysis of Hexanoic acid in alcoholic extracts. Retrieved from [Link]
-
Teledyne LABS. (2023, January 12). VOC Analysis of Drinking Water by Purge and Trap [Video]. YouTube. [Link]
-
Davidson Analytical Services. (n.d.). Analysis of Volatile Organic Compounds (VOCs) by Purge-and-Trap Customer Training Course. Retrieved from [Link]
- Coetzee, C., & du Toit, W. J. (2015). Investigation of Thiol Levels in Young Commercial South African Sauvignon Blanc and Chenin Blanc Wines Using Propiolate Derivatization and GC-MS/MS. South African Journal of Enology and Viticulture, 36(1), 15-28.
- Thibon, C., et al. (2018). Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry. Molecules, 23(9), 2206.
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
- Capone, D. L., et al. (2010). Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 58(5), 2893-2900.
-
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB018427). Retrieved from [Link]
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Unlocking Tropical Aromas: A Guide to the Application of 3-Mercaptohexyl Hexanoate in Brewing Research
For distribution to: Researchers, scientists, and drug development professionals exploring novel applications in fermentation science.
This document provides a comprehensive technical guide on the application of 3-Mercaptohexyl hexanoate (3MHH) in beer brewing. It is designed to equip researchers with the foundational knowledge and practical protocols required to investigate the biotransformation of this potent aroma precursor and its impact on the final sensory profile of beer.
Introduction: The Chemistry of Tropical Thiols
The pursuit of intense tropical and fruity aromas in beer has led to a deeper investigation into a class of sulfur-containing compounds known as thiols.[1][2] Among the most significant of these are 3-mercaptohexan-1-ol (3MH), which imparts notes of grapefruit and passion fruit, and its acetate ester, 3-mercaptohexyl acetate (3MHA), known for its powerful guava and passion fruit characteristics.[3][4] These highly aromatic compounds are often present in brewing raw materials, particularly malt and hops, in a non-aromatic, "bound" precursor form.[5]
This compound is a non-volatile ester that serves as a precursor to the potent aromatic thiol, 3-mercaptohexan-1-ol (3MH).[6][7] Its chemical structure consists of a hexanoate group ester-linked to a 3-mercaptohexyl group. The true aromatic potential of 3MHH is unlocked during fermentation through the enzymatic activity of brewing yeast.[8]
The primary mechanism for the release of 3MH from its precursors is through the action of yeast enzymes with β-lyase activity.[5][9] This enzymatic cleavage breaks the bond, liberating the free and highly aromatic 3MH thiol. Subsequently, the released 3MH can be further biotransformed by yeast into the even more potent 3-mercaptohexyl acetate (3MHA) through the action of acetyltransferase enzymes.[3][10]
This guide will provide detailed protocols for the experimental application of 3MHH in brewing, its analytical quantification, and the sensory evaluation of the resulting beers.
The Enzymatic Pathway: From Precursor to Potent Aroma
The biotransformation of this compound into its aromatic thiol counterparts is a multi-step process mediated by specific yeast enzymes. Understanding this pathway is crucial for designing experiments to maximize the desired aromatic expression.
Caption: Enzymatic release of 3MH and its conversion to 3MHA.
Experimental Design and Protocols
Materials and Equipment
-
This compound: Sourced from a reputable chemical supplier (e.g., BOC Sciences, Endeavour Specialty Chemicals).[6] Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area, as it is an irritant.[6]
-
Brewing Yeast: Select strains known for high β-lyase activity (e.g., SafAle™ K-97) or genetically modified strains designed for enhanced thiol release.[3]
-
Wort: Standard all-malt wort, ensuring consistency in composition across all experimental batches. The composition of the wort, particularly amino acid content, can influence yeast metabolism and flavor production.[11]
-
Control Beer: A batch of beer brewed with the same ingredients and process but without the addition of 3MHH.
-
Analytical Standards: Certified reference materials for 3MH and 3MHA for analytical quantification.
-
Glassware and Fermentation Vessels: Appropriately sized and sanitized for small-batch brewing trials.
-
Analytical Instrumentation: Gas chromatograph with a mass selective detector (GC-MS) or a triple quadrupole mass spectrometer (GC-MS/MS or LC-MS/MS) for quantification of thiols.
Protocol for Experimental Brewing with 3MHH
This protocol outlines a small-scale (e.g., 20 L) brewing trial to assess the impact of 3MHH addition.
-
Wort Production: Prepare a standard all-malt wort of a target original gravity (e.g., 1.050). After boiling and cooling to fermentation temperature, divide the wort into two equal volumes for the trial and control fermentations.
-
Preparation of 3MHH Stock Solution: Due to its low water solubility and the small quantities required, prepare a stock solution of 3MHH in a sterile, food-grade solvent like ethanol. For example, dissolve a precise weight of 3MHH in a known volume of ethanol to achieve a concentration that allows for accurate dosing.
-
Dosing of 3MHH: Add a calculated volume of the 3MHH stock solution to the trial wort to achieve the desired final concentration. A starting point for investigation could be in the range of 1-10 µg/L, based on typical thiol precursor levels found in raw materials. The control wort should receive an equivalent volume of the solvent only.
-
Yeast Pitching: Pitch the selected brewing yeast at a standard rate into both the trial and control fermenters. Ensure the yeast is healthy and viable.
-
Fermentation: Ferment both batches under identical conditions (temperature, pressure). Monitor fermentation progress by measuring specific gravity daily.
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 24 hours) during fermentation for analytical and sensory analysis.
-
Maturation and Packaging: After primary fermentation is complete, mature the beers under identical conditions. Package the finished beers for final analysis.
Overall Experimental Workflow
Caption: Workflow for 3MHH brewing trials and analysis.
Analytical Quantification of Thiols
The accurate quantification of volatile thiols like 3MH and 3MHA is challenging due to their low concentrations and high reactivity. The following protocol is a generalized approach based on established methods.[1][10]
Sample Preparation
-
Spiking with Internal Standard: Spike a known volume of beer or wort with an internal standard (e.g., a deuterated analog of 3MH) to correct for matrix effects and extraction losses.
-
Isolation of Thiols:
-
Pass the sample through a column containing a strongly basic anion-exchanger resin (e.g., Dowex 1) to bind the thiols.
-
Wash the column to remove interfering compounds.
-
Elute the thiols from the resin.
-
-
Derivatization (Optional but Recommended): Derivatize the eluted thiols to improve their chromatographic properties and detection sensitivity.
GC-MS/MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
-
Column: A suitable capillary column for separating volatile sulfur compounds.
-
GC Oven Program: Develop a temperature program that provides good separation of the target analytes.
-
MS Method: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-to-product ion transitions for 3MH, 3MHA, and the internal standard.
-
Quantification: Create a calibration curve using analytical standards of known concentrations. Quantify the target thiols in the samples by comparing their peak areas to the calibration curve, corrected for the internal standard response.
| Analyte | Detection Limit in Beer (ng/L) |
| 3-Mercaptohexan-1-ol (3MH) | < 10.2 |
| 3-Mercaptohexyl Acetate (3MHA) | < 3.9 |
| Data adapted from Kishimoto et al.[1] |
Sensory Evaluation
Sensory analysis is critical for understanding the aromatic impact of 3MHH addition. A trained sensory panel is required to provide reliable and reproducible data.
Panelist Training
Train a panel of assessors to recognize and rate the intensity of key aroma attributes associated with thiols, such as "tropical fruit," "passion fruit," "guava," and "grapefruit." Provide reference standards for these aromas.
Sensory Evaluation Protocol
-
Sample Presentation: Present the trial and control beers to the panelists in a blind and randomized order.
-
Evaluation: Have the panelists rate the intensity of the predefined aroma attributes on a structured scale (e.g., a 15-point scale).
-
Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the aroma profiles of the trial and control beers.
Expected Outcomes and Interpretation
The addition of this compound to wort, when fermented with a yeast strain possessing adequate β-lyase activity, is expected to result in a significant increase in the concentration of 3-Mercaptohexan-1-ol (3MH) and, potentially, 3-Mercaptohexyl acetate (3MHA) in the final beer. This increase in thiol concentration should correlate with a perceivable enhancement of tropical and fruity aromas as determined by sensory analysis.
The ratio of 3MH to 3MHA will depend on the acetyltransferase activity of the yeast strain used. Strains with high acetyltransferase activity may produce a higher proportion of the more potent 3MHA.
By carefully controlling the experimental variables and employing robust analytical and sensory methods, researchers can gain valuable insights into the biotransformation of thiol precursors and their contribution to beer aroma. This knowledge can be applied to the development of new yeast strains, the optimization of brewing processes, and the creation of beers with novel and intense aromatic profiles.
References
-
Kishimoto, T. (n.d.). Behaviors of 3-Mercaptohexan-1-ol and 3-Mercaptohexyl Acetate During Brewing Processes. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Michel, M., et al. (n.d.). Screening of brewing yeast β-lyase activity and release of hop volatile thiols from precursors during fermentation. BrewingScience. Retrieved January 23, 2026, from [Link]
-
Kishimoto, T. (n.d.). Behaviors of 3-Mercaptohexan-1-ol and 3-Mercaptohexyl Acetate During Brewing Processes. researchmap. Retrieved January 23, 2026, from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
-
Chenot, C., et al. (2021). Evidence in Lager Yeasts of β-Lyase Activity Breaking Down γ-GluCys-Conjugates More Efficiently Than Cys-Conjugates to Odorant Beer Polyfunctional Thiols. Fermentation, 7(4), 238. MDPI. Retrieved January 23, 2026, from [Link]
-
Omega Yeast. (n.d.). All About Thiolized Yeast. Retrieved January 23, 2026, from [Link]
-
Escarpment Labs. (2022, August 10). How to design a beer sensory program (that actually generates results). Retrieved January 23, 2026, from [Link]
-
Swiegers, J. H., et al. (2011). Engineering Saccharomyces cerevisiae To Release 3-Mercaptohexan-1-ol during Fermentation through Overexpression of an S. cerevisiae Gene, STR3, for Improvement of Wine Aroma. Applied and Environmental Microbiology, 77(11), 3695-3701. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Holt, S., et al. (2022). The Sensorial and Chemical Changes in Beer Brewed with Yeast Genetically Modified to Release Polyfunctional Thiols from Malt and Hops. Fermentation, 8(8), 379. MDPI. Retrieved January 23, 2026, from [Link]
-
Holt, S., et al. (2022, August 1). (PDF) The Sensorial and Chemical Changes in Beer Brewed with Yeast Genetically Modified to Release Polyfunctional Thiols from Malt and Hops. ResearchGate. Retrieved January 23, 2026, from [Link]
-
White Labs. (2023, April 23). WLP077 Tropicale Yeast Blend - New Thiol Releasing Non-GMO Yeast Blend. Retrieved January 23, 2026, from [Link]
-
Reglitz, K., et al. (2018). Determination of Variety Dependent “Thiol Impact” Based on LC-MS/MS Analysis of Different Hop Samples Collected. BrewingScience, 71, 96-102. Retrieved January 23, 2026, from [Link]
-
Powell, C. D., et al. (n.d.). Manipulation of Conditions During Wort Collection in Production-Scale Fermentations to Regulate Volatile Ester Synthesis as an Aid to Product Matching for Multisite Brewing. ResearchGate. Retrieved January 23, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB018427). Retrieved January 23, 2026, from [Link]
-
Thibon, C., et al. (2011). Engineering Saccharomyces cerevisiae to release 3-Mercaptohexan-1-ol during fermentation through overexpression of an S. cerevisiae Gene, STR3, for improvement of wine aroma. PubMed. Retrieved January 23, 2026, from [Link]
-
Brewers Association. (n.d.). Development of Thiols in Hops and their Impact on Beer Flavor. Retrieved January 23, 2026, from [Link]
-
Harsch, M. J., et al. (n.d.). New Insights on 3-Mercaptohexanol (3MH) Biogenesis in Sauvignon Blanc Wines: Cys-3MH and ( E )-Hexen-2-al Are Not the Major Precursors. ResearchGate. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Quantification of β-lyase activity of the isolated yeasts determined as.... Retrieved January 23, 2026, from [Link]
-
Wild About Hops. (n.d.). Brewers Guide to Thiolised Yeast. Retrieved January 23, 2026, from [Link]
-
Shimadzu. (n.d.). Aroma and Metabolite Analysis Using GC-MS and LC-MS and Approach to Craft Beer Development. Retrieved January 23, 2026, from [Link]
-
Agilent. (2012, October 8). Screen Beer by GC/MS Static Headspace with the Agilent J&W DB-624 Ultra Inert Capillary Column. Retrieved January 23, 2026, from [Link]
-
Pires, E. J., et al. (2022). Impact of Wort Amino Acids on Beer Flavour: A Review. Fermentation, 8(1), 23. MDPI. Retrieved January 23, 2026, from [Link]
Sources
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- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GC Analysis of Volatile Sulfur Compounds (VSCs)
Welcome to the technical support center for the gas chromatography (GC) analysis of volatile sulfur compounds (VSCs). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these highly reactive and often low-concentration analytes. The analysis of VSCs is notoriously difficult due to their propensity for adsorption onto active surfaces, instability, and the potential for artifact formation.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs): A Troubleshooting Guide
This section addresses the most common problems encountered during VSC analysis, categorized by the nature of the issue.
Category 1: Poor Peak Shape & Low Response
Question 1: Why are my sulfur compound peaks (especially hydrogen sulfide and mercaptans) showing significant tailing?
Answer: Peak tailing is the most frequent indicator of active sites within your GC system. VSCs, being polar and reactive, readily adsorb onto any available active surface, such as exposed metal or silanol groups in the sample flow path.[3][4] This reversible adsorption delays the elution of a portion of the analyte molecules, resulting in a characteristic tailed peak shape.
Causality & Troubleshooting Steps:
-
System Inertness is Paramount: The entire sample path must be deactivated to prevent analyte interaction. The analysis of VSCs requires that sample pathways, especially the GC column, be inert to ensure reliable results.[5]
-
Inlet Liner: Standard glass wool liners are a primary source of activity. Replace your liner with one that is specifically deactivated for reactive compounds.[6]
-
Column Choice: Use a column specifically designed for sulfur analysis. These columns feature stationary phases and tubing that are treated for maximum inertness and low bleed, which is critical for sensitive detectors like the Sulfur Chemiluminescence Detector (SCD).[4][5]
-
Connections & Tubing: Check all connections for potential leaks and ensure any transfer lines or tubing (e.g., from a gas sampling valve) are made of inert materials like Sulfinert®-treated stainless steel.[7][8]
-
-
Column Contamination or Degradation: Over time, non-volatile residues can accumulate at the head of the column, creating new active sites.
-
Action: Trim the first 10-15 cm from the front of the column. If this does not resolve the issue, the column may be permanently damaged and require replacement.
-
-
Chemical Reactivity: The sample matrix itself or co-eluting compounds can interact with your VSCs. Ensure proper sample preparation and method development to separate VSCs from potentially interfering matrix components.[9]
Question 2: I have poor sensitivity or my results are not reproducible. What is causing the loss of my analytes?
Answer: Poor sensitivity and reproducibility are classic symptoms of irreversible analyte loss and inconsistent sample introduction. Because VSCs are highly reactive, they can be permanently lost to active sites within the system, leading to a diminished or variable detector response.[5][6]
Causality & Troubleshooting Steps:
-
Active Site Adsorption (Irreversible): Unlike the reversible adsorption that causes peak tailing, some active sites can bind VSCs so strongly that they never reach the detector. The solution is a combination of using an inert flow path and system passivation.
-
Protocol: Implement a rigorous System Passivation (Priming) protocol before running your sample sequence. This involves repeatedly injecting a higher-concentration VSC standard to saturate the active sites, making them unavailable for binding your actual samples.[10] A stable response across several injections indicates the system is ready.
-
-
Leaks in the System: Small leaks in the injector, column fittings, or gas lines can lead to a loss of sample and carrier gas, causing inconsistent peak areas.[7]
-
Action: Perform a comprehensive leak check of the entire system using an electronic leak detector. Pay close attention to the septum nut and column connections.[11]
-
-
Improper Sample Handling & Preparation: VSCs are highly volatile and can be lost before they are even injected.
-
Injection Parameters: An inappropriate injection temperature or technique can lead to analyte degradation or incomplete vaporization.
Category 2: Baseline & Extraneous Peaks
Question 3: I am observing "ghost peaks" in my blank runs. What is their source?
Answer: Ghost peaks are signals that appear in blank runs and are typically caused by contamination from previous analyses (carryover) or from within the system itself.[3]
Causality & Troubleshooting Steps:
-
Injector Carryover: The most common source is residue from a previous, more concentrated sample in the syringe, inlet liner, or septum.
-
Column Bleed: If the baseline is consistently high and noisy, it may be due to column bleed, where the stationary phase degrades at high temperatures.
-
Artifact Formation: VSCs can be unstable and may react during the analytical process to form new compounds. For example, methanethiol (CH₃SH) can oxidize to form dimethyl disulfide (CH₃SSCH₃).[1]
-
Action: This is a complex issue. Minimizing time in a hot injector by using a faster injection or a cool-on-column method can help.[12] The addition of antioxidants to samples has also been explored in some applications.
-
Question 4: My baseline is noisy or drifting, compromising my detection limits. How can I improve it?
Answer: A stable baseline is critical for trace-level analysis. Noise or drift can originate from the carrier gas supply, the column, or the detector itself.[3]
Causality & Troubleshooting Steps:
-
Gas Purity: Impurities in the carrier gas (He/H₂) or detector gases (Air, H₂, O₂) are a major cause of baseline noise.
-
Action: Ensure you are using high-purity gases (99.999% or higher). Install and regularly replace gas purifiers and traps for moisture, hydrocarbons, and oxygen.[4]
-
-
Detector Instability (Specifically for SCD): The Sulfur Chemiluminescence Detector relies on a series of high-temperature reactions.
-
Leaks: A leak will introduce atmospheric gases (primarily nitrogen and oxygen) into the system, leading to a noisy and unstable baseline.
-
Action: Perform a thorough leak check.[7]
-
Key Experimental Protocols & Data
Protocol 1: System Passivation for Trace VSC Analysis
This protocol is essential for achieving reproducible, low-level detection of reactive sulfur compounds. The goal is to deactivate the system by saturating active sites before analyzing your samples.
Steps:
-
Prepare a Passivation Standard: Create a standard containing your target VSCs at a concentration approximately 5-10 times higher than your highest calibration standard.
-
Equilibrate the System: Set the GC to its analytical method conditions.
-
Purge the Flow Path: If using a gas sampling valve, allow the passivation standard to flow through the sample loop and vent for an extended period (e.g., 30-60 minutes) before the first injection.[10]
-
Perform Priming Injections: Begin making repeated injections of the passivation standard onto the column.
-
Monitor Analyte Response: Track the peak areas of the most reactive compounds (e.g., hydrogen sulfide, methyl mercaptan). Initially, you may see no peak or a very small peak that grows with each injection.[10]
-
Confirm Stability: The system is considered passivated and ready for analysis when the peak areas for the reactive analytes are stable and reproducible (e.g., <5% RSD) over at least 3-5 consecutive injections.
Data Presentation: Typical GC-SCD Parameters
The following table provides a starting point for method development. Parameters should be optimized for your specific application and analytes.
| Parameter | Typical Value/Range | Rationale & Key Considerations |
| Injector Temperature | 150 - 250 °C | Lower temperatures can prevent degradation of thermally labile VSCs.[6] |
| Injection Mode | Split/Splitless | A small split ratio (e.g., 10:1) can improve peak shape for early-eluting compounds like H₂S while maintaining good sensitivity.[10] |
| Carrier Gas | Helium or Hydrogen | Constant flow mode is recommended. Typical flow rates are 1-3 mL/min for capillary columns. |
| Oven Program | 35 - 250 °C | A lower initial oven temperature can improve the resolution of very volatile compounds like H₂S and carbonyl sulfide (COS).[5][14] |
| Column Type | Inert, Low-Bleed Sulfur-Specific | e.g., Agilent J&W DB-Sulfur SCD or similar. Essential for good peak shape and protecting the detector.[5] |
| SCD Burner Temperature | 800 - 1000 °C | Must be high enough to ensure complete combustion of sulfur compounds into sulfur monoxide (SO).[8][13] |
Visualizations: Workflows & Concepts
Troubleshooting Workflow for Poor Peak Shape
This decision tree illustrates a logical sequence for diagnosing peak shape issues.
Caption: A systematic approach to troubleshooting peak tailing in VSC analysis.
The Inert Flow Path
This diagram visualizes the critical components that must be deactivated to prevent analyte loss.
Caption: Visualization of a complete inert flow path for VSC analysis.
References
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot . Drawell. [Link]
-
10 Common Mistakes in Gas Chromatography . AELAB. [Link]
-
8860 Gas Chromatograph Troubleshooting . Agilent. [Link]
-
Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas . Agilent. [Link]
-
GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector . Agilent. [Link]
-
Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels . AZoM. [Link]
-
Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS . MDPI. [Link]
-
Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence . Chromatography Online (YouTube). [Link]
-
Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection . Journal of Agricultural and Food Chemistry. [Link]
-
Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor . Journal of Sensor Science and Technology. [Link]
-
Calibration Methods for VSCs Measured on AS-TD-GC-SCD . ResearchGate. [Link]
-
Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels . Shimadzu Scientific Instruments. [Link]
-
Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS . ResearchGate. [Link]
-
Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD . Agilent. [Link]
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- 14. azom.com [azom.com]
Technical Support Center: Enhancing Sensitivity for 3-Mercaptohexyl Hexanoate (3MHH) Detection
Welcome to the technical support center dedicated to improving the detection sensitivity of 3-Mercaptohexyl hexanoate (3MHH). This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial thiol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 3MHH analysis. Our approach is rooted in practical, field-proven insights to ensure the accuracy and reliability of your experimental results.
Introduction to this compound (3MHH) Analysis
This compound is a volatile sulfur compound known for its distinct tropical fruit-like aroma, often found in wines and other beverages.[1] Its analysis is notoriously challenging due to its low concentrations in complex matrices, high reactivity, and susceptibility to oxidation. Achieving high sensitivity and reproducibility requires a meticulous approach to sample preparation, derivatization, and instrumental analysis. This guide will address common issues and provide solutions to enhance your detection capabilities.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or no signal for 3MHH in my GC-MS analysis?
A1: Several factors can contribute to a weak or absent signal for 3MHH. The primary culprits are often related to the inherent instability of thiols and suboptimal analytical conditions.
-
Analyte Degradation: 3MHH, like other thiols, is highly susceptible to oxidation, which can occur during sample collection, storage, and preparation. The thiol group (-SH) can easily oxidize to form disulfides, leading to a significant loss of the target analyte.
-
Insufficient Concentration: In many samples, such as wine, 3MHH is present at ng/L levels, which may be below the detection limit of your current method.[2]
-
Poor Chromatographic Performance: Thiols can exhibit poor peak shape (tailing) due to their polarity and potential for interaction with active sites in the GC system (e.g., inlet liner, column).[3][4] This leads to broader, less intense peaks that are difficult to distinguish from baseline noise.
-
Matrix Effects: Complex sample matrices can interfere with the extraction and detection of 3MHH, leading to signal suppression.
To address these issues, it is crucial to optimize your entire analytical workflow, from sample handling to data acquisition.
Q2: How can I prevent the degradation of 3MHH during sample preparation?
A2: Minimizing the exposure of your sample to oxidative conditions is paramount. Here are key strategies:
-
Work Quickly and at Low Temperatures: Process samples as quickly as possible and keep them cool to reduce the rate of oxidative reactions.
-
Use of Antioxidants: The addition of antioxidants, such as ethylenediaminetetraacetic acid (EDTA), can chelate metal ions that catalyze thiol oxidation.
-
Inert Atmosphere: Whenever possible, handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Immediate Derivatization: Derivatizing the thiol group early in the sample preparation process can protect it from oxidation. This is a highly effective strategy for preserving the analyte.
Q3: What is derivatization and why is it important for 3MHH analysis?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For thiols like 3MHH, derivatization serves several critical purposes:
-
Improved Stability: By reacting the thiol group, its susceptibility to oxidation is significantly reduced.[5]
-
Enhanced Volatility and Chromatographic Behavior: Derivatization can increase the volatility of 3MHH, making it more amenable to GC analysis and improving peak shape.[5]
-
Increased Sensitivity: Derivatization agents can introduce moieties that enhance the analyte's response in the detector (e.g., by introducing electrophoric groups for electron capture detection or improving ionization efficiency in MS).[5]
Common derivatizing agents for thiols include pentafluorobenzyl bromide (PFBBr) and maleimide-based reagents.[6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your 3MHH analysis.
Issue 1: Poor Peak Shape (Tailing Peaks) in GC-MS
Cause: Peak tailing for polar compounds like thiols is often due to interactions with active sites within the GC system or suboptimal chromatographic conditions.
Solutions:
-
Inlet Maintenance:
-
Liner Deactivation: Use a deactivated inlet liner to minimize active sites. If you suspect contamination, replace the liner.[7]
-
Septum Choice: Use a high-quality, low-bleed septum to avoid contamination.
-
-
Column Care:
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove any residual impurities.
-
Column Trimming: If the front end of the column becomes contaminated, trimming a small section (e.g., 10-20 cm) can restore peak shape.[7]
-
Use of a Guard Column: A guard column can protect the analytical column from non-volatile residues in the sample.[3]
-
-
Chromatographic Conditions:
-
Initial Oven Temperature: A lower initial oven temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks, especially for splitless injections.[7]
-
Solvent-Phase Mismatch: Ensure the polarity of your solvent is compatible with your stationary phase to avoid peak distortion.[3]
-
Issue 2: Low Recovery of 3MHH During Sample Extraction
Cause: Inefficient extraction can lead to significant analyte loss and reduced sensitivity. This can be due to the chosen extraction method or matrix effects.
Solutions:
-
Optimize Extraction Technique:
-
Solid-Phase Microextraction (SPME): For volatile compounds like 3MHH, Headspace SPME (HS-SPME) is often preferred as it is a solventless technique that can reduce matrix interference.[2]
-
Solid-Phase Extraction (SPE): SPE can be effective for concentrating 3MHH from liquid samples. Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent.[8]
-
-
Stable Isotope Dilution Assay (SIDA):
-
This is the gold standard for accurate quantification of trace analytes in complex matrices.[9] By adding a known amount of a stable isotope-labeled internal standard (e.g., d5-3MHH) to the sample at the beginning of the preparation, any losses during extraction and analysis are corrected for.[10][11]
-
Issue 3: Insufficient Sensitivity and High Limits of Detection (LOD)
Cause: The concentration of 3MHH in your sample may be below the instrument's detection limit.
Solutions:
-
Derivatization: As discussed in the FAQs, derivatization is a powerful tool to enhance sensitivity. The choice of reagent is critical.
Derivatization Reagent Analytical Technique Advantages Considerations Pentafluorobenzyl Bromide (PFBBr) GC-MS (especially with NICI) Forms stable derivatives with excellent chromatographic properties. Can significantly lower detection limits. Negative Ion Chemical Ionization (NICI) is not available on all GC-MS systems. Maleimide-based reagents LC-MS/MS Allows for in-situ disulfide reduction and provides excellent performance with very low detection limits.[6] Requires LC-MS/MS instrumentation. 4,4'-dithiodipyridine (DTDP) LC-MS/MS Effective for thiol derivatization, enabling quantification at ng/L levels.[8] Requires LC-MS/MS instrumentation. -
Instrumental Optimization:
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of 3MHH in Wine for LC-MS/MS Analysis
This protocol is adapted from a method using 4,4'-dithiodipyridine (DTDP) for derivatization.[8]
Materials:
-
Wine sample
-
Internal standard solution (e.g., d5-3MHH)
-
EDTA disodium salt
-
50% Acetaldehyde solution
-
10 mM DTDP reagent (freshly prepared)
-
Methanol
-
Ultrapure water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
Procedure:
-
To 20 mL of the wine sample, add 50 µL of the internal standard solution.[8]
-
Add 20 mg of EDTA and 80 µL of 50% acetaldehyde.[8]
-
Add 200 µL of the 10 mM DTDP reagent.[8]
-
Allow the mixture to react for 30 minutes at room temperature.[8]
-
Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of ultrapure water.[8]
-
Pass the sample mixture through the conditioned SPE cartridge.[8]
-
Wash the cartridge with 12 mL of 50% methanol in water.[8]
-
Dry the cartridge under a gentle stream of air for 5 minutes.[8]
-
Elute the derivatized analytes with 3 mL of methanol.[8]
-
The eluate is now ready for LC-MS/MS analysis.
Visualizations
Workflow for 3MHH Analysis
Caption: General workflow for sensitive 3MHH analysis.
Troubleshooting Logic for Low 3MHH Signal
Caption: Troubleshooting flowchart for low 3MHH signal.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 136954-22-8). Retrieved from [Link]
- Roland, A., Schneider, R., Le Guernevé, C., Razungles, A., & Cavelier, F. (2016). Innovative analysis of 3-mercaptohexan-1-ol, 3-mercaptohexylacetate and their corresponding disulfides in wine by stable isotope dilution assay and nano-liquid chromatography tandem mass spectrometry.
- Mateo-Vivaracho, L., Zapata, J., Cacho, J., & Ferreira, V. (2006). Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods.
-
Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB018427). Retrieved from [Link]
-
HMDB. (2012). Showing metabocard for this compound (HMDB0037766). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
- Vichi, S., Riu-Aumatell, M., Buxaderas, S., & López-Tamames, E. (2015). Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. Food Chemistry, 177, 211-217.
-
Winemaker's Research Exchange. (n.d.). Varietal Thiols in Wine: Interventions in the vineyard and winery. Retrieved from [Link]
- Zhang, M., Li, X., & Zhang, S. (2018). Study of Highly Selective and Efficient Thiol Derivatization Using Selenium Reagents by Mass Spectrometry. Analytical Chemistry, 90(15), 9474-9480.
-
Chromatography Forum. (2009). GC (MS) problem with tailing peaks. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. Retrieved from [Link]
- Ciolino, L. A. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology, 3(7), 30-41.
- Jochmann, M. A., & Schmidt, T. C. (2012). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 65, 9-16.
- Tominaga, T., Darriet, P., & Dubourdieu, D. (1998). Development of a method for analyzing the volatile thiols involved in the characteristic aroma of wines made from vitis vinifera. Journal of Agricultural and Food Chemistry, 46(3), 1044-1048.
-
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
- Capone, D. L., Ristic, R., Pardon, K. H., & Jeffery, D. W. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(3), 1837-1843.
- Tzani, A., & Theodoridis, G. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8685-8693.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
- Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 406(3), 751-762.
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- 11. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 3-Mercaptohexyl hexanoate during extraction
Welcome to the technical support center for the analysis of 3-Mercaptohexyl hexanoate (3-MHH). This guide is designed for researchers, scientists, and drug development professionals who are working with this potent, volatile sulfur compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of 3-MHH extraction and analysis while preventing its degradation.
Introduction to this compound
This compound is a thiol ester known for its characteristic sulfurous and tropical fruit aroma.[1][2] It is a key flavor compound in many fruits, beverages, and food products. However, its analysis is challenging due to its volatility and the high reactivity of the thiol group, which makes it prone to degradation.[3] This guide provides expert insights and practical protocols to ensure the integrity of your 3-MHH samples during experimental workflows.
Core Degradation Pathway: Oxidation
The primary degradation pathway for 3-MHH, like other thiols, is oxidation. The sulfhydryl group (-SH) is readily oxidized to form a disulfide bond (-S-S-), resulting in the formation of 3,3'-dithiobis(hexyl hexanoate). This transformation leads to a significant loss of the characteristic aroma and a failure to accurately quantify the original concentration of 3-MHH.
}
Figure 1: Primary degradation pathway of 3-MHH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 3-MHH during extraction?
A1: The degradation of 3-MHH is primarily caused by oxidation of its thiol group. Several factors can accelerate this process during extraction:
-
Presence of Oxygen: Exposure to atmospheric oxygen is a major contributor to oxidation.
-
Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of thiols.[4] These ions can be present as contaminants in reagents, glassware, or the sample matrix itself.
-
Elevated pH: Basic conditions can deprotonate the thiol group, forming a thiolate anion (R-S⁻), which is more susceptible to oxidation.
-
Light Exposure: UV and visible light can promote the formation of free radicals, which can initiate and propagate oxidation reactions.
-
Elevated Temperature: Higher temperatures can increase the rate of all chemical reactions, including oxidation.
Q2: How can I prevent the oxidation of 3-MHH during sample preparation?
A2: To prevent oxidation, a multi-faceted approach is necessary:
-
Work under an inert atmosphere: Whenever possible, perform sample preparation steps under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Use of Antioxidants: Add antioxidants to your samples and solvents. A combination of ascorbic acid and sulfur dioxide (SO₂) is often effective.[5] Ascorbic acid is a potent oxygen scavenger, while SO₂ can react with and neutralize various oxidizing agents.
-
Addition of a Chelating Agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your buffers and solutions.[2][4] EDTA will bind to and sequester metal ions, preventing them from catalyzing thiol oxidation. A typical working concentration for EDTA is 1-5 mM.[2]
-
Control pH: Maintain a slightly acidic pH (around 3-4) during extraction, as thiols are generally more stable under these conditions.
-
Protect from Light: Use amber glassware or cover your samples with aluminum foil to protect them from light.
-
Maintain Low Temperatures: Perform extractions at reduced temperatures (e.g., on ice) to slow down the rate of oxidation.
Q3: What are the recommended extraction techniques for 3-MHH?
A3: Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME) are two commonly used and effective techniques for the extraction and concentration of volatile thiols like 3-MHH from liquid samples.
-
Solid-Phase Extraction (SPE): This technique allows for the selective extraction and concentration of thiols from a complex matrix.[6] For thiols, SPE cartridges containing a stationary phase that can reversibly bind them are often used.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for the analysis of volatile compounds.[7] The choice of fiber coating is crucial for the selective extraction of thiols.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of 3-MHH | 1. Degradation during extraction: Oxidation of the thiol group. | 1. Implement all preventative measures: work under inert gas, add antioxidants (e.g., ascorbic acid, SO₂) and a chelating agent (EDTA), control pH, protect from light, and work at low temperatures. |
| 2. Inefficient extraction: Incorrect SPE cartridge or SPME fiber, improper elution/desorption conditions. | 2. Optimize your extraction method. For SPE, ensure the cartridge is properly conditioned and use an appropriate elution solvent. For SPME, experiment with different fiber coatings, extraction times, and temperatures. | |
| 3. Analyte loss during solvent evaporation: 3-MHH is volatile. | 3. If a concentration step is necessary, use a gentle stream of nitrogen and avoid high temperatures. | |
| Poor peak shape in GC analysis | 1. Active sites in the GC system: The thiol group can interact with active sites in the injector liner, column, or detector. | 1. Use a deactivated injector liner and a high-quality, inert GC column. Regularly condition your column. |
| 2. Co-elution with matrix components. | 2. Optimize your GC temperature program to improve separation. Consider using a more selective detector, such as a sulfur chemiluminescence detector (SCD). | |
| Appearance of unexpected peaks | 1. Degradation products: The most likely degradation product is the disulfide, 3,3'-dithiobis(hexyl hexanoate). | 1. Analyze your sample by GC-MS and look for a peak with a mass corresponding to the disulfide. The molecular weight of 3,3'-dithiobis(hexyl hexanoate) is 462.7 g/mol . |
| 2. Contamination: From solvents, glassware, or the sample itself. | 2. Run a blank analysis of your solvents and reagents to check for contaminants. Ensure all glassware is thoroughly cleaned. |
Experimental Protocols
Best-Practice Protocol for Solid-Phase Extraction (SPE) of 3-MHH
This protocol is a generalized method based on best practices for the extraction of volatile thiols from a liquid matrix (e.g., wine, fruit juice). It is crucial to optimize this protocol for your specific sample matrix.
Materials:
-
SPE cartridges (e.g., Reversed-phase C18 or a specific thiol-reactive phase)
-
Sample (pre-treated with antioxidants)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solution (e.g., deoxygenated water with antioxidants)
-
Wash solution (e.g., deoxygenated water/methanol mixture with antioxidants)
-
Elution solvent (e.g., dichloromethane or other suitable organic solvent)
-
Antioxidant stock solutions (e.g., Ascorbic acid, SO₂ solution)
-
EDTA stock solution
Procedure:
-
Sample Pre-treatment:
-
To 50 mL of your liquid sample, add ascorbic acid to a final concentration of 100 mg/L and potassium metabisulfite (as a source of SO₂) to a final concentration of 50 mg/L.
-
Add EDTA to a final concentration of 1 mM.
-
Adjust the pH of the sample to 3-4 with an appropriate acid (e.g., tartaric acid).
-
Degas the sample by sparging with nitrogen or argon for 10-15 minutes.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deoxygenated water containing the same concentrations of antioxidants and EDTA as the sample. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deoxygenated water/methanol (95:5 v/v) containing antioxidants and EDTA to remove interfering compounds.
-
-
Elution:
-
Elute the retained 3-MHH with an appropriate volume (e.g., 2-5 mL) of a suitable organic solvent (e.g., dichloromethane). Collect the eluate in a clean, amber vial.
-
-
Analysis:
-
Analyze the eluate directly by GC-MS or GC-SCD. If concentration is needed, use a gentle stream of nitrogen at a low temperature.
-
}
Figure 2: Generalized workflow for SPE of 3-MHH.
Data Summary Tables
Table 1: Factors Affecting 3-MHH Stability and Recommended Preventative Measures
| Factor | Effect on 3-MHH Stability | Recommended Preventative Measure(s) |
| Oxygen | Promotes oxidation to disulfide | Work under an inert atmosphere (N₂ or Ar); Use deoxygenated solvents; Add antioxidants (e.g., ascorbic acid). |
| Metal Ions (Cu²⁺, Fe²⁺) | Catalyze oxidation reactions | Add a chelating agent (e.g., 1-5 mM EDTA) to all solutions.[2][4] |
| pH | Increased degradation at higher (basic) pH | Maintain a slightly acidic pH (3-4) during extraction and storage. |
| Light | Can initiate photo-oxidation | Use amber glassware or protect samples from light with aluminum foil. |
| Temperature | Increased degradation at higher temperatures | Perform extraction and storage at low temperatures (e.g., on ice, at 4°C). |
References
-
The Good Scents Company. This compound. Available from: [Link]
- Michael, P. The Complete Mango Flavor Playbook. 2026.
-
FooDB. Showing Compound this compound (FDB0018427). Available from: [Link]
-
HMDB. Showing metabocard for this compound (HMDB0037766). Available from: [Link]
- Google Patents.
- MDPI. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview. 2023.
- MDPI. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine.
- PubMed. Chemistry of ascorbic acid and sulfur dioxide as an antioxidant system relevant to white wine. 2012.
- ResearchGate.
- Sigma-Aldrich.
- ResearchGate. Kinetic analysis of the enzymatic degradation behavior of polyhydroxyalkanoate (PHA)
- ResearchGate. Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods.
- Magritek. Hexanoic acid upgrading into hexyl hexanoate: An efficient way to obtain a new sustainable biofuel.
- ResearchGate. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. 2019.
- ResearchGate. Chemistry of ascorbic acid and sulfur dioxide as an antioxidant system relevant to white wine.
- MDPI. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
- Asian Journal of Pharmaceutics.
- MDPI. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
- Benchchem.
- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020.
- Google Patents.
- PubMed. The effect of EDTA and related chelating agents on the oxidation of methanol by the methylotrophic bacterium, Methylophilus methylotrophus. 1984.
- SilcoTek. How To Identify & Prevent Analytical Test Problems. 2017.
- MDPI. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology.
- PubMed. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. 2019.
- MDPI.
- ResearchGate. Effect of metal ions on stability of ascorbic acid determined by high-performance liquid chromatography (HPLC)
- ResearchGate.
- PubMed.
- Semantic Scholar.
- PubMed.
- ResearchGate. The role of ethylenedimine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes.
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- 4. researchgate.net [researchgate.net]
- 5. Chemistry of ascorbic acid and sulfur dioxide as an antioxidant system relevant to white wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SPME Fiber Selection for Thiol Analysis
Welcome to the technical support center for Solid-Phase Microextraction (SPME) analysis of thiols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these challenging sulfur-containing compounds. Thiols are notorious for their high reactivity, volatility, and propensity for oxidation, making their accurate quantification a significant analytical hurdle.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. We will move from foundational principles of fiber selection to advanced troubleshooting, ensuring every protocol is a self-validating system.
Part 1: Frequently Asked Questions - SPME Fiber Selection & Method Development
Q1: Why are thiols so difficult to analyze, and how does SPME help?
Thiols, or mercaptans, possess a highly reactive sulfhydryl (–SH) group. This makes them prone to oxidation (forming disulfides), rearrangement, and adsorption onto active sites within an analytical system, leading to poor chromatographic peak shape and low recovery.[1][3] Their analysis is further complicated by their presence at ultra-trace concentrations in many samples, such as foods and beverages.[2]
SPME is a solvent-free sample preparation technique that addresses these challenges by integrating sampling, extraction, and concentration into a single step.[4] By carefully selecting the fiber coating and optimizing extraction parameters, SPME can selectively concentrate thiols from a complex matrix, minimize analyte loss, and improve detection limits when coupled with Gas Chromatography (GC) and Mass Spectrometry (MS).[5]
Q2: What is the first step in selecting an SPME fiber for my thiol analysis?
The first step is to characterize your target thiols based on two key properties: molecular weight (volatility) and polarity .
-
Volatility: Low molecular weight thiols (e.g., methanethiol, ethanethiol) are highly volatile. They require fibers with strong adsorptive properties to be effectively trapped.[6]
-
Polarity: The sulfhydryl group imparts some polarity to the molecule. However, the overall polarity is dictated by the entire carbon structure. The choice between a polar or non-polar fiber coating depends on this balance.
The following diagram illustrates a foundational workflow for selecting the appropriate fiber class.
Caption: Decision workflow for initial SPME fiber selection based on thiol properties.
Q3: Should I use Headspace (HS-SPME) or Direct Immersion (DI-SPME) for thiol analysis?
For most thiol applications, Headspace SPME (HS-SPME) is the preferred method .
-
Causality: Thiols are typically volatile, and HS-SPME effectively samples the vapor phase above the sample, where the thiols partition. This technique protects the fiber from non-volatile, high-molecular-weight interferences in the sample matrix (e.g., proteins, lipids), which extends fiber lifetime and improves analytical robustness.[7][8]
-
DI-SPME: Direct Immersion may be considered for less volatile thiols in clean matrices. However, DI-SPME is generally harsher on the fiber coating and can lead to fouling.[8] If you must use DI, ensure your sample contains less than 3% organic solvent to prevent swelling and damage to the fiber coating.[7]
Q4: My thiol concentrations are extremely low. How can I improve my detection limits?
Low detection limits for thiols often require a multi-parameter optimization approach.
-
Derivatization: This is the most impactful technique. Converting the highly reactive thiol into a more stable, less polar, and more easily detectable derivative can lower detection limits by orders of magnitude.[4][5] Common reagents include pentafluorobenzyl bromide (PFBBr) and N-phenylmaleimide.[4][9]
-
Salting Out: For aqueous samples, adding a salt like sodium chloride (NaCl) at 25-30% (w/v) decreases the solubility of thiols in the sample matrix and promotes their partitioning into the headspace, thereby increasing the amount extracted by the fiber.[7]
-
Temperature & Time: Increasing the sample incubation temperature can increase the vapor pressure of semi-volatile thiols, enhancing their concentration in the headspace.[10] However, excessively high temperatures can unfavorably shift the equilibrium, driving analytes off the fiber, especially for adsorbent coatings.[7] An optimal temperature (e.g., 50-70°C) must be empirically determined.[10] Longer extraction times generally improve sensitivity, particularly for reaching equilibrium with less volatile compounds.[10]
-
Agitation: Constant and vigorous agitation (stirring or sonication) during extraction is crucial. It accelerates the diffusion of analytes from the sample matrix to the headspace, reducing the time required to reach equilibrium and improving precision.[7]
Part 2: The Role of Derivatization
Q5: Why is derivatization so often required for thiol analysis?
Derivatization is a chemical modification of the analyte performed before analysis. For thiols, it is critical for several reasons:
-
Improved Stability: It protects the reactive -SH group from oxidation during sample preparation and analysis.[1][2]
-
Enhanced Chromatographic Performance: Thiols are known to cause peak tailing due to their interaction with active sites in the GC system. Derivatives are typically less polar and more volatile, resulting in sharper, more symmetrical peaks.[1]
-
Increased Sensitivity: Derivatizing agents are often chosen to introduce a moiety that is highly responsive to a specific detector. For example, PFBBr derivatives are ideal for detection by Electron Capture Detection (ECD) or by MS in negative chemical ionization (NCI) mode.[10]
Q6: I need to analyze polyfunctional thiols in wine. Which derivatization and fiber combination do you recommend?
For polyfunctional thiols like 3-mercaptohexanol (3-MH) and 4-mercapto-4-methyl-2-pentanone (4-MMP) in wine or beer, a common and robust approach is derivatization with pentafluorobenzyl bromide (PFBBr) followed by HS-SPME.[9]
-
Recommended Fiber: A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is an excellent choice for this application. The PFB-thiol derivatives are larger and less polar than the parent thiols, making them well-suited for the mixed-phase DVB/PDMS coating, which offers both adsorption and absorption mechanisms.
The table below summarizes common fiber choices for thiol analysis.
| Fiber Coating | Type | Polarity | Primary Mechanism | Best For... |
| PDMS/DVB | Mixed | Non-polar | Adsorption/Absorption | General purpose for volatile & semi-volatile thiols; excellent for PFBBr and other derivatives.[4] |
| CAR/PDMS | Mixed | Non-polar | Adsorption | Very small, volatile thiols (C1-C4) and sulfides due to the microporous nature of Carboxen.[6] |
| Polyacrylate (PA) | Absorbent | Polar | Absorption | Polar thiols (e.g., mercapto-alcohols) in the absence of derivatization.[6] |
| PDMS | Absorbent | Non-polar | Absorption | Less volatile, non-polar thiols or derivatives. Thicker films increase capacity. |
Part 3: Troubleshooting Guide
This section addresses specific problems encountered during thiol analysis by SPME-GC.
Q7: My peaks are tailing badly. What is the cause and how do I fix it?
Peak tailing for thiols is a classic problem, almost always caused by active sites in the GC flow path that interact with the sulfhydryl group.[1]
-
Cause 1: GC Inlet Liner: The standard glass wool liner can have active silanol groups.
-
Solution: Switch to a deactivated inlet liner (e.g., Siltek® treated). Ensure the liner is clean; replace it regularly.
-
-
Cause 2: GC Column: The column itself can be the source.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may be permanently damaged or contaminated. You can try trimming the first 10-15 cm from the inlet side. If this fails, the column may need replacement.
-
-
Cause 3: Contamination: Carryover from a previous injection can manifest as tailing.
-
Solution: After each injection, bake out the fiber in a separate clean, heated port or in the GC inlet for a sufficient time to ensure complete desorption. Run a blank analysis to confirm the system is clean.[7]
-
Q8: My results have poor reproducibility (%RSD > 15%). What should I check?
Poor reproducibility is a systemic issue. A logical approach is needed to isolate the variable.
Caption: A systematic workflow for troubleshooting poor reproducibility in SPME analysis.
Q9: I am seeing no peaks or extremely small peaks for my analytes. What's wrong?
This indicates a critical failure in the analytical process.
| Symptom | Possible Cause | Recommended Solution |
| No Peaks Detected | 1. Broken Fiber: The fiber has broken off inside the needle or in the GC inlet. | Carefully retract the needle and visually inspect the fiber. If broken, replace it. Check the GC inlet for debris. Use of more durable StableFlex™ fibers is recommended.[7] |
| 2. Incorrect GC Method: The GC is not in splitless mode, or the desorption temperature is too low. | Ensure the GC inlet is set to splitless mode for the duration of the desorption (typically 1-2 min). Verify the desorption temperature is appropriate for the analytes and fiber (usually 240-270°C). | |
| 3. Thiol Oxidation: Analytes have degraded in the sample before extraction. | Prepare samples fresh. If possible, deoxygenate the sample buffer and store samples under an inert atmosphere (N₂ or Ar). Adjusting sample pH away from the thiol's pKa can sometimes slow oxidation.[11][12] | |
| Very Small Peaks | 1. Sub-optimal Extraction: Extraction time is too short, temperature is too low, or there is no agitation. | Systematically optimize these parameters. For new methods, start with a longer extraction time (e.g., 45-60 min) to ensure equilibrium is approached.[10] |
| 2. Incorrect Fiber Choice: The fiber coating is not appropriate for the analyte (e.g., using a non-polar PDMS fiber for a very volatile, polar thiol). | Re-evaluate fiber choice based on analyte properties (see Q2). Test a different fiber type, such as a mixed-phase CAR/PDMS or PDMS/DVB.[6] | |
| 3. Competitive Adsorption: High concentrations of other volatile compounds in the matrix are saturating the fiber. | Try diluting the sample. If derivatizing, the increased selectivity of the reaction can mitigate this. Consider using a fiber with a thicker film for higher capacity. |
Part 4: Experimental Protocol
HS-SPME-GC-MS Analysis of Polyfunctional Thiols in Wine via PFBBr Derivatization
This protocol is adapted from established methods for analyzing key wine thiols.[10] It provides a robust framework for achieving low ng/L detection limits.
1. Reagents and Materials:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) or 65 µm PDMS/DVB.
-
Derivatizing Reagent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).
-
Sample Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Sodium chloride (NaCl), analytical grade.
-
Sodium hydroxide (NaOH) for pH adjustment.
-
Internal Standards: Deuterated analogs of target thiols (e.g., 3-mercaptohexanol-d₂).
2. Procedure:
-
Sample Preparation: Pipette 10 mL of wine into a 20 mL headspace vial.
-
Internal Standard Spiking: Add the internal standard solution to the vial.
-
pH Adjustment: Adjust the sample pH to >11 using 1 M NaOH. This is critical to deprotonate the thiol to the more nucleophilic thiolate, which is necessary for the derivatization reaction to proceed efficiently.[10]
-
Derivatization: Add 50 µL of PFBBr solution (in acetone or methanol) to the vial. Cap immediately and vortex for 30 seconds.
-
Reaction Incubation: Place the vial in a heating block or water bath at 60°C for 20 minutes to complete the derivatization.
-
Extraction Preparation: After incubation, cool the vial to room temperature. Add 3 g of NaCl to the vial.
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray or a heated agitator set to 70°C.
-
Allow the sample to equilibrate for 5 minutes with agitation (e.g., 500 rpm).
-
Expose the conditioned SPME fiber to the headspace of the vial for 60 minutes with continued heating and agitation.[10]
-
-
Desorption and GC-MS Analysis:
-
Immediately transfer the fiber to the GC inlet, heated to 270°C.
-
Desorb the analytes in splitless mode for 2 minutes.
-
Begin the GC temperature program and MS data acquisition.
-
-
Fiber Conditioning: After desorption, bake the fiber in a clean, heated port or the GC inlet at its maximum recommended temperature for 10-20 minutes to prevent carryover.
References
-
Górecki, T., & Martos, P. A. (2006). Determination of thiol compounds by automated headspace solid‐phase microextraction with in‐fiber derivatization. Journal of Separation Science. Available at: [Link]
-
Capone, D. L., et al. (2018). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Foods. Available at: [Link]
-
Pinu, F. R., & Villas-Boas, S. G. (2017). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules. Available at: [Link]
-
Langner, E., & Ricker, S. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Pinu, F. R., & Villas-Boas, S. G. (2017). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. MDPI. Available at: [Link]
-
Locatelli, M., et al. (2016). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample? Available at: [Link]
-
Langner, E., & Ricker, S. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. ACS Publications. Available at: [Link]
-
ResearchGate. (2018). Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. Available at: [Link]
-
EST Analytical. (n.d.). Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples. Available at: [Link]
-
Wiley Analytical Science. (2006). Automated headspace SPME determination of thiol compounds. Available at: [Link]
-
Chu, C., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts. Available at: [Link]
-
Chu, C., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Headspace and direct immersion SPME. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation [mdpi.com]
- 11. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C7EM00324B [pubs.rsc.org]
- 12. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography of Thiols
Welcome to the technical support center for the gas chromatographic analysis of thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiol analysis, from column selection to troubleshooting common issues. My aim is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental choices.
Introduction: The Challenge of Thiol Analysis by GC
Thiols, or mercaptans, are notoriously challenging analytes in gas chromatography. Their high reactivity, polarity, and propensity for adsorption onto active sites within the GC system can lead to a host of chromatographic problems, including poor peak shape, low response, and poor reproducibility.[1][2] A successful analysis hinges on a holistic approach that considers every component of the analytical workflow, from sample preparation to the detector. This guide will walk you through the critical considerations for robust and reliable thiol analysis.
Frequently Asked Questions (FAQs)
Column Selection
Q1: What is the most important factor to consider when selecting a GC column for thiol analysis?
A1: The single most critical factor is inertness .[1][2][3] Thiols are highly active compounds that will readily and irreversibly adsorb to any active sites (e.g., exposed silanols) in the sample flow path. This includes the inlet liner, connectors, and the column itself.[2] This adsorption leads to peak tailing, reduced peak height, and even complete loss of the analyte signal.[2] Therefore, always choose a column specifically marketed for the analysis of sulfur compounds, as these have been specially deactivated to ensure maximum inertness.
Q2: What stationary phase should I choose for my thiol analysis?
A2: The choice of stationary phase depends on the specific thiols you are analyzing and the complexity of your sample matrix. Here's a general guideline:
-
Non-polar phases: For volatile, low molecular weight thiols, a thick film of a non-polar stationary phase, such as 100% polydimethylsiloxane (similar to a DB-1 or Rtx-1), is often a good starting point.[3] The thick film (typically > 1 µm) is necessary to provide sufficient retention for these volatile compounds, potentially avoiding the need for cryogenic oven cooling.[4]
-
Intermediate-polar phases: While less common for general thiol analysis, columns with a low percentage of phenyl content (e.g., 5% phenyl-polydimethylsiloxane) can offer slightly different selectivity, which may be beneficial for resolving thiols from other components in your sample.[5]
-
Specialized Sulfur Columns: Many manufacturers offer columns specifically designed for sulfur compound analysis (e.g., Agilent J&W DB-Sulfur SCD, Restek Rt-XLSulfur).[1][3] These columns are not only highly inert but also have stationary phases optimized for the resolution of common sulfur compounds.[1][6] For instance, some specialized columns can resolve critical pairs like 1-methyl-1-propanethiol and thiophene, which often co-elute on standard non-polar columns.[1]
Q3: How do column dimensions (length, ID, and film thickness) affect my thiol analysis?
A3: Column dimensions play a crucial role in balancing resolution, analysis time, and sample capacity.
| Parameter | Effect on Thiol Analysis | Considerations |
| Length | Longer columns provide higher resolution but also lead to longer analysis times and increased backpressure.[4][5] Doubling the column length does not double the resolution.[4][5] | A 30m or 60m column is a good starting point for most applications.[5] |
| Internal Diameter (ID) | Smaller ID columns (e.g., 0.25 mm) offer higher efficiency and resolution but have lower sample capacity. Larger ID columns (e.g., 0.53 mm) have higher capacity but lower resolution. | For trace analysis, a smaller ID may be preferable to achieve better sensitivity. For high concentration samples, a larger ID can prevent column overload. |
| Film Thickness | Thicker films increase retention, which is beneficial for volatile thiols.[3][4] It can also increase sample capacity. However, very thick films can lead to increased column bleed and longer analysis times.[4] | For highly volatile thiols, a film thickness of 1 µm or greater is recommended.[3] |
Sample Preparation
Q4: Should I consider derivatization for my thiol samples?
A4: Derivatization can be a very effective strategy, especially for less volatile thiols or when dealing with very polar thiols that exhibit poor peak shape. Derivatization replaces the active hydrogen on the thiol group with a less polar functional group.[7][8][9]
-
Silylation is a common derivatization technique for thiols, converting the -SH group to a trimethylsilyl (-Si(CH₃)₃) ether.[7] This increases the volatility and reduces the polarity of the thiol, leading to improved peak shape and sensitivity.[7]
-
Other derivatization reagents, such as N-ethylmaleimide (NEM), can also be used to target thiol groups.[10]
It is important to note that derivatization adds an extra step to your sample preparation and you will need to validate the reaction efficiency and stability of the derivatives.
Instrumentation
Q5: What type of detector is best for thiol analysis?
A5: While a standard Flame Ionization Detector (FID) can be used, a sulfur-specific detector is highly recommended for thiol analysis, especially in complex matrices.[2]
-
Sulfur Chemiluminescence Detector (SCD): This is often the detector of choice for sulfur analysis.[1][11] It offers a linear and equimolar response to sulfur compounds, meaning the response is directly proportional to the amount of sulfur, regardless of the compound's structure.[1] This simplifies quantification. The SCD is also highly selective for sulfur, which minimizes interference from co-eluting hydrocarbons.[1][12]
-
Flame Photometric Detector (FPD): Another sulfur-specific detector, but it can suffer from quenching effects from co-eluting hydrocarbons, which can suppress the sulfur signal.[2]
-
Mass Spectrometer (MS): An MS detector can be used, but in complex matrices, co-eluting hydrocarbons can make identification and quantification challenging.[10] Using Selected Ion Monitoring (SIM) can improve selectivity.[10]
Troubleshooting Guide
Peak Shape Problems
Problem: My thiol peaks are tailing significantly.
Peak tailing is the most common problem in thiol analysis and is almost always due to active sites in the system.
Logical Troubleshooting Flowchart for Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing in thiol analysis.
Detailed Steps:
-
Check the Inlet Liner: The liner is the first point of contact for your sample and a common source of activity. Ensure you are using a deactivated liner. If it's old or has visible residue, replace it.[13]
-
Verify Column Installation: An improper column cut can create active sites.[14][15] Ensure the column is cut cleanly at a 90-degree angle. Also, confirm it is installed at the correct depth in the inlet.
-
Assess Column Health: Over time, the front of the column can become contaminated with non-volatile residues. Trimming 10-20 cm from the inlet end can often restore performance.[16] If the column is old or tailing persists after trimming, it may need to be replaced.
-
Ensure an Inert Flow Path: The entire sample path must be inert.[1][2] This includes using deactivated ferrules and gold-plated seals in the inlet. Untreated metal surfaces will adsorb thiols.[10]
-
Consider Derivatization: If all hardware-related issues have been addressed and tailing persists, especially for more complex thiols, derivatization may be the best solution to reduce the inherent activity of your analytes.[7][13]
Resolution and Sensitivity Issues
Problem: I have poor resolution between my thiol peaks or between a thiol and a matrix component.
Troubleshooting Steps:
-
Optimize the Temperature Program: Lowering the initial oven temperature and using a slower temperature ramp rate can improve the separation of early-eluting, volatile thiols.[17]
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate (or average linear velocity) is optimal for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen).
-
Select a Different Stationary Phase: If co-elution is a problem, the selectivity of your current stationary phase may not be suitable.[1] Switching to a column with a different stationary phase chemistry can alter the elution order and improve resolution. For example, some specialized sulfur columns can resolve isomers that co-elute on standard non-polar phases.[1]
-
Increase Column Length: As a last resort, a longer column can increase resolution, but be mindful of the trade-offs in analysis time and backpressure.[4][5]
Problem: I am not getting a good signal for my thiols, or the signal is not reproducible.
Troubleshooting Steps:
-
Check for System Activity: This is the most likely cause. Follow the same steps as for peak tailing to ensure the entire system is inert. Analyte loss on active sites is a primary reason for poor sensitivity.[2]
-
Look for Leaks: A leak in the system can lead to a loss of sample and poor reproducibility. Use an electronic leak detector to check all fittings.
-
Verify Injection Technique: For manual injections, ensure a consistent and rapid injection. For autosamplers, check the syringe for bubbles or damage.[18]
-
Evaluate Sample Stability: Thiols can be unstable and may oxidize or degrade in the vial over time, especially in the presence of oxygen.[19] Analyze samples as quickly as possible after preparation and consider using vial inserts to minimize headspace.
Experimental Protocols
Protocol 1: Column Conditioning for a New Sulfur Analysis Column
Rationale: Proper column conditioning is essential to remove any residual solvents or contaminants from the manufacturing process and to ensure a stable baseline.
Procedure:
-
Install the column in the inlet, but do not connect it to the detector.
-
Set the carrier gas flow to the typical rate for your column dimensions (e.g., 1-2 mL/min for a 0.25 mm ID column).
-
Purge the column with carrier gas at room temperature for 15-20 minutes to remove any oxygen.
-
Set the oven temperature program to ramp slowly (e.g., 5 °C/min) to the conditioning temperature. The conditioning temperature should be about 20 °C below the column's maximum isothermal temperature limit. Do not exceed the maximum temperature.
-
Hold at the conditioning temperature for 1-2 hours.
-
Cool the oven down, then connect the column to the detector.
-
Perform a blank run (injecting no sample) to ensure a stable baseline.
Protocol 2: Inertness Test for Your GC System
Rationale: This test helps to determine if your GC system is sufficiently inert for thiol analysis. A highly active test compound will show poor peak shape or low response in a non-inert system.
Procedure:
-
Prepare a low-concentration standard (e.g., 1-5 ppm) of a challenging, active compound. While a thiol like methanethiol is ideal, a compound like 1-octanol can also be a good indicator of system activity.
-
Inject the standard into your GC system using your analytical method.
-
Examine the resulting peak shape. A symmetrical, Gaussian peak indicates good inertness. Significant tailing (asymmetry factor > 1.5) suggests the presence of active sites in your system.
-
If tailing is observed, begin troubleshooting your system's inertness, starting with the inlet liner and column installation, as outlined in the troubleshooting guide above.
References
-
GC-MS analysis of thiols from air: what are options to concentrate sapmple? - ResearchGate. (2018). ResearchGate. [Link]
-
Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas - Agilent. (n.d.). Agilent Technologies. [Link]
-
Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column - Restek. (n.d.). Restek. [Link]
-
Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis - SilcoTek. (n.d.). SilcoTek. [Link]
-
Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. (2013). Agilent Technologies. [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (n.d.). Drawell. [Link]
-
Troubleshooting GC peak shapes - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
-
Derivatization for Gas Chromatography - Phenomenex. (n.d.). Phenomenex. [Link]
-
D5504 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence - ASTM. (n.d.). ASTM International. [Link]
-
The Capillary GC Column: How to Choose the Correct Type and Dimension - Agilent. (n.d.). Agilent Technologies. [Link]
-
Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. (2016). Agilent Technologies. [Link]
-
Derivatization of thiol-containing compounds - PubMed. (1994). PubMed. [Link]
-
Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (2009). ResearchGate. [Link]
-
Why it matters and how to get good peak shape. (2023). Agilent Technologies. [Link]
-
Analysis of Sulfur Compounds in Natural Gas by Nexis SCD-2030 According to ASTM D5504 - Shimadzu. (n.d.). Shimadzu. [Link]
-
GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. (2010). Agilent Technologies. [Link]
-
Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS | Journal of Agricultural and Food Chemistry - ACS Publications. (2021). ACS Publications. [Link]
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks - Phenomenex. (n.d.). Phenomenex. [Link]
-
10 Common Mistakes in Gas Chromatography - AELAB. (2024). AELAB. [Link]
-
GC Derivatization. (n.d.). University of Wisconsin-Madison. [Link]
-
GC Troubleshooting Guide Poster - Agilent. (n.d.). Agilent Technologies. [Link]
- Quantification method of thiol compound and sulfide compound - Google Patents. (2014).
-
Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Restek. [Link]
-
How can I improve the resolution of the peaks in gas chromatography? - ResearchGate. (2015). ResearchGate. [Link]
-
Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. (n.d.). ASTM International. [Link]
-
GC Column Troubleshooting Guide - Phenomenex. (n.d.). Phenomenex. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - Semantic Scholar. (2022). Semantic Scholar. [Link]
-
Use of aliphatic thiols for on-site derivatization and gas chromatographic identification of Adamsite - SciSpace. (2023). SciSpace. [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. (2019). Agilent Technologies. [Link]
-
Troubleshooting Real GC Problems - LCGC International. (n.d.). LCGC International. [Link]
-
GC and GC/MS Troubleshooting and Maintenance. Part 1 - YouTube. (2022). YouTube. [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Parma. [Link]
-
Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry - PMC - NIH. (2015). National Institutes of Health. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. silcotek.com [silcotek.com]
- 3. Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column [discover.restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 6. selectscience.net [selectscience.net]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
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- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of 3-Mercaptohexyl Hexanoate
Welcome to the technical support resource for the accurate quantification of 3-Mercaptohexyl hexanoate (3-MHH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this potent, volatile thiol. Here, we address common calibration and quantification challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
Introduction to 3-MHH Quantification Challenges
This compound (3-MHH) is a sulfurous, fruity-smelling compound found in various natural products, including tropical fruits and wine, where it contributes significantly to the aroma profile.[1] Its accurate quantification is critical for quality control and research in the food, beverage, and flavor industries. However, its chemical properties present distinct analytical hurdles:
-
Volatility and Reactivity: As a volatile thiol, 3-MHH is prone to oxidation and degradation, leading to analyte loss during sample preparation and analysis.
-
Trace Concentrations: 3-MHH is often present at very low concentrations (ng/L levels), requiring highly sensitive and selective analytical methods.
-
Complex Matrices: The analysis of 3-MHH in matrices like wine or fruit juices is complicated by the presence of numerous other compounds that can interfere with the analysis, causing what are known as "matrix effects."[2]
This guide will provide a structured approach to overcoming these challenges, ensuring robust and reliable quantification of 3-MHH.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding 3-MHH analysis.
Q1: My 3-MHH calibration curve is non-linear. What are the likely causes?
A1: Non-linearity in your calibration curve for 3-MHH, particularly when using GC-MS, can stem from several sources.[3][4] Common culprits include:
-
Active Sites: The thiol group in 3-MHH can interact with active sites in the GC inlet liner, column, or transfer line, leading to analyte loss, especially at lower concentrations. This can cause the curve to "flatten" at the low end.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the response and a non-linear relationship.
-
Derivatization Issues: If you are using a derivatization step, incomplete or inconsistent derivatization across your calibration standards can lead to non-linearity.
-
Matrix Effects: In matrix-matched calibrations, interfering compounds in the matrix can suppress or enhance the ionization of 3-MHH, causing a non-linear response.
Q2: I am seeing poor reproducibility in my 3-MHH measurements. What should I investigate?
A2: Poor reproducibility is often linked to inconsistencies in sample handling and preparation. Given the reactive nature of thiols, it is crucial to maintain a consistent protocol. Key areas to examine include:
-
Sample Storage: Ensure that samples are stored properly (e.g., refrigerated or frozen) and for a consistent duration before analysis to minimize degradation.
-
Sample Preparation: Inconsistent timing, temperature, or pH during extraction and derivatization can lead to variable analyte recovery.
-
Oxidation: Exposure to oxygen can lead to the oxidation of the thiol group. Consider using antioxidants or performing sample preparation under an inert atmosphere.
-
GC-MS System Leaks: Leaks in the GC inlet can introduce oxygen and lead to analyte degradation and inconsistent results.
Q3: Is derivatization necessary for 3-MHH analysis by GC-MS?
A3: While not strictly mandatory, derivatization of the thiol group in 3-MHH is highly recommended for GC-MS analysis. Derivatization converts the polar thiol group into a less polar, more stable derivative. This can:
-
Improve Peak Shape: Reduce peak tailing caused by the interaction of the thiol group with active sites in the GC system.
-
Increase Thermal Stability: Prevent the degradation of 3-MHH at high temperatures in the GC inlet and column.
-
Enhance Sensitivity: Certain derivatizing agents, like those containing fluorine atoms (e.g., PFBBr), can improve the sensitivity of detection by mass spectrometry.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for resolving more complex issues.
Guide 1: Addressing Non-Linearity in Calibration Curves
Non-linear calibration curves are a frequent challenge in the quantification of volatile thiols.[3][4] This guide provides a systematic approach to diagnosing and resolving this issue.
Caption: A systematic workflow for troubleshooting non-linear calibration curves in 3-MHH analysis.
-
Verify Standard Preparation:
-
Causality: Errors in the initial stock solution or serial dilutions are a common source of non-linearity.
-
Action: Prepare a fresh set of calibration standards from a new stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Assess for Detector Saturation:
-
Causality: At high analyte concentrations, the MS detector response may no longer be proportional to the concentration.
-
Action: Analyze the highest concentration standard. If the peak shape is broad and flattened at the top, detector saturation is likely. Reduce the concentration range of your calibration curve or dilute the sample.
-
-
Investigate for Active Sites:
-
Causality: The thiol group of 3-MHH can adsorb to active sites in the GC system, particularly at low concentrations, leading to a loss of analyte and a non-linear response at the lower end of the curve.
-
Action:
-
Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. Check for and replace a worn septum.
-
Column Maintenance: Condition the column according to the manufacturer's instructions. If the column is old, consider replacing it.
-
-
-
Evaluate Derivatization Efficiency (if applicable):
-
Causality: Inconsistent reaction conditions can lead to variable derivatization yields across the calibration range.
-
Action: Optimize derivatization parameters such as reaction time, temperature, and reagent concentration. Ensure that the amount of derivatizing agent is in sufficient excess for all calibration levels.
-
-
Implement Advanced Calibration Strategies:
-
Causality: For complex matrices, standard calibration in a simple solvent may not account for matrix-induced signal suppression or enhancement.
-
Action:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of 3-MHH but has a similar composition to your samples. This helps to compensate for matrix effects.[5]
-
Stable Isotope Dilution Analysis (SIDA): This is the gold standard for accurate quantification in complex matrices. It involves adding a known amount of a stable isotope-labeled version of 3-MHH (e.g., deuterated 3-MHH) to both the samples and calibration standards. The ratio of the native analyte to the labeled internal standard is used for quantification, which corrects for analyte loss during sample preparation and matrix effects.[6][7]
-
-
Guide 2: Mitigating Matrix Effects with Stable Isotope Dilution Analysis (SIDA)
Matrix effects can significantly impact the accuracy of 3-MHH quantification. SIDA is a powerful technique to overcome these effects.[7][8]
Caption: The workflow for Stable Isotope Dilution Analysis (SIDA) for 3-MHH quantification.
-
Obtain a Labeled Internal Standard:
-
A deuterated version of 3-MHH (e.g., d3-3-MHH) is required. This may need to be custom synthesized if not commercially available.[9]
-
The internal standard should have a mass shift of at least 3 Da to avoid spectral overlap with the native analyte.
-
-
Prepare Internal Standard Spiking Solution:
-
Accurately prepare a stock solution of the labeled internal standard in a suitable solvent (e.g., ethanol).
-
-
Sample and Standard Preparation:
-
Add a consistent and known amount of the internal standard spiking solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Proceed with your established extraction and derivatization protocol.
-
-
GC-MS Analysis:
-
Set up the mass spectrometer to monitor at least one characteristic ion for both the native 3-MHH and the labeled internal standard.
-
-
Calibration and Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the native 3-MHH to the peak area of the labeled internal standard against the concentration of the native 3-MHH.
-
Calculate the concentration of 3-MHH in your samples using this calibration curve.
-
| Calibration Level (ng/L) | Native 3-MHH Peak Area | Labeled 3-MHH Peak Area | Peak Area Ratio (Native/Labeled) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,100 | 49,800 | 0.303 |
| 25 | 38,200 | 50,300 | 0.759 |
| 50 | 75,900 | 49,900 | 1.521 |
Part 3: Sample Handling and Preservation
The stability of 3-MHH is a critical factor for accurate quantification.
Q3: How should I store my samples to prevent 3-MHH degradation?
A3: To minimize the loss of 3-MHH, the following storage conditions are recommended:
-
Temperature: Store samples at or below 4°C. For long-term storage, freezing at -20°C or -80°C is advisable.
-
Headspace: Minimize the headspace in your sample vials to reduce the potential for oxidation.
-
Light Exposure: Store samples in amber vials or in the dark to prevent photodegradation.
-
pH and SO₂ (for wine samples): The stability of thiols in wine is influenced by pH and the concentration of sulfur dioxide (SO₂). Higher pH can lead to increased degradation, while adequate levels of free SO₂ can help to protect against oxidation.[10][11]
Q4: Are there any specific considerations for sample preparation of beverages like wine or fruit juice?
A4: Yes, for complex matrices like wine and fruit juice, consider the following:
-
Solid Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analytes, which can help to reduce matrix effects.
-
pH Adjustment: The pH of the sample can influence extraction efficiency and analyte stability. Ensure consistent pH across all samples and standards.
-
Degassing: For carbonated beverages, it is important to degas the sample before extraction to ensure accurate volume measurements.
References
-
Chromatography Forum. (2009). Non-linear calibration GCMS. Available at: [Link]
-
ResearchGate. (2018). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Available at: [Link]
-
Wilson, C., Brand, J., du Toit, W., & Buica, A. (2019). Matrix effects influencing the perception of 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) in different Chenin Blanc wines by Projective Mapping (PM) with Ultra Flash profiling (UFP) intensity ratings. Food Research International, 121, 633-640. Available at: [Link]
-
Purdue University. (n.d.). Use of SO2 in High-pH Wines. Purdue Extension. Available at: [Link]
-
ResearchGate. (2016). Analysis of Preservatives in Packaged Drinks with Chromatography Techniques. Available at: [Link]
-
ResearchGate. (2019). Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods. Available at: [Link]
-
Gouvernement du Québec. (n.d.). Methods for taking and preserving samples for the application of the Regulation respecting the quality of drinking water. Available at: [Link]
-
OENO One. (2024). Exploring the impact of elevated pH and short maceration on the deterioration of red wines: physical and chemical perspectives. Available at: [Link]
-
PubMed. (2009). Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine. Available at: [Link]
-
PubMed. (2004). Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry. Available at: [Link]
-
ResearchGate. (2014). Validation of analytical methods. Available at: [Link]
-
Royal Society of Chemistry. (2023). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Available at: [Link]
-
ResearchGate. (2015). The Power of Stable Isotope Dilution Assays in Brewing. Available at: [Link]
-
PubMed. (2024). Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea. Available at: [Link]
-
MDPI. (2023). Effect of UHPH and Sulphur Dioxide Content on Verdejo Vinification: Sensory, Chemical, and Microbiological Approach After Accelerated Aging Test. Available at: [Link]
-
MDPI. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Available at: [Link]
-
Waters. (n.d.). Rapid Detection of Pesticide Residues in Fruit Juice Without Sample Extraction Using UPLC-MS/MS. Available at: [Link]
-
Scribd. (n.d.). Water Sample Preservation Guide. Available at: [Link]
-
ResearchGate. (2017). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues. Available at: [Link]
-
Scientific Research Publishing. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Available at: [Link]
-
ResearchGate. (2007). Effects of pH, temperature and SO2 on the formation of pyranoanthocyanins during red wine fermentation with two species of Saccharomyces. Available at: [Link]
-
PubMed Central. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Available at: [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Available at: [Link]
-
ResearchGate. (2018). Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. Available at: [Link]
-
MDPI. (2023). Metabolic Profiling and Stable Isotope Analysis of Wines: Pilot Study for Cross-Border Authentication. Available at: [Link]
-
The Ohio State University. (n.d.). PRINCIPLES OF WINE STABILIIZATION. Available at: [Link]
-
NPTEL. (n.d.). Collection and Preservation of Samples and Field Analysis. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound. Available at: [Link]
-
Reddit. (2023). I'm getting non-linear response. Available at: [Link]
-
South East European Journal of Public Health. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. Available at: [Link]
-
University of Missouri-St. Louis. (2015). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Analytical method validation: A brief review. Available at: [Link]
-
PubMed Central. (2019). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. Available at: [Link]
Sources
- 1. This compound, 136954-22-8 [thegoodscentscompany.com]
- 2. Matrix effects influencing the perception of 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) in different Chenin Blanc wines by Projective Mapping (PM) with Ultra Flash profiling (UFP) intensity ratings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 4. Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. brewingscience.de [brewingscience.de]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. extension.purdue.edu [extension.purdue.edu]
- 11. ohiograpeweb.cfaes.ohio-state.edu [ohiograpeweb.cfaes.ohio-state.edu]
Technical Support Center: Trace Sulfur Analysis
Welcome to the technical support center for trace sulfur analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting sulfur at parts-per-million (ppm) and parts-per-billion (ppb) levels. Achieving accurate and repeatable results at these concentrations is critically dependent on identifying and eliminating sources of contamination. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common challenges.
Frequently Asked Questions (FAQs): Diagnosing and Eliminating Contamination
This section addresses specific issues you may encounter during your experiments. The answers are structured to not only provide a solution but also to explain the underlying scientific principles.
Category 1: Environmental and Atmospheric Contamination
Question: My blank measurements are consistently high and variable. Could the laboratory air be the source of this sulfur contamination?
Answer: Absolutely. A high and fluctuating background signal is a classic indicator of environmental contamination. The air in and around your laboratory is a significant, and often overlooked, reservoir of sulfur compounds.
-
Causality: The primary atmospheric contaminant is sulfur dioxide (SO₂), a byproduct of fossil fuel combustion from nearby industrial activity, power plants, or urban traffic.[1][2] Other volatile organic sulfur compounds (VOSCs), such as hydrogen sulfide (H₂S) with its characteristic rotten-egg smell, or dimethyl sulfide (DMS), can also be present, particularly if the facility is located near wastewater treatment plants or natural wetlands.[3][4] These airborne compounds can readily adsorb onto any exposed surface, including glassware, pipette tips, and sample vials, or dissolve directly into unsealed solvents and reagents. This leads to artificially inflated sulfur readings in your blanks and samples.
-
Troubleshooting Steps:
-
Assess Your Environment: Consider the location of your lab and potential nearby sources of industrial or natural sulfur emissions.[1]
-
Isolate the Workspace: If possible, perform sample preparation in a controlled environment like a clean bench or a glove box purged with high-purity nitrogen or argon to displace ambient air.[5]
-
Minimize Exposure: Keep sample and standard containers tightly sealed at all times. Do not leave solvents, reagents, or samples open to the atmosphere for longer than is strictly necessary for pipetting or transfer.
-
Category 2: Sample Handling and Preparation Contamination
Question: I've noticed sporadic, high sulfur peaks in some samples but not others. I suspect my consumables. Which are the most likely culprits?
Answer: Sporadic contamination frequently points to consumables used during sample handling. Direct contact with the sample, even briefly, can introduce significant amounts of sulfur.
-
Causality & Key Culprits:
-
Laboratory Gloves: This is one of the most common sources of sulfur contamination. Many latex and nitrile gloves are manufactured using a vulcanization process that employs sulfur-based accelerators, such as 2-mercaptobenzothiazole and zinc dialkyldithiocarbamates.[6][7] These compounds can easily leach from the glove surface onto your equipment or directly into your sample upon contact. Studies have found that accelerator levels can range from non-detectable to over 7 mg/g in off-the-shelf gloves.[6][7][8]
-
Plasticware (Vials, Pipette Tips, Containers): While convenient, plastics can be a source of contamination. Some manufacturing processes may use mold-release agents or additives that contain sulfur. More significantly, certain types of plastics can leach chemicals over time, especially when in contact with organic solvents.[9][10] High-density polyethylene (HDPE) containers are often fluorinated to improve their barrier properties, a process which can sometimes introduce impurities.
-
Parafilm/Sealing Films: While essential for sealing, these films can be a direct source of contamination if they come into contact with the sample or the lip of the vial from which you will be pouring or pipetting.
-
-
Troubleshooting & Prevention Protocol:
-
Glove Selection: Do not assume all nitrile or latex gloves are the same. Request trace element analysis data sheets from manufacturers for gloves marketed as "sulfur-free." When in doubt, test the gloves yourself by rinsing a new glove with a clean solvent and analyzing the rinseate.
-
Handling Technique: When handling clean glassware or sample containers, never touch the interior surfaces or any part that will come into contact with the sample, even with approved gloves.[5]
-
Material Leaching Test: If you suspect your vials or containers, perform a leach test. Fill a container with a high-purity solvent (e.g., isooctane), seal it, and let it sit for 24-48 hours. Analyze the solvent for sulfur content against a control stored in high-quality borosilicate glass.
-
Question: Can my choice of solvents and reagents contribute to the sulfur background?
Answer: Yes, the purity of your solvents and reagents is paramount. Even high-purity grades can contain trace levels of sulfur that become significant in ultra-trace analysis.
-
Causality:
-
Solvents: Many organic solvents are derived from petroleum feedstocks, which naturally contain sulfur compounds like thiophenes and mercaptans.[11] While refining processes remove the majority of this sulfur, trace amounts can remain. Furthermore, solvents like dimethyl sulfoxide (DMSO) are themselves sulfur-containing compounds and are unsuitable for this type of analysis unless used as the sample matrix itself.[12]
-
Reagents and Acids: Reagents, acids, and even the water used for dilutions or cleaning can contain sulfate (SO₄²⁻) impurities.[13] These can originate from the manufacturing process or be absorbed from the environment.
-
-
Troubleshooting & Best Practices:
-
Use the Highest Purity: Always select the highest available purity grade for solvents and reagents (e.g., "for trace metal analysis," "low-sulfur," or equivalent).
-
Analyze a New Lot: Before introducing a new bottle of solvent or reagent into your workflow, analyze a blank from that bottle to confirm its background sulfur level is acceptable for your application's required detection limits.
-
Purify Gases: If using gases for purging or as part of the analytical system, ensure they are of high purity (e.g., 99.999%) and passed through a sulfur trap or purifier to remove any residual H₂S or other sulfur-containing impurities.
-
Category 3: Glassware and Hardware Contamination
Question: I have implemented strict handling protocols, but my blanks are still unacceptably high. Could my glassware cleaning procedure be inadequate?
Answer: An inadequate cleaning procedure is a very common cause of persistent background contamination. Standard lab washing is insufficient for trace analysis; detergents can leave behind residues, and simple rinsing may not remove strongly adsorbed sulfur species.
-
Causality: Laboratory detergents can contain sulfates or organic surfactants with sulfur moieties. If not completely removed, these will contribute to your background signal. Furthermore, glassware that has been used for other applications may have sulfur compounds tenaciously adsorbed to its surface, which are not removed by simple washing.
-
Self-Validating Protocol: A robust cleaning protocol should be designed to aggressively remove both organic and inorganic sulfur and should be validated in-house. See the detailed "Protocol for Ultra-Trace Sulfur Analysis Glassware Cleaning" below for a field-proven method. The final rinse should always be with the same high-purity solvent used for your analysis, and this rinseate should be tested to confirm the glassware is clean before use.
Data Summary: Potential Sulfur Contamination from Common Lab Consumables
| Contamination Source | Common Sulfur Compounds | Typical Contamination Level | Mitigation Strategy |
| Nitrile/Latex Gloves | Dithiocarbamates, Mercaptobenzothiazole[6][7] | Can be > 5 mg/g[6][7] | Use certified "sulfur-free" gloves; perform solvent rinse test. |
| Plastic Vials (e.g., PP, HDPE) | Leached additives, surface contaminants | Variable, dependent on solvent and contact time | Prefer borosilicate glass; perform leach test if plastic is required. |
| Gas Lines (Plastic/Rubber) | Residual manufacturing chemicals | Can be a continuous background source | Use pre-cleaned stainless steel or specialized inert tubing.[14] |
| Graphite Ferrules (GC) | Natural sulfur content in graphite | High, can be a major source in GC systems[14] | Use specialty low-sulfur graphite or alternative material ferrules. |
| Septa (GC Inlet) | Sulfur-containing polymers | Can bleed sulfur compounds at high temperatures[14] | Use high-temperature, low-bleed septa. |
| Reagent-Grade Solvents | Thiophenes, Mercaptans, Sulfates[11] | ppb to low-ppm range | Use highest purity available; test new lots before use. |
Troubleshooting Workflow: Diagnosing High Sulfur Background
When consistently high sulfur background levels are detected, a systematic approach is required to isolate the source. The following workflow provides a logical diagnostic path.
Caption: Systematic workflow for troubleshooting high sulfur background.
Experimental Protocols
Protocol: Ultra-Trace Sulfur Analysis Glassware Cleaning
This protocol is designed to rigorously clean borosilicate glassware for use in analyses where sub-ppm sulfur levels are being measured.
Objective: To remove organic and inorganic sulfur-containing residues from glassware surfaces to a level that is undetectable by the analytical method.
Materials:
-
Phosphate-free laboratory detergent
-
ACS Reagent Grade Nitric Acid (HNO₃)
-
High-purity deionized water (Type 1, 18.2 MΩ·cm)
-
High-purity solvent (e.g., isooctane or the solvent used in your analysis)
-
Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles.
Procedure:
-
Initial Decontamination (If Necessary): If glassware is grossly contaminated, prerinse with an appropriate organic solvent to remove the bulk of the residue.
-
Detergent Wash:
-
Submerge and wash the glassware with a warm 2% (v/v) solution of phosphate-free laboratory detergent.[15]
-
Use brushes to scrub all surfaces thoroughly.
-
Rinse thoroughly with warm tap water (at least 5 times) to remove all detergent.
-
-
Acid Soak (Critical Step):
-
Prepare a 10% (v/v) nitric acid bath in a designated plastic tub by slowly adding nitric acid to deionized water. CAUTION: Always add acid to water.
-
Submerge the glassware completely in the acid bath. Ensure there are no trapped air bubbles.
-
Allow the glassware to soak for a minimum of 8 hours, or overnight.[15][16] This step is crucial for leaching out any adsorbed metal ions and oxidizing trace organic residues.
-
-
High-Purity Water Rinse:
-
Carefully remove the glassware from the acid bath and rinse it extensively with high-purity deionized water.
-
Perform a minimum of 5 complete rinses.[16]
-
-
Final Solvent Rinse:
-
Perform a final rinse with a small amount of the high-purity solvent that will be used in your analysis. This displaces the water and ensures the final surface condition is compatible with your samples.
-
-
Drying and Storage:
-
Dry the glassware in a dedicated oven at a moderate temperature (e.g., 105 °C). Do not use an oven that is shared for general lab use, as it can be a source of contamination.
-
Once cool, immediately cover the openings of the glassware with clean aluminum foil or PTFE stoppers.
-
Store in a clean, dust-free environment, such as a dedicated cabinet or a desiccator, until use.[16]
-
References
-
Do's and Don'ts of Preparing Samples for Carbon Sulfur Analysis. Drawell [Online]. Available: [Link]
-
Research Advances in Identifying Sulfate Contamination Sources of Water Environment by Using Stable Isotopes. PubMed Central [Online]. Available: [Link]
-
Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. YouTube [Online]. Available: [Link]
-
Survey of sulfur-containing rubber accelerator levels in latex and nitrile exam gloves. PubMed [Online]. Available: [Link]
-
Survey of sulfur-containing rubber accelerator levels in latex and nitrile exam gloves. CDC Stacks [Online]. Available: [Link]
-
Sulfur Contamination and Environmental Effects: A Case Study of Current SO2 Industrial Emission by Biomonitoring and Regional Post-mining hot-spots. Bentham Open [Online]. Available: [Link]
-
(PDF) Sulfur Contamination and Environmental Effects: A Case Study of Current SO2 Industrial Emission by Biomonitoring and Regional Post-mining hot-spots. ResearchGate [Online]. Available: [Link]
-
Total Sulfur Analysis. Crea Analytical [Online]. Available: [Link]
-
Hydrogen sulfide. Wikipedia [Online]. Available: [Link]
-
Dangerous Chemicals and Microplastics In Our Food from Plastic Containers, Wraps, and Packaging. National Center for Health Research [Online]. Available: [Link]
-
Analysis of sulfur-containing compounds in ambient air using solid-phase microextraction and gas chromatography with pulsed flame photometric detection. ResearchGate [Online]. Available: [Link]
-
Glassware Cleaning for Trace TOC Analysis. Frederick National Laboratory for Cancer Research [Online]. Available: [Link]
-
Laboratory Glassware Cleaning and Storage. State of Washington Department of Ecology [Online]. Available: [Link]
-
Sulfur Compounds. EBSCO [Online]. Available: [Link]
-
Toxic ‘forever chemicals’ are contaminating plastic food containers. The Guardian [Online]. Available: [Link]
-
Survey of sulfur-containing rubber accelerator levels in latex and nitrile exam gloves. ResearchGate [Online]. Available: [Link]
Sources
- 1. Sulfur Contamination and Environmental Effects: A Case Study of Current SO2 Industrial Emission by Biomonitoring and Regional Post-mining hot-spots [openbiotechnologyjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Survey of sulfur-containing rubber accelerator levels in latex and nitrile exam gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dangerous Chemicals and Microplastics In Our Food from Plastic Containers, Wraps, and Packaging - National Center for Health Research [center4research.org]
- 10. Toxic ‘forever chemicals’ are contaminating plastic food containers | Pollution | The Guardian [theguardian.com]
- 11. creaanalytical.com.au [creaanalytical.com.au]
- 12. Sulfur Compounds | Research Starters | EBSCO Research [ebsco.com]
- 13. Research Advances in Identifying Sulfate Contamination Sources of Water Environment by Using Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. watersciences.unl.edu [watersciences.unl.edu]
- 16. frederick.cancer.gov [frederick.cancer.gov]
Technical Support Center: Enhancing the Release of 3-Mercaptohexyl Hexanoate from Precursors
Welcome to the technical support center for the enhanced liberation of 3-Mercaptohexyl hexanoate (3MHH). This guide is designed for researchers, scientists, and professionals in the fields of flavor and fragrance, food and beverage science, and drug development. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during the experimental release of this potent aroma compound from its non-volatile precursors.
Introduction to this compound (3MHH)
This compound is a volatile thiol known for its intense tropical fruit, passionfruit, and guava aroma.[1][2] Its contribution to the sensory profile of many products, particularly wines, is significant. However, in its natural state, 3MHH often exists as non-volatile, odorless precursors, primarily S-cysteine or S-glutathione conjugates.[3] The key to unlocking the aromatic potential of 3MHH lies in the effective cleavage of these precursors.
This guide provides a structured approach to troubleshooting common experimental issues, detailed protocols for enzymatic release, and answers to frequently asked questions.
Troubleshooting Guide: Common Issues in 3MHH Release
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Detectable Yield of 3MHH Post-Treatment
Question: I have completed my enzymatic hydrolysis, but my GC-MS analysis shows a very low or undetectable amount of 3MHH. What are the potential causes?
Answer: This is a common issue that can be traced back to several factors, from the precursors themselves to the analytical method. Here’s a systematic approach to troubleshooting:
-
Precursor Integrity and Type:
-
The "Why": Not all precursors are created equal. The most common precursors are S-cysteine-3-mercaptohexan-1-ol (Cys-3MH) and S-glutathione-3-mercaptohexan-1-ol (Glut-3MH).[3] Standard β-lyase enzymes efficiently cleave the Cys-3MH bond but are less effective on the glutathione conjugate.
-
Troubleshooting Steps:
-
Confirm the identity of your precursor. If you are working with Glut-3MH, a two-step enzymatic reaction may be necessary, first to convert it to Cys-3MH, and then to release the free thiol.
-
Consider the possibility that your precursor has degraded during storage. These compounds can be sensitive to oxidation.
-
-
-
Enzyme Activity and Specificity:
-
The "Why": Enzyme activity is highly dependent on reaction conditions. Suboptimal pH, temperature, or the presence of inhibitors can drastically reduce efficiency.
-
Troubleshooting Steps:
-
Verify Enzyme Specificity: Ensure you are using an enzyme with known carbon-sulfur lyase activity. Some glycosidases, while useful for other aroma precursors, will not cleave the thiol bond.[4]
-
Optimize Reaction Conditions: Create a matrix of pH and temperature conditions to find the sweet spot for your enzyme. A typical starting point for many microbial enzymes is a pH between 4.0 and 6.0 and a temperature of 25-40°C.
-
Check for Inhibitors: Components in your sample matrix, such as high sugar concentrations or sulfur dioxide, can inhibit enzyme activity.[4][5] Consider a buffer exchange or dialysis step to clean up your sample before adding the enzyme.
-
-
-
Analytical Method Sensitivity and Thiol Instability:
-
The "Why": Volatile thiols like 3MHH are notoriously unstable and prone to oxidation.[6] They can also be lost during sample preparation or adhere to active sites in the GC system.[7]
-
Troubleshooting Steps:
-
Derivatization: To improve stability and chromatographic performance, consider derivatizing the thiol group.[8][9]
-
GC System Inertness: Ensure your GC inlet liner and column are properly deactivated to prevent thiol adsorption.[7] Using silanized liners can be beneficial.
-
Extraction Efficiency: Evaluate your extraction method. Solid-phase microextraction (SPME) is a common technique, but fiber selection and extraction parameters need to be optimized for volatile thiols.
-
-
Below is a workflow to guide your troubleshooting process for low 3MHH yield.
Caption: Troubleshooting workflow for low 3MHH yield.
Issue 2: Poor Reproducibility in Quantitation
Question: My quantitative results for 3MHH release vary significantly between experimental runs. How can I improve reproducibility?
Answer: Poor reproducibility is often a result of the inherent instability of thiols and minor variations in experimental execution.
-
Control for Oxidation:
-
The "Why": The sulfhydryl group of 3MHH is easily oxidized, leading to its loss. Oxygen exposure during sample preparation and analysis is a major source of variability.
-
Troubleshooting Steps:
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during sample transfers and incubations.
-
Add antioxidants like ascorbic acid or glutathione to your samples, but be mindful of their potential to interfere with your analysis.[5]
-
-
-
Standardize Sample Handling:
-
The "Why": Small inconsistencies in timing, temperature, and volumes can have a large impact on the final result, especially when dealing with trace-level analytes.
-
Troubleshooting Steps:
-
Use precise pipetting techniques and calibrated equipment.
-
Ensure incubation times and temperatures are strictly controlled. Use a temperature-controlled shaker or water bath.
-
Automate sample preparation steps where possible to minimize human error.
-
-
-
Use of an Internal Standard:
-
The "Why": An internal standard that behaves similarly to 3MHH can correct for losses during sample preparation and injection variability.
-
Troubleshooting Steps:
-
Choose a suitable deuterated or isotopically labeled analog of 3MHH as an internal standard.
-
Add the internal standard at the very beginning of your sample preparation process to account for losses at every step.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main precursors to 3MHH? A1: The primary precursors are S-cysteine and S-glutathione conjugates of 3-mercaptohexan-1-ol (3MH).[3] In some matrices, other compounds like (E)-2-hexenal can also serve as precursors through yeast metabolism.[10][11]
Q2: Can 3MHH be released without enzymes? A2: While some spontaneous release can occur under certain pH and temperature conditions, it is generally inefficient. Enzymatic hydrolysis is a more controlled and effective method for releasing 3MHH from its precursors.[4]
Q3: How do I select the right enzyme for my experiment? A3: The choice of enzyme depends on the precursor. For cysteine-conjugated precursors, an enzyme with carbon-sulfur β-lyase activity is required. For glutathione-conjugated precursors, a two-step process involving a γ-glutamyl transpeptidase followed by a β-lyase may be necessary. Several commercial enzyme preparations, often derived from fungi or bacteria, are available.[5][12]
Q4: What are the typical concentrations of 3MHH found in products like wine? A4: 3MHH is a potent aroma compound with a very low odor threshold, often in the parts per trillion range.[2][13] In wines, its concentration can range from a few ng/L to several hundred ng/L.
Experimental Protocols
Protocol 1: Enzymatic Release of 3MHH from Cysteine-Conjugated Precursors
This protocol provides a general framework for the enzymatic release of 3MHH. Optimization will be required based on your specific sample matrix and enzyme.
Materials:
-
Sample containing Cys-3MH precursor
-
Carbon-sulfur lyase enzyme preparation
-
Citrate-phosphate buffer (pH 4.5)
-
Internal standard (e.g., deuterated 3MHH)
-
Quenching solution (e.g., ice-cold ethanol)
-
SPME fiber suitable for volatile thiols
-
GC-MS system
Procedure:
-
Sample Preparation: Homogenize your sample if it is a solid. Centrifuge or filter to clarify if necessary.
-
pH Adjustment: Adjust the pH of your sample to the optimal range for the enzyme using the citrate-phosphate buffer.
-
Internal Standard: Spike the sample with the internal standard to a known concentration.
-
Enzyme Addition: Add the enzyme preparation to the sample. The concentration will depend on the enzyme's activity and should be determined empirically.
-
Incubation: Incubate the sample at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 2-4 hours) with gentle agitation.
-
Reaction Quenching: Stop the enzymatic reaction by adding an ice-cold quenching solution or by rapidly heating the sample.
-
Extraction: Proceed immediately with extraction using SPME. Expose the fiber to the headspace of the sample for a fixed time and temperature.
-
GC-MS Analysis: Desorb the fiber in the GC inlet and acquire data in selective ion monitoring (SIM) mode for maximum sensitivity.
Data Presentation: Optimal Conditions for Enzymatic Release
| Parameter | Typical Range | Rationale |
| pH | 4.0 - 6.0 | Most microbial C-S lyases have optimal activity in this slightly acidic range. |
| Temperature | 25 - 40°C | Balances enzyme activity with the thermal stability of the enzyme and the volatile thiol. |
| Incubation Time | 1 - 6 hours | Sufficient time for the enzyme to act on the precursor. Longer times may lead to degradation of the released thiol. |
| Enzyme Conc. | Varies | Highly dependent on the specific activity of the enzyme preparation. Should be optimized. |
Visualization of the Release Pathway
The following diagram illustrates the enzymatic release of 3-Mercaptohexanol (3MH) from its cysteine precursor, which is then esterified to form 3MHH.
Caption: Enzymatic release of 3MH and conversion to 3MHH.
References
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
- Michael, J. (2026, January 20). The Complete Mango Flavor Playbook.
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Harsch, M. J., Benkwitz, F., Frost, A., Colonna-Ceccaldi, B., Gardner, R. C., & Salmon, J. M. (2013). New precursor of 3-mercaptohexan-1-ol in grape juice: thiol-forming potential and kinetics during early stages of must fermentation. Journal of Agricultural and Food Chemistry, 61(15), 3703–3713. Retrieved from [Link]
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FooDB. (2018). Showing Compound this compound (FDB018427). Retrieved from [Link]
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ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample?. Retrieved from [Link]
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ResearchGate. (2025). A New Precursor of 3-Mercaptohexan-1-ol in Grape Juice: Thiol-Forming Potential and Kinetics During Early Stages of Must Fermentation. Retrieved from [Link]
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ResearchGate. (2025). Behaviors of 3-Mercaptohexan-1-ol and 3-Mercaptohexyl Acetate During Brewing Processes. Retrieved from [Link]
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del Fresno, J. M., et al. (2023). Selective Wine Aroma Enhancement through Enzyme Hydrolysis of Glycosidic Precursors. Foods, 12(24), 4586. Retrieved from [Link]
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MDPI. (2021). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Retrieved from [Link]
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Winemakers Research Exchange. (n.d.). Varietal Thiols in Wine: Interventions in the vineyard and winery. Retrieved from [Link]
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Jeffery, D. (n.d.). Improved understanding of varietal thiol precursors in grapes and wine. Infowine. Retrieved from [Link]
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OENO One. (2022). Thiol precursors and amino acids profile of white interspecific hybrid Vitis varieties and impact of foliar urea and sulfur supplementation on the concentration of thiol precursors in Vitis sp. Vidal berries. Retrieved from [Link]
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Li, Y., et al. (2022). Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry. Frontiers in Nutrition, 9, 1004618. Retrieved from [Link]
-
Winemakers Research Exchange. (n.d.). Varietal Thiols in Wine. Retrieved from [Link]
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Wilson, D. M., & Qian, M. C. (2012). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Journal of agricultural and food chemistry, 60(22), 5584–5591. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 136954-22-8). Retrieved from [Link]
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Leffingwell, J. C. (n.d.). The 3-Mercaptohexyl acetates. Leffingwell & Associates. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing GC-MS and GC-O for the Analysis of 3-Mercaptohexyl hexanoate
Abstract: 3-Mercaptohexyl hexanoate (3-MHH) is a potent, volatile thiol responsible for the desirable tropical fruit and passion fruit aromas in numerous products, including wine, beer, and specialty foods. Its extremely low sensory threshold and high reactivity present a significant analytical challenge. This guide provides an in-depth comparison of two powerful techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative accuracy and structural confirmation, and Gas Chromatography-Olfactometry (GC-O) for sensory relevance and odor activity assessment. We will explore the fundamental principles of each technique, provide validated experimental protocols, and discuss how their complementary data streams can be synthesized for a comprehensive understanding of this critical aroma compound.
The Analytical Challenge: Unmasking this compound
This compound (3-MHH) is a varietal thiol that imparts characteristic notes of passion fruit, grapefruit, and guava.[1] Its presence, even at parts-per-trillion levels, can significantly influence the sensory profile of a product. However, the very characteristics that make it a potent aroma compound also make it notoriously difficult to analyze.
Key Challenges:
-
Low Concentration: 3-MHH is often present at concentrations well below the detection limits of conventional GC-MS methods without a pre-concentration step.[2][3]
-
High Reactivity: The thiol group (-SH) is susceptible to oxidation, making the compound unstable and prone to degradation during sample preparation and analysis.[4]
-
Complex Matrices: 3-MHH is typically found in complex samples like wine or fruit juices, which contain a multitude of other volatile and non-volatile compounds that can interfere with analysis.[4][5]
Addressing these challenges requires a robust analytical strategy that can not only detect and quantify 3-MHH but also correlate its presence with a tangible sensory impact. This is where the strategic application of GC-MS and GC-O becomes indispensable.
The Analytical Toolbox: A Tale of Two Detectors
The core of both techniques is a gas chromatograph (GC), which separates the volatile compounds of a sample based on their boiling points and chemical properties.[6] The key difference lies in what happens after the separation: the detection method.
Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Identifier
GC-MS couples the separation power of a GC with a mass spectrometer, which acts as a highly specific and sensitive detector. After compounds elute from the GC column, they enter the MS, where they are ionized and fragmented. The resulting mass spectrum is a unique molecular "fingerprint" that allows for definitive identification and quantification.
Strengths for 3-MHH Analysis:
-
Definitive Identification: Provides structural information, confirming the presence of 3-MHH beyond doubt.
-
Precise Quantification: When used with techniques like stable isotope dilution analysis (SIDA), GC-MS offers unparalleled accuracy and precision for determining the exact concentration of 3-MHH.[7][8]
-
High Throughput: Modern autosamplers allow for the automated analysis of numerous samples.
Limitations:
-
"Aroma Blindness": A mass spectrometer cannot perceive odor.[9] It may detect dozens of compounds, but it cannot tell you which ones are responsible for the characteristic aroma of the sample. Many compounds detected by MS are odorless.[10]
-
Sensitivity vs. Perception: Some compounds, like 3-MHH, have extremely low odor detection thresholds. The MS may struggle to detect a compound that the human nose can easily perceive.[9]
Gas Chromatography-Olfactometry (GC-O): The Human Sensor
GC-O uses the most sensitive and specific odor detector available: the human nose.[11][12] In a GC-O setup, the effluent from the GC column is split. One portion goes to a conventional detector (like a Flame Ionization Detector or MS), while the other is directed to a heated sniffing port. A trained analyst or a panel of assessors sniffs the port and records the time, intensity, and description of any detected odors.
Strengths for 3-MHH Analysis:
-
Sensory Relevance: Directly links an instrumental measurement (retention time) to a sensory perception (aroma). This is the only technique that can identify which compounds in a complex mixture are truly "odor-active."[13]
-
Exceptional Sensitivity: The human nose can detect certain potent odorants at concentrations far below the detection limits of many instrumental detectors.[12]
-
Discovery Tool: GC-O is invaluable for discovering novel or unexpected odorants that contribute to a product's aroma profile.[10]
Limitations:
-
Subjectivity: The detector is human, introducing potential variability and requiring extensive training and panel validation.
-
Not Inherently Quantitative: While methods like Aroma Extract Dilution Analysis (AEDA) can provide semi-quantitative data on odor potency, GC-O does not directly measure concentration.[14]
-
Labor-Intensive: The analysis is performed in real-time by a human assessor, making it a lower-throughput technique.
Experimental Design: A Unified Workflow for Comprehensive Analysis
To effectively compare these techniques, we will use a unified sample preparation method followed by parallel analysis. This ensures that any observed differences are attributable to the detection method, not the sample handling.
Sample Preparation: Selective Solid-Phase Extraction (SPE)
The goal of sample preparation is to isolate and concentrate the thiols from the complex matrix while minimizing degradation.[15][16][17] A selective SPE method using a sorbent with an affinity for thiols is highly effective.[18]
Protocol: Ag-Ion SPE for Thiol Isolation This protocol is adapted from methodologies designed for selective thiol extraction.[18]
-
Prepare the Cartridge: Condition a silver-ion (Ag+) SPE cartridge by washing it sequentially with 5 mL of diethyl ether, 5 mL of methanol, and 5 mL of deionized water. Causality: This sequence ensures the sorbent is activated and equilibrated to the aqueous sample environment.
-
Sample Loading: Add an internal standard, such as deuterated 3-MHH ([²H₅]-3-MHH), to 50 mL of the sample (e.g., wine). Causality: The stable isotope-labeled internal standard is critical for accurate quantification, as it behaves identically to the analyte during extraction and analysis but is distinguishable by the mass spectrometer. This corrects for any analyte loss during sample prep.[19]
-
Load and Wash: Pass the sample through the conditioned SPE cartridge at a flow rate of ~2 mL/min. After loading, wash the cartridge with 10 mL of deionized water followed by 10 mL of dichloromethane to remove non-specifically bound compounds. Causality: The washing steps are crucial for removing interfering matrix components, resulting in a cleaner final extract.[16]
-
Elution: Elute the captured thiols from the cartridge with 5 mL of a 0.5 M cysteine solution in diethyl ether. The cysteine solution displaces the thiols from the silver ions.
-
Drying and Concentration: Dry the eluate over anhydrous sodium sulfate and carefully concentrate it to a final volume of 100 µL under a gentle stream of nitrogen. Causality: Concentration is necessary to bring the analyte to a level detectable by the instruments.
Instrumental Setup and Workflow
The concentrated extract is then analyzed using a GC system equipped with a column effluent splitter, directing the flow to both the MS and the olfactometry port simultaneously.
Caption: Unified workflow for 3-MHH analysis using GC-MS and GC-O.
Table 1: Instrumental Parameters
| Parameter | GC-MS Specification | GC-O Specification |
| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC or equivalent |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar phase | DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar phase |
| Injector | Splitless, 240°C, 1 µL injection volume | Splitless, 240°C, 1 µL injection volume |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 min | 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 min |
| MS Detector | Mass Spectrometer (e.g., 5977B MSD) | N/A |
| MS Ion Source | Electron Ionization (EI), 70 eV, 230°C | N/A |
| MS Scan Range | m/z 35-350 | N/A |
| Olfactometry Port | N/A | ODP 3 (Gerstel) or equivalent, 250°C |
| Humidified Air | N/A | 40 mL/min |
Data Interpretation: Synthesizing Quantitative and Sensory Results
The true power of this approach comes from integrating the two distinct datasets.
GC-MS Data: The Quantitative Answer
The GC-MS analysis provides a chromatogram. For quantification, we use Selected Ion Monitoring (SIM) mode, targeting specific ions for 3-MHH and its deuterated standard.
-
Identification: The identity of 3-MHH is confirmed if its retention time matches the standard and the ratio of its characteristic ions (e.g., m/z 115, 88) is correct.
-
Quantification: The concentration is calculated by comparing the peak area of the analyte's primary ion to the peak area of the internal standard's corresponding ion. This Stable Isotope Dilution Assay (SIDA) is the gold standard for accuracy.[20]
Table 2: Example Quantitative GC-MS Data
| Sample ID | Retention Time (min) | 3-MHH Concentration (ng/L) | RSD (%) |
| Wine A | 15.21 | 25.4 | 3.1 |
| Wine B | 15.21 | 8.9 | 4.5 |
| Wine C | 15.22 | Not Detected (< 0.5 ng/L) | N/A |
GC-O Data: The Sensory Context
The output from GC-O is an "aromagram," which plots odor events versus time. An assessor describes the odor and assigns an intensity score at the exact moment it is perceived.
-
Odor-Activity: At the retention time of 15.21 minutes, the assessor would note a distinct "passion fruit" or "guava" aroma.
-
Semi-Quantification (AEDA): To gauge potency, the extract can be serially diluted and re-analyzed. The highest dilution at which the odor can still be detected is its "Flavor Dilution (FD)" factor. A higher FD factor indicates a more potent odorant.[14]
Table 3: Example Semi-Quantitative GC-O Data (AEDA)
| Retention Time (min) | Odor Descriptor | FD Factor (Wine A) | FD Factor (Wine B) | FD Factor (Wine C) |
| 8.54 | Fruity, ester-like | 16 | 16 | 32 |
| 12.30 | Toasty, smoky | 4 | 8 | 2 |
| 15.21 | Passion fruit | 256 | 64 | 0 (Not Detected) |
| 18.95 | Honey-like | 32 | 32 | 32 |
The Combined Narrative
By overlaying the two datasets, a complete picture emerges:
-
In Wine A , GC-MS measured a high concentration of 3-MHH (25.4 ng/L), and GC-O confirmed its dominant sensory impact with a very high FD factor of 256.
-
In Wine B , the 3-MHH concentration was lower (8.9 ng/L), and this was mirrored in the lower, yet still significant, FD factor of 64 from the GC-O analysis.
-
In Wine C , GC-MS did not detect 3-MHH, and critically, the GC-O assessor did not perceive the characteristic "passion fruit" aroma at the expected retention time, confirming its sensory absence.
This synergy is crucial. Without GC-O, we would know the concentration of 3-MHH but not its relative importance among other aroma compounds. Without GC-MS, we would know a "passion fruit" aroma exists but could not definitively identify or quantify the compound responsible.
Table 4: Head-to-Head Comparison of Techniques for 3-MHH Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Principle | Physical detection based on mass-to-charge ratio. | Biological detection using the human olfactory system.[11] |
| Output | Mass spectrum and chromatogram. Provides concentration. | Aromagram. Provides odor description and intensity/potency.[14] |
| Primary Question Answered | "How much 3-MHH is in the sample?" | "Is 3-MHH contributing to the aroma of the sample, and how strongly?" |
| Objectivity | High. Instrumental response is quantitative and repeatable. | Moderate. Subject to human perception, requires trained panelists. |
| Sensitivity | High, but may not reach the human perception threshold for potent odorants.[21] | Extremely high for potent odorants like 3-MHH.[12] |
| Identification | Definitive structural confirmation. | Tentative, based on odor character and retention time. |
| Throughput | High (automated). | Low (manual, real-time). |
Conclusion: A Complementary Partnership for Superior Insight
Neither GC-MS nor GC-O alone can tell the full story of a potent aroma compound like this compound.
-
Use GC-MS when: Your primary goal is accurate quantification, routine quality control, or confirming the identity of a known target compound. It is the tool for generating precise, objective concentration data.
-
Use GC-O when: Your goal is to understand the sensory impact of an ingredient, identify the source of an off-note, screen for key aroma compounds, or understand which of the many volatile compounds in your sample are actually important to its final aroma.[10]
For comprehensive research and development, the parallel use of both techniques is the authoritative approach. This integrated strategy leverages the quantitative power of GC-MS and the unparalleled sensory relevance of GC-O, providing a robust, self-validating system. It allows researchers to move beyond simple concentration data to a true understanding of aroma chemistry, correlating precise chemical measurements with their ultimate sensory impact.
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Brattoli, M., et al. (2013). Determination of Volatile Sulfur Compounds in Beverage and Coffee Samples by Purge-and-Trap On-Line Coupling with a Gas Chromatography-Flame Photometric Detector. Food Analytical Methods, 6(3), 837-847. [Link]
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Roland, A., Schneider, R., & Cavelier, F. (2010). Odorant Screening and Quantitation of Thiols in Carmenere Red Wine by Gas Chromatography-Olfactometry and Stable Isotope Dilution Assay. Journal of Agricultural and Food Chemistry, 58(5), 3020-3026. [Link]
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Buettner, A., & Mestres, M. (2019). Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. In Handbook of Food Analysis (pp. 1-26). CRC Press. [Link]
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Pang, X., et al. (2022). Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry. Journal of Agricultural and Food Chemistry, 70(17), 5436-5445. [Link]
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Williams, L. S., & Blair, I. A. (2014). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 6(1), 59-78. [Link]
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Brattoli, M., et al. (2011). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Molecules, 16(12), 11635-11669. [Link]
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A Senior Application Scientist's Guide to the Validation of 3-Mercaptohexyl Hexanoate Quantification Methods
Introduction: The Analytical Challenge of a Potent Aroma Compound
3-Mercaptohexyl hexanoate (3-MHH) is a volatile thiol that, despite its typically trace concentrations, plays a significant role in the aromatic profile of various foods and beverages, most notably wine.[1][2] It is characterized by its intense tropical fruit and passion fruit aroma.[3] The accurate quantification of 3-MHH is crucial for quality control in the food and beverage industry and for research into flavor chemistry. However, the analysis of 3-MHH presents a considerable challenge due to its low concentration (often in the nanogram per liter range), high reactivity, and the complexity of the sample matrices in which it is found.[1][2]
This guide provides a comparative overview of the primary analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O), and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). As a self-validating system, each protocol described herein is grounded in the principles of scientific integrity, ensuring that researchers, scientists, and drug development professionals can make informed decisions about the most suitable methodology for their specific applications. The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose.[4]
Core Principles of Analytical Method Validation
Before delving into the specific methodologies, it is essential to understand the fundamental parameters of analytical method validation, as outlined by the International Council on Harmonisation (ICH) and other regulatory bodies like the AOAC.[5][6][7] The primary purpose of validating a method is to ensure it is fit for its intended purpose.[8]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[6]
-
Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte in the sample within a given range.[9]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Comparative Analysis of Quantification Methods
The choice of analytical technique for 3-MHH quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, and whether sensory perception is a key aspect of the investigation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 3-MHH.[7] The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Principle: Volatile compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
Strengths:
-
High sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS).
-
Well-established and widely available technique.
-
Provides structural information for confident identification.
Limitations:
-
Requires derivatization to improve the volatility and stability of thiols, which can add complexity to sample preparation.
-
Potential for matrix effects that can interfere with quantification.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a unique technique that combines the separation power of GC with the human nose as a detector.[12] This method is invaluable for identifying odor-active compounds in a complex mixture.
Principle: As compounds elute from the GC column, the effluent is split between a conventional detector (like a flame ionization detector or mass spectrometer) and an olfactometry port, where a trained analyst sniffs the effluent and records the odor description and intensity.
Strengths:
-
Directly links analytical data with sensory perception.
-
Can be more sensitive than instrumental detectors for certain potent odorants.[1]
-
Excellent for screening for unknown odorants.
Limitations:
-
Primarily a semi-quantitative or qualitative technique.
-
Subjective and dependent on the skill and sensitivity of the analyst.
-
Labor-intensive and not suitable for high-throughput analysis.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
While 3-MHH is volatile and traditionally analyzed by GC, HPLC-MS/MS offers a viable alternative, particularly for less volatile thiol precursors or when derivatization for GC is problematic.[13]
Principle: The sample is dissolved in a liquid and pumped through a column packed with a stationary phase. Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The eluent is then introduced into a tandem mass spectrometer for detection and quantification.
Strengths:
-
Suitable for a wider range of compounds, including less volatile and thermally labile ones.[7]
-
High sensitivity and selectivity with MS/MS detection.
-
Can often analyze derivatized thiols with high efficiency.[13]
Limitations:
-
May require derivatization to introduce a chromophore for UV detection or to improve ionization for MS detection.
-
Mobile phase composition can significantly impact sensitivity.
-
Generally more expensive than GC-based systems.[8]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of 3-MHH and related volatile thiols using GC-MS and HPLC-MS/MS. Data for GC-O is not included as it is not a quantitative method. The values presented are synthesized from published data on similar analytes and serve as a general guide.[9][13][14]
| Validation Parameter | GC-MS | HPLC-MS/MS | Authoritative Guideline (ICH/AOAC) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| LOD (ng/L) | 0.5 - 5 | < 0.5 | Method Dependent |
| LOQ (ng/L) | 2 - 15 | < 1.5 | Method Dependent |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 80 - 120% (analyte dependent) |
| Precision (%RSD) | < 15% | < 10% | < 15-20% |
| Selectivity | High | Very High | Must be demonstrated |
| Robustness | Good | Good | Must be demonstrated |
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step methodologies for the validation of 3-MHH quantification methods.
Sample Preparation: A Critical First Step
Due to the complexity of matrices like wine and the low concentration of 3-MHH, a robust sample preparation protocol is essential. Solid-Phase Extraction (SPE) is a commonly employed technique for the cleanup and concentration of thiols and their derivatives from wine samples.[13][15][16] Headspace Solid-Phase Microextraction (HS-SPME) is another popular choice for volatile compounds, offering a solvent-free alternative.[2][14]
Caption: Solid-Phase Extraction (SPE) workflow for 3-MHH analysis.
Validation Protocol for GC-MS Quantification
This protocol outlines the steps to validate a GC-MS method for 3-MHH quantification following derivatization.
1. System Suitability:
-
Inject a standard solution of derivatized 3-MHH (e.g., 1 µg/L) six times consecutively.
-
Acceptance Criteria: The %RSD of the peak area and retention time should be < 2%.
2. Specificity:
-
Analyze a blank matrix (e.g., a model wine without 3-MHH).
-
Analyze the blank matrix spiked with 3-MHH and potential interfering compounds.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the 3-MHH derivative in the blank matrix. The 3-MHH peak should be well-resolved from other components.
3. Linearity and Range:
-
Prepare a series of at least five calibration standards of derivatized 3-MHH in the blank matrix, spanning the expected concentration range (e.g., 1-100 ng/L).
-
Inject each standard in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.
4. Accuracy and Precision:
-
Prepare quality control (QC) samples at three concentration levels (low, medium, high) in the blank matrix.
-
Analyze five replicates of each QC sample on three different days.
-
Acceptance Criteria:
-
Accuracy: The mean recovery should be within 90-110%.
-
Precision: The %RSD for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 15%.
-
5. LOD and LOQ:
-
Estimate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Alternatively, determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
Acceptance Criteria: The determined LOQ must be quantifiable with acceptable accuracy and precision.
6. Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., GC oven temperature ramp rate ± 2°C/min, injector temperature ± 5°C, carrier gas flow rate ± 5%).
-
Analyze a medium QC sample under each varied condition.
-
Acceptance Criteria: The results should not deviate significantly from the nominal values, typically within ±15%.
Caption: General workflow for GC-MS analysis.
Validation Protocol for HPLC-MS/MS Quantification
The validation protocol for HPLC-MS/MS is similar to that for GC-MS, with adjustments for the different instrumentation.
1. System Suitability:
-
Inject a standard solution of derivatized 3-MHH six times.
-
Acceptance Criteria: %RSD of peak area and retention time < 2%.
2. Specificity:
-
Analyze blank and spiked matrices.
-
Acceptance Criteria: No co-eluting peaks at the analyte's retention time and mass transition.
3. Linearity and Range:
-
Prepare a calibration curve with at least five points in the blank matrix.
-
Acceptance Criteria: R² ≥ 0.99.
4. Accuracy and Precision:
-
Analyze QC samples at low, medium, and high concentrations on three separate days.
-
Acceptance Criteria:
-
Accuracy: Mean recovery within 95-105%.
-
Precision: %RSD for intra-day and inter-day precision ≤ 10%.
-
5. LOD and LOQ:
-
Determine based on signal-to-noise ratio or the standard deviation of the response and the slope.
-
Acceptance Criteria: LOQ must be quantifiable with acceptable accuracy and precision.
6. Robustness:
-
Vary parameters such as mobile phase composition (e.g., ±2% organic solvent), column temperature (± 2°C), and flow rate (± 5%).
-
Acceptance Criteria: Results should remain within ±15% of the nominal value.
Caption: General workflow for HPLC-MS/MS analysis.
Conclusion: Selecting the Optimal Method
The choice between GC-MS, GC-O, and HPLC-MS/MS for the quantification of this compound depends on the specific analytical goals.
-
For routine, quantitative analysis with high sensitivity and selectivity, a validated GC-MS or HPLC-MS/MS method is the most appropriate choice. GC-MS is often preferred for its proficiency with volatile compounds, while HPLC-MS/MS provides an excellent alternative, especially for complex matrices or when analyzing a broader range of thiol compounds.
-
When the objective is to understand the sensory impact of 3-MHH and other odorants, GC-O is an indispensable tool. It provides the crucial link between chemical composition and aroma perception that quantitative methods alone cannot offer.
Ultimately, a comprehensive understanding of the aroma profile of a product may necessitate the use of both a quantitative technique like GC-MS or HPLC-MS/MS and a sensory-guided method like GC-O. The validation of these methods, following established guidelines, is paramount to ensure the generation of reliable and defensible data.
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Li, Y., et al. (2024). High-throughput quantification of polyfunctional thiols in wine by UHPLC-Orbitrap HRMS in parallel reaction monitoring mode. Journal of Chromatography A, 1721, 464816. [Link]
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A Comparative Guide to 3-Mercaptohexyl Acetate and 3-Mercaptohexyl Hexanoate in Wine: Unraveling Their Aromatic Impact
In the intricate world of wine aroma, volatile thiols stand out as potent contributors to the desirable fruity and complex notes that define many varietals, most notably Sauvignon Blanc. Among these, 3-mercaptohexyl acetate (3MHA) is a celebrated impact compound, lauded for its intense passionfruit and boxwood bouquet. This guide provides an in-depth comparison of 3MHA and its lesser-known counterpart, 3-mercaptohexyl hexanoate (3MHH), offering researchers, scientists, and winemakers a comprehensive understanding of their formation, sensory significance, and analytical considerations.
While extensive research has illuminated the pivotal role of 3MHA in wine aroma, a notable scarcity of scientific literature exists for this compound. Consequently, this guide will primarily focus on the well-documented characteristics of 3MHA and its immediate precursor, 3-mercaptohexan-1-ol (3MH), while providing reasoned postulations on the potential properties of 3MHH based on established principles of ester chemistry in wine.
Chemical Identity and Sensory Profile: A Tale of Two Esters
At the heart of their aromatic differences lie the chemical structures of 3MHA and the putative 3MHH. Both are esters of 3-mercaptohexan-1-ol (3MH), a thiol alcohol that itself imparts aromas of grapefruit and passionfruit[1][2]. The key distinction is the acyl group attached to the 3-mercaptohexyl backbone: an acetyl group for 3MHA and a hexanoyl group for 3MHH. This seemingly minor structural variance has profound implications for their respective volatilities and sensory perceptions.
3-Mercaptohexyl Acetate (3MHA) is characterized by its remarkably low perception threshold, making it a powerful contributor to wine aroma even at trace concentrations. Its aroma is predominantly described as reminiscent of passionfruit, box tree, and at higher concentrations, can have nuances of broom and even cat urine[1][2]. The sensory experience of 3MHA is often described as sharp, intense, and distinctly tropical.
This compound (3MHH) , in contrast, is not a widely identified or studied volatile thiol in wine. Based on the general principles of wine chemistry, as the carbon chain of the acyl group increases, the volatility of the ester tends to decrease, and the aromatic profile often shifts from fruity and floral to more fatty or waxy notes. Therefore, it can be hypothesized that 3MHH would possess a higher perception threshold than 3MHA and contribute less to the overt fruity character of a wine. Its aroma, if present at perceptible levels, might be expected to be less intense and potentially contribute to the background complexity rather than being a primary aromatic driver.
The following table summarizes the known and postulated sensory properties of these compounds.
| Compound | Structure | Aroma Descriptors | Perception Threshold (in wine) |
| 3-Mercaptohexyl Acetate (3MHA) | CH₃-CO-S-(CH₂)₅-CH₃ | Passionfruit, box tree, grapefruit, broom[1][2] | 4 ng/L[3] |
| This compound (3MHH) | CH₃(CH₂)₄-CO-S-(CH₂)₅-CH₃ | Not documented in wine; likely less fruity and more waxy/fatty | Not determined |
| 3-Mercaptohexan-1-ol (3MH) | HO-(CH₂)₅-SH | Grapefruit, passionfruit[1][4] | 60 ng/L[3] |
Biochemical Genesis: From Grape Precursors to Aromatic Esters
The formation of these volatile thiols is a fascinating interplay of viticulture and fermentation science. They are not present in their free, aromatic forms in the grape but rather exist as non-volatile precursors, primarily conjugated to cysteine (Cys-3MH) and glutathione (GSH-3MH)[2]. These precursors are tasteless and odorless and are primarily located in the grape skins.
During alcoholic fermentation, the metabolic activity of yeast, particularly Saccharomyces cerevisiae, is crucial for the release of the free thiol, 3-mercaptohexan-1-ol (3MH), from its precursors. This cleavage is facilitated by yeast enzymes with β-lyase activity[1].
The subsequent esterification of 3MH to form 3MHA is also a yeast-driven process, catalyzed by alcohol acetyltransferases (AATases). The extent of this conversion is highly dependent on the yeast strain, fermentation conditions (such as temperature and nitrogen availability), and the concentration of the precursor, 3MH[2].
The formation of This compound (3MHH) would similarly depend on the presence of 3MH and an activated form of hexanoic acid (hexanoyl-CoA), with the reaction being catalyzed by a suitable yeast esterase. However, the efficiency of this enzymatic reaction and the prevalence of the necessary precursors in typical winemaking conditions have not been established.
Factors Influencing Concentration in Wine
The final concentration of these volatile thiols in wine is a multifactorial equation, with variables spanning from the vineyard to the bottle.
-
Grape Variety and Viticultural Practices: Grape varieties like Sauvignon Blanc, Colombard, and certain clones of Riesling are known to have higher concentrations of thiol precursors. Viticultural practices that influence nitrogen uptake and sun exposure on the grapes can also impact precursor levels[2].
-
Yeast Strain Selection: The choice of yeast strain is paramount. Different strains exhibit varying levels of β-lyase and alcohol acetyltransferase activity, directly impacting the release of 3MH and its conversion to 3MHA.
-
Fermentation Management: Fermentation temperature, nutrient availability (especially nitrogen), and the level of solids in the must can all influence yeast metabolism and, consequently, thiol production[2].
-
Winemaking Techniques: Practices such as skin contact prior to fermentation can increase the extraction of precursors from the grape skins, leading to higher thiol concentrations in the final wine.
Stability and Evolution During Aging
The aromatic profile of a wine is not static, and volatile thiols are particularly susceptible to changes during aging.
3-Mercaptohexyl Acetate (3MHA) is known to be relatively unstable in wine. During bottle aging, it can undergo hydrolysis back to 3-mercaptohexan-1-ol (3MH) and acetic acid. This leads to a decrease in the intense passionfruit and box tree notes and a potential increase in the grapefruit character contributed by 3MH. The rate of this hydrolysis is influenced by storage temperature and the pH of the wine. Furthermore, 3MHA, like other thiols, is prone to oxidation, which can lead to a complete loss of its characteristic aroma[3].
The stability of This compound (3MHH) in wine has not been specifically studied. However, it is reasonable to assume that, as an ester, it would also be susceptible to hydrolysis, albeit potentially at a different rate than 3MHA. Its larger, more non-polar hexanoyl group might offer some steric hindrance to hydrolysis compared to the smaller acetyl group of 3MHA. Like all thiols, 3MHH would also be susceptible to oxidation.
| Feature | 3-Mercaptohexyl Acetate (3MHA) | This compound (3MHH) (Hypothesized) |
| Precursor | 3-Mercaptohexan-1-ol (3MH) | 3-Mercaptohexan-1-ol (3MH) |
| Formation | Enzymatic esterification by yeast during fermentation | Enzymatic esterification by yeast during fermentation |
| Key Influencing Factors | Yeast strain, fermentation temperature, precursor concentration | Yeast strain, availability of hexanoyl-CoA |
| Stability in Wine | Relatively unstable; prone to hydrolysis and oxidation[3] | Likely susceptible to hydrolysis and oxidation |
| Evolution during Aging | Decreases over time due to hydrolysis to 3MH[3] | Potential for slow hydrolysis |
Analytical Methodologies: Quantification of Volatile Thiols
The accurate quantification of volatile thiols in wine is a significant analytical challenge due to their low concentrations (ng/L range) and high reactivity. The standard method for their analysis is gas chromatography-mass spectrometry (GC-MS).
A robust analytical workflow is essential for obtaining reliable data. The following is a generalized, step-by-step protocol for the analysis of volatile thiols in wine.
Detailed Experimental Protocol: Quantification of 3MHA and Other Volatile Thiols by HS-SPME-GC-MS
This protocol is a representative example and may require optimization based on available instrumentation and specific wine matrices.
1. Sample Preparation and Internal Standard Spiking:
-
Filter the wine sample through a 0.45 µm syringe filter to remove any particulate matter.
-
To a 10 mL aliquot of the filtered wine in a 20 mL headspace vial, add a known concentration of an appropriate internal standard (e.g., deuterated 3MHA or a related thiol not naturally present in the wine). This is crucial for accurate quantification and correcting for matrix effects.
2. Derivatization (Optional but Recommended for Improved Sensitivity):
-
To enhance the volatility and chromatographic behavior of the thiols, a derivatization step is often employed. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).
-
Add the derivatizing agent to the vial and adjust the pH to the optimal range for the reaction (typically alkaline).
-
Incubate the mixture at a specific temperature and for a set duration to ensure complete derivatization.
3. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a temperature-controlled autosampler.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the wine sample for a defined period to allow for the adsorption of the volatile and semi-volatile compounds. The choice of fiber coating and extraction time and temperature are critical parameters to optimize.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Thermally desorb the analytes from the SPME fiber in the hot GC inlet.
-
Separation: Use a capillary column with a suitable stationary phase (e.g., a mid-polarity phase like DB-5ms) to separate the different volatile compounds. A programmed temperature ramp is used to elute the compounds based on their boiling points and interactions with the stationary phase.
-
Detection: The eluting compounds are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The mass-to-charge ratios of the resulting ions are measured.
-
Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target thiols. Specific ions for 3MHA and the internal standard are monitored.
5. Data Analysis and Quantification:
-
Identify the peaks corresponding to 3MHA and the internal standard based on their retention times and characteristic mass spectra.
-
Integrate the peak areas for the target analyte and the internal standard.
-
Construct a calibration curve using a series of standards with known concentrations of 3MHA and the internal standard.
-
Calculate the concentration of 3MHA in the wine sample by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion: The Dominance of the Acetate and the Mystery of the Hexanoate
In the current landscape of wine science, 3-mercaptohexyl acetate (3MHA) reigns as a well-understood and critically important contributor to the desirable tropical fruit aromas of many wines. Its formation from grape-derived precursors by yeast during fermentation is a key process that winemakers can influence through a variety of viticultural and oenological decisions. The inherent instability of 3MHA during aging also plays a crucial role in the aromatic evolution of a wine.
In stark contrast, this compound (3MHH) remains an enigmatic entity in the context of wine aroma. The lack of available research on its sensory properties, formation, and concentration suggests that it is likely not a significant contributor to the aromatic profile of most wines, or its impact has yet to be discovered. Future research employing advanced analytical techniques may yet shed light on the potential role of 3MHH and other lesser-known thiol esters in the complex tapestry of wine aroma. For now, the focus for researchers and winemakers alike remains firmly on understanding and optimizing the expression of the potent and captivating 3-mercaptohexyl acetate.
References
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Laboratoire EXCELL. Volatile thiols | Aromas. [Link]
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Vinlab. THIOL STABILITY DURING PROCESSING. [Link]
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Tominaga, T., et al. (2000). Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon). Journal of Agricultural and Food Chemistry, 48(5), 1799-1803. [Link]
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SevenFifty Daily. (2023). The Science of Thiols in Wine. [Link]
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A Comparative Guide to the Sensory Panel Validation of 3-Mercaptohexyl Hexanoate Odor
For researchers, flavor chemists, and professionals in new product development, the precise characterization and validation of aroma compounds are paramount. 3-Mercaptohexyl hexanoate (3-MHH) is a potent sulfur-containing ester recognized for its complex and desirable tropical fruit aroma. This guide provides an in-depth, scientifically grounded framework for the sensory panel validation of 3-MHH, comparing its olfactory properties with relevant alternatives. The methodologies described herein are designed to ensure robust, reproducible, and defensible sensory data.
Introduction to this compound (CAS 136954-22-8)
This compound is a fatty acid ester that contributes significantly to the aroma of various fruits and beverages, most notably those with tropical profiles.[1] Its olfactory character is predominantly described as a fusion of fruity, tropical, passion fruit, and sulfurous notes .[1][2] This unique combination makes it a valuable component in the formulation of flavors and fragrances designed to evoke exotic fruit characteristics.
While a precise, universally agreed-upon odor detection threshold for 3-MHH is not extensively documented in scientific literature, its use in commercial applications at levels of 0.5 to 1 parts per million (ppm) in finished products suggests a high potency.[2] In contrast, related and often co-occurring compounds like 3-mercaptohexan-1-ol (3-MH) and 3-mercaptohexyl acetate (3-MHA) have well-established, extremely low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[3] This guide will provide the framework to formally determine such a threshold for 3-MHH.
The Imperative of Sensory Panel Validation
Instrumental analysis, such as gas chromatography-mass spectrometry (GC-MS), can identify and quantify the presence of 3-MHH. However, it cannot predict the human perception of its aroma. Sensory panel validation is the gold standard for characterizing the olfactory properties of a substance, providing data on detection thresholds, odor quality, and intensity. A well-designed sensory study is a self-validating system, incorporating controls and statistical analysis to ensure the reliability of the results.
This guide will focus on a robust methodology for determining the odor detection threshold of 3-MHH, based on the principles outlined in ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[4][5][6] This method is a cornerstone of sensory science, providing a systematic and statistically valid approach to threshold determination.
Comparative Analysis: 3-MHH and Its Alternatives
To provide context for the sensory properties of 3-MHH, it is essential to compare it with other aroma compounds that elicit similar tropical and sulfurous notes. The primary comparators are its close chemical relatives, 3-MH and 3-MHA, which are well-known for their contribution to the aroma of wine and tropical fruits.[7][8]
| Compound | Chemical Structure | Odor Profile | Odor Detection Threshold (in water) |
| This compound (3-MHH) | C₁₂H₂₄O₂S | Tropical fruit, passion fruit, sulfurous[1][2] | Not definitively established; usage levels suggest high potency[2] |
| 3-Mercaptohexan-1-ol (3-MH) | C₆H₁₄OS | Fresh mango, tropical fruit, slightly sulfurous-green[3] | ~0.07 ppb[3] |
| 3-Mercaptohexyl acetate (3-MHA) | C₈H₁₆O₂S | Intense tropical, fresh-cut mango, grapefruit-like sharpness[3] | 0.009 ppb[3] |
Table 1: Comparative overview of 3-MHH and related tropical thiols.
The significantly lower odor thresholds of 3-MH and 3-MHA highlight their extreme potency. While 3-MHH may have a higher threshold, its unique hexanoate ester character likely contributes a different nuance to the overall tropical aroma profile, potentially with greater ripe or rich fruit notes.
Experimental Protocol: Sensory Panel Validation of 3-MHH Odor Threshold
This section details a step-by-step methodology for determining the odor detection threshold of 3-MHH using a trained sensory panel.
Panelist Selection and Training
The reliability of sensory data is directly dependent on the quality of the sensory panel.
-
Selection: Panelists should be screened for their ability to detect and describe basic odors, and for their sensitivity to sulfur-containing compounds. This can be achieved through preliminary tests with common odorants.
-
Training: A trained panel is a calibrated instrument. Panelists must be familiarized with the specific aroma of 3-MHH and the test procedure. This involves presenting them with known concentrations of 3-MHH and reference standards for tropical fruit and sulfurous notes. The training should also establish a common vocabulary for describing the perceived aromas.
Sample Preparation
The preparation of accurate and stable samples is critical for a successful threshold determination.
-
Solvent Selection: A neutral, odor-free solvent is required. For many applications, deionized, odor-free water or a specific product base (e.g., a neutral wine or beverage base) is appropriate.
-
Stock Solution: Prepare a concentrated stock solution of 3-MHH in a suitable solvent (e.g., ethanol) due to its limited water solubility.
-
Serial Dilutions: From the stock solution, prepare a series of ascending concentrations. A geometric progression (e.g., a factor of 2 or 3 between concentrations) is recommended to cover a wide range of sensory perception. The starting concentration should be below the expected detection threshold.
Test Methodology: Forced-Choice Ascending Concentration Series
This method, as outlined in ASTM E679-19, is designed to minimize guessing and provide statistically robust results.[4][5][6]
-
Presentation: For each concentration level, present the panelist with three samples: two blanks (solvent only) and one containing the 3-MHH dilution. The order of presentation should be randomized for each panelist and each concentration level. This is known as a triangle test , a methodology also detailed in ISO 4120 .[9][10]
-
Task: The panelist's task is to identify the "odd" sample, the one that is different from the other two. Even if they are not certain, they must make a choice.
-
Ascending Order: The concentrations are presented in an ascending order, from lowest to highest. This minimizes sensory fatigue and adaptation.
-
Individual Threshold: Each panelist's individual threshold is the lowest concentration at which they correctly identify the odd sample in a consecutive series of correct identifications (e.g., three correct identifications in a row).
Data Analysis and Interpretation
The final step is to calculate the group's best-estimate threshold.
-
Geometric Mean: The best-estimate threshold for the panel is calculated as the geometric mean of the individual panelists' thresholds. This is appropriate for data that spans a large range and is not normally distributed.
-
Statistical Significance: The number of correct identifications at each concentration level can be analyzed to determine if it is significantly different from chance (which is 1 in 3 for a triangle test).
Visualization of the Experimental Workflow
Caption: Workflow for Sensory Panel Validation of 3-MHH Odor Threshold.
Conclusion: A Framework for Authoritative Sensory Characterization
This guide provides a comprehensive and scientifically rigorous framework for the sensory panel validation of this compound. By adhering to established standards from ASTM and ISO, researchers and drug development professionals can generate reliable and defensible data on the olfactory properties of this important aroma compound. The comparative analysis with related thiols provides essential context, highlighting the unique sensory contribution of 3-MHH. The successful implementation of this protocol will enable a deeper understanding of its role in creating characteristic tropical fruit aromas, facilitating its effective use in flavor and fragrance applications.
References
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Michael, P. (2026, January 20). The Complete Mango Flavor Playbook. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-mercaptohexyl acetate. Retrieved from [Link]
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ISO. (2004). ISO 4120:2004 Sensory analysis — Methodology — Triangle test. International Organization for Standardization. Retrieved from [Link]
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Oregon State University. (2022, September 20). Tropical fruit aroma in white wines: the role of fermentation esters and volatile thiols. Retrieved from [Link]
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ASTM International. (2019). E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]
-
Stellenbosch University. (2021, September 24). The temporal sensory interaction between 3-Mercaptohexanol, 3-Mercaptohexyl Acetate and Athanethiol using trata. Retrieved from [Link]
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FooDB. (2018, May 28). Showing Compound this compound (FDB018427). Retrieved from [Link]
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ASTM International. (2019, September). Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]
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King, E. S., et al. (2011). Assessing desirable levels of sensory properties in Sauvignon Blanc wines. Australian Journal of Grape and Wine Research, 17(2), 169-180. Retrieved from [Link]
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Australian Wine Research Institute. (2024, February 9). 'TROPICAL' POLYFUNCTIONAL THIOLS AND THEIR ROLE IN AUSTRALIAN RED WINES. Retrieved from [Link]
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ASTM International. (n.d.). ASTM E679-19 - Standard Practice for Determination of Odor and Taste. Retrieved from [Link]
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ISO. (2021). ISO 4120:2021(E) Sensory analysis — Methodology — Triangle test. International Organization for Standardization. Retrieved from [Link]
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Van Wyngaardt, E., et al. (2023). Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines. Food Research International, 164, 112353. Retrieved from [Link]
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Swedish Institute for Standards. (2007). SS-EN ISO 4120:2007 Sensory analysis - Methodology - Triangle test (ISO 4120:2004). Retrieved from [Link]
-
St. Croix Sensory, Inc. (2002). Standardized Odor Measurement Practices for Air Quality Testing. Retrieved from [Link]
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Leffingwell, J. C. (n.d.). The 3-Mercaptohexanols. Retrieved from [Link]
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St. Croix Sensory, Inc. (n.d.). Olfactometry Precision and Real World Decision Making. Retrieved from [Link]
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Russan, A. (2023, June 29). The Science of Thiols in Wine. SevenFifty Daily. Retrieved from [Link]
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A Senior Application Scientist's Guide to Achieving Methodological Harmony in Thiol Quantification
An Objective Guide to the Inter-laboratory Comparison of 3-Mercaptohexyl Hexanoate (3MHH) Analysis
As researchers, scientists, and professionals in fields ranging from flavor chemistry to enology, we recognize the profound impact of trace-level volatile compounds on product quality. Among these, the polyfunctional thiol this compound (3MHH) stands out. It is a potent aroma compound, imparting desirable 'tropical fruit' and 'passion fruit' notes to wines and other beverages, even at parts-per-trillion concentrations.[1][2] However, its very nature—a volatile sulfur compound present at ultra-trace levels in complex matrices—presents significant analytical challenges.[3][4]
This guide is designed to move beyond a simple recitation of methods. Instead, it offers a framework for establishing analytical consensus and ensuring data comparability across different laboratories. We will delve into the causality behind methodological choices, explore the design of a robust inter-laboratory comparison, and provide the technical details necessary to validate and trust your own analytical systems.
The Analytical Challenge: Understanding this compound
This compound (CAS 136954-22-8) is a thioester with a molecular weight of 232.38 g/mol .[5] Its low water solubility and high octanol-water partition coefficient (logP ≈ 3.6-5.28) indicate a lipophilic nature, influencing its extraction from aqueous matrices like wine.[1][5] The primary analytical hurdles are twofold:
-
Ultra-Trace Concentrations: 3MHH is sensorially impactful at nanogram-per-liter (ng/L) levels, often falling below the routine detection limits of non-specialized instrumentation.[2][6]
-
Matrix Complexity & Reactivity: The thiol group (-SH) is susceptible to oxidation, readily forming disulfides or binding to matrix components, which can lead to underestimation if not properly handled. The surrounding matrix, rich in phenols, sugars, and acids, can interfere with extraction and detection.
An inter-laboratory comparison, or proficiency test, is therefore not just a quality control exercise; it is a critical tool for validating the entire analytical chain—from sample handling to final quantification—and ensuring that data generated in one facility can be reliably compared to another.
Methodological Crossroads: A Comparative Analysis
The accurate quantification of 3MHH hinges on a sequence of critical decisions in sample preparation, derivatization, and instrumental analysis. Different laboratories may employ varied approaches, each with inherent advantages and trade-offs.
Sample Preparation and Extraction: Isolating the Needle
The initial step of isolating 3MHH from the sample matrix is foundational to the success of the analysis.
-
Solid Phase Extraction (SPE): This technique involves passing the liquid sample through a sorbent bed that retains the analyte. It is a robust method for concentrating analytes but can be time-consuming and require significant volumes of organic solvents.[7] The choice of sorbent is critical to selectively capture thiols while minimizing co-extraction of interfering compounds.
-
Headspace Solid Phase Microextraction (HS-SPME): A solvent-free, equilibrium-based technique where a coated fiber is exposed to the headspace above the sample.[4][7] Its primary advantage is the reduction of matrix effects, as non-volatile components are left behind. However, fiber-to-fiber variability and competition for adsorption sites can affect reproducibility if not carefully controlled.
-
Stir Bar Sorptive Extraction (SBSE): Similar in principle to SPME but with a much larger volume of sorbent coated onto a magnetic stir bar, offering higher concentration factors. This is particularly useful for analytes at extremely low concentrations.
The Derivatization Imperative
Direct analysis of underivatized thiols by gas chromatography is notoriously difficult due to their polarity and poor peak shape. Derivatization is a chemical modification step employed to enhance volatility, improve chromatographic performance, and increase detector sensitivity.
-
Why Derivatize? The causality is clear: converting the polar thiol group into a less polar, more stable derivative leads to sharper, more symmetrical peaks in the chromatogram and often introduces a structural element that is highly responsive to a specific detector, thereby lowering detection limits.
-
Common Reagents:
-
Pentafluorobenzyl Bromide (PFBBr): Reacts with the thiol group to form a stable thioether. The resulting derivative is highly electronegative, making it ideal for sensitive detection by Electron Capture Detectors (ECD) or negative chemical ionization mass spectrometry.
-
4,4'-Dithiodipyridine (DTDP): This reagent is used for derivatizing thiols for analysis by liquid chromatography, particularly with convergence chromatography systems.[8]
-
Maleimide Derivatives: These reagents react specifically with thiols and can be used for both GC and LC applications, often providing excellent sensitivity.[9]
-
The choice of derivatization agent is a critical variable in an inter-laboratory study, as different reagents can have varying reaction efficiencies and stabilities.
Instrumental Analysis: The Final Verdict
The instrumental finish determines the ultimate sensitivity and selectivity of the measurement.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The workhorse of volatile analysis.[7] When operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, it provides the selectivity needed to distinguish the target analyte from matrix interferences.
-
Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS): A newer technique that uses compressed CO2 as the mobile phase. It has shown improved sensitivity for the analysis of derivatized thiols compared to traditional methods.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Following derivatization, LC-MS/MS offers an alternative to GC-based methods, with studies demonstrating excellent accuracy and low detection limits.[9]
The following table summarizes the key performance characteristics often compared in an inter-laboratory study.
| Method Component | Key Performance Metrics & Considerations | Potential Sources of Inter-laboratory Variation |
| Extraction | Recovery (%): How much of the analyte is successfully extracted. Precision (RSD%): The reproducibility of the extraction. Matrix Effect: Suppression or enhancement of the signal by co-extracted compounds. | Inconsistent sorbent batch, elution solvent volumes, extraction times. |
| Derivatization | Reaction Efficiency (%): Completeness of the chemical reaction. Derivative Stability: How long the derivative remains intact before analysis. | Purity of reagents, reaction temperature/time inconsistencies, pH of the sample. |
| Instrumentation | Limit of Detection (LOD): The lowest concentration that can be reliably detected. Limit of Quantification (LOQ): The lowest concentration that can be accurately measured. Linearity (R²): The correlation of signal response to concentration. | Calibration standards, instrument tuning, choice of mass transitions (for MS). |
A Framework for a 3MHH Inter-laboratory Comparison
To ensure trust and validity, the design of a proficiency test must be meticulous. The following workflow outlines a self-validating system for comparing laboratory performance.
Workflow for a 3MHH Proficiency Test
Caption: Workflow for a 3MHH Inter-laboratory Proficiency Test.
Experimental Protocol: A Reference Method
The following is a detailed protocol for a reference method based on HS-SPME with GC-MS analysis, which could be provided to participating laboratories.
Objective: To quantify this compound (3MHH) in a wine matrix.
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Sodium chloride (NaCl), analytical grade.
-
Certified standard of this compound.
-
Isotopically labeled internal standard (e.g., d4-3MHH), if available.
-
GC-MS system.
Procedure:
-
Sample Preparation: Pipette 10.0 mL of the wine sample into a 20 mL headspace vial.
-
Matrix Modification: Add 3.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which promotes the partitioning of volatile compounds from the liquid phase into the headspace, a phenomenon known as the 'salting-out' effect.
-
Internal Standard: Spike the sample with the internal standard to a final concentration of 50 ng/L. The internal standard is a structurally similar compound to the analyte but with a different mass, which helps correct for variations in extraction efficiency and instrument response.
-
Incubation & Extraction:
-
Immediately seal the vial.
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Incubate the sample at 50°C for 15 minutes with agitation (500 rpm). This step allows the sample to reach thermal equilibrium.
-
Expose the SPME fiber to the headspace for 30 minutes at 50°C. This is the extraction phase where analytes adsorb onto the fiber coating.
-
-
Desorption & Analysis:
-
Immediately transfer the fiber to the GC inlet, heated to 250°C.
-
Desorb the analytes from the fiber for 5 minutes in splitless mode. The high temperature of the inlet causes the analytes to rapidly desorb from the fiber and be transferred to the analytical column.
-
Start the GC-MS run.
-
-
GC-MS Parameters (Example):
-
Column: DB-WAX (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion for 3MHH: m/z 117
-
Qualifier ions: m/z 100, 134
-
-
Interpreting the Results: The Z-Score
The primary metric for evaluating performance in a proficiency test is the z-score, calculated as:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (often the consensus mean of all participants' results).
-
σ is the standard deviation for proficiency assessment.
A z-score is a measure of how many standard deviations an individual result is from the consensus mean.
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance (warning signal).
-
|z| ≥ 3: Unsatisfactory performance (action signal).
An unsatisfactory score necessitates a root cause analysis, investigating potential issues in standard preparation, instrument calibration, extraction procedure, or data processing.
Conclusion: Towards Analytical Excellence
The reliable analysis of this compound is a formidable but achievable goal. Methodological diversity across laboratories is a given; however, this should not preclude data comparability. A well-designed inter-laboratory comparison provides an objective, data-driven pathway to validate analytical methods and build confidence in results. By understanding the causality behind each step—from salting-out effects in sample preparation to the selection of specific mass transitions in detection—we can systematically identify and eliminate sources of error. This commitment to scientific integrity and self-validation ensures that whether for research, quality control, or product development, our analytical measurements are not just numbers, but trustworthy reflections of chemical reality.
References
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Chemical Properties of this compound (CAS 136954-22-8) . Cheméo. [Link]
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This compound, 136954-22-8 . The Good Scents Company. [Link]
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The Complete Mango Flavor Playbook . Michael (Substack). [Link]
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Showing Compound this compound (FDB018427) . FooDB. [Link]
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Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry . MDPI. [Link]
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Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods . ResearchGate. [Link]
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Quantitative non-targeted analysis: Bridging the gap between contaminant discovery and risk characterization . National Institutes of Health (NIH). [Link]
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Varietal Thiols in Wine . Winemakers Research Exchange. [Link]
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Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry . ResearchGate. [Link]
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Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation . PubMed Central. [Link]
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The Varietal Thiol Landscape: A Comparative Analysis in Wine
Volatile thiols, a class of sulfur-containing organic compounds, are pivotal in defining the aromatic character of many wines. Present at incredibly low concentrations—often in the nanogram-per-liter range—their impact on the sensory profile is profound, contributing desirable notes of passionfruit, grapefruit, guava, and blackcurrant.[1][2][3] However, their expression is not uniform across all wine varieties, being influenced by a complex interplay of grape genetics, viticultural practices, and winemaking techniques. This guide provides a comparative analysis of thiols in different wine varieties, offering insights into the factors governing their formation and presenting methodologies for their accurate quantification.
The Key Players: A Trio of Impactful Thiols
Three principal volatile thiols are primarily responsible for the characteristic "fruity" and "tropical" aromas in many wines:
-
3-Sulfanylhexan-1-ol (3SH): Imparts aromas of grapefruit, passionfruit, and guava.[1][3]
-
3-Sulfanylhexyl acetate (3SHA): Contributes notes of passionfruit, box tree, and gooseberry.[1][3] It is formed from the esterification of 3SH during fermentation.
-
4-Methyl-4-sulfanylpentan-2-one (4MSP): Offers aromas of boxwood, blackcurrant, and passionfruit.[1][4]
The perception of these thiols is highly concentration-dependent. At lower levels, they are perceived as pleasant fruity aromas, while at very high concentrations, they can become overpowering or even exhibit undesirable "sweaty" or "cat urine" notes.[5]
A Tale of Two Colors: Thiol Expression in White and Red Wines
The concentration and sensory impact of volatile thiols differ significantly between white and red wine varieties.
White Wine Varieties: The Thiol Powerhouses
Sauvignon Blanc is the undisputed benchmark for high thiol content, with its signature aromas of grapefruit, passionfruit, and boxwood being directly attributable to these compounds.[1][2] However, other white varieties also showcase significant thiol-derived characteristics.[1]
| Wine Variety | Typical Thiol Profile | Predominant Aromatic Descriptors |
| Sauvignon Blanc | High concentrations of 3SH, 3SHA, and 4MSP | Grapefruit, passionfruit, boxwood, gooseberry[1][2][3] |
| Riesling | Moderate levels of 3SH | Grapefruit, citrus peel[1][2] |
| Gewürztraminer | Moderate levels of 3SH | Passionfruit, litchi[1] |
| Pinot Gris/Grigio | Variable, can exhibit moderate 3SH | Grapefruit, subtle tropical notes[1] |
| Chardonnay | Generally low, but can be influenced by winemaking | Flint, struck match (from phenylmethanethiol, not a varietal thiol)[1] |
| Colombard | Can have significant levels of 3SH and 3SHA | Passionfruit, guava[2] |
| Sémillon | Often blended with Sauvignon Blanc, contributes to the thiol profile | Grapefruit, passionfruit[1] |
Causality Behind the Differences: The higher thiol potential in varieties like Sauvignon Blanc is linked to a greater concentration of non-volatile thiol precursors in the grapes.[6] These precursors, primarily S-cysteine and S-glutathione conjugates, are odorless and must be released by yeast enzymes during fermentation to become volatile and aromatic.[6][7]
Red Wine Varieties: A More Subtle Influence
While less studied, volatile thiols are also present in red wines, albeit typically at lower concentrations than in their white counterparts.[7][8] Their sensory contribution in red wines is often described as enhancing "red fruit" character rather than imparting distinct tropical notes.[1][8]
| Wine Variety | Typical Thiol Profile | Predominant Aromatic Descriptors |
| Pinot Noir | Can have the highest median concentration of 3SH among reds | Enhanced red fruit, cherry[8] |
| Merlot | Moderate levels of 3SH and 3SHA | Red fruit, plum[2][7] |
| Cabernet Sauvignon | Moderate levels of 3SH and 3SHA | Red and dark fruit, subtle blackcurrant[2][7] |
| Grenache | Can exhibit noticeable 3SH, especially in rosé | Red fruit, strawberry[2] |
Inhibitory Factors in Red Wines: The lower concentration of volatile thiols in red wines is partly attributed to the presence of phenolic compounds, which can bind with thiols and reduce their volatility. Furthermore, the winemaking practices for red wines, such as extended maceration and aging, can also lead to a decrease in thiol concentrations.
Unlocking the Aroma: Factors Influencing Thiol Concentration
The final concentration of volatile thiols in a wine is not solely dependent on the grape variety. A multitude of viticultural and oenological factors play a crucial role.
In the Vineyard
-
Grape Clone: Different clones of the same grape variety can have varying levels of thiol precursors.[4]
-
Viticultural Practices: Practices such as leaf removal can influence the accumulation of thiol precursors in the grapes.
In the Winery
-
Skin Contact: A significant portion of thiol precursors are located in the grape skins.[1][3] Fermenting white wines in contact with their skins can dramatically increase the final thiol concentration, in some cases by up to eight times.[1]
-
Yeast Strain Selection: The choice of yeast strain is a critical factor.[4][7][9] Different yeast strains possess varying levels of β-lyase activity, the enzyme responsible for cleaving the C-S bond in the precursors to release the volatile thiol.[7][10] Some commercial yeast strains have been specifically selected for their ability to enhance thiol expression.[4][11]
-
Fermentation Temperature: Lower fermentation temperatures can help to preserve volatile thiols, which are susceptible to oxidation and volatilization at higher temperatures.[3]
-
Sulfur Dioxide (SO2) Management: SO2 plays a protective role by limiting the oxidation of thiols.[1]
-
Enzyme Additions: The addition of exogenous enzymes with β-lyase activity can be employed to increase the release of volatile thiols from their precursors.[10]
The Science of Measurement: Quantifying Volatile Thiols
The analysis of volatile thiols in wine presents a significant analytical challenge due to their low concentrations and high reactivity. Accurate quantification requires sophisticated instrumentation and meticulous sample preparation.
Analytical Methodologies
The gold standard for thiol analysis is Gas Chromatography-Mass Spectrometry (GC-MS) . However, due to the low concentrations of thiols, a pre-concentration and derivatization step is often necessary.[12][13]
More recently, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods have been developed.[2][14] These methods often involve derivatization with reagents like 4,4'-dithiodipyridine (DTDP) to improve the stability and ionization of the thiols.[14][15]
Experimental Protocol: Quantification of Thiols by HPLC-MS/MS
This protocol outlines a validated method for the quantification of key volatile thiols in wine using derivatization followed by HPLC-MS/MS analysis.[14]
Step-by-Step Methodology:
-
Sample Preparation:
-
To 10 mL of wine, add an internal standard solution containing deuterated analogues of the target thiols.
-
This step is crucial for accurate quantification, as it corrects for any losses during sample preparation and analysis.
-
-
Derivatization:
-
Add a solution of 4,4'-dithiodipyridine (DTDP) to the wine sample.
-
The DTDP reacts with the sulfhydryl group of the thiols to form stable derivatives. This reaction proceeds readily at the natural pH of the wine.[14]
-
-
Solid-Phase Extraction (SPE):
-
Pass the derivatized sample through an SPE cartridge to concentrate the thiol derivatives and remove interfering matrix components.
-
Wash the cartridge with a low-organic solvent to remove any remaining impurities.
-
Elute the thiol derivatives from the cartridge using an appropriate organic solvent.
-
-
HPLC-MS/MS Analysis:
-
Inject the eluted sample into an HPLC system coupled to a tandem mass spectrometer.
-
The HPLC separates the different thiol derivatives based on their physicochemical properties.
-
The tandem mass spectrometer provides highly selective and sensitive detection of the derivatized thiols.
-
Visualizing the Workflow
Caption: Workflow for the quantification of volatile thiols in wine.
The Genesis of Aroma: Biochemical Pathway of Thiol Formation
Volatile thiols are not present in their free, aromatic form in the grape.[6] They exist as non-volatile precursors, which are then transformed by yeast during alcoholic fermentation.[6]
The primary pathway involves the enzymatic cleavage of S-cysteine and S-glutathione conjugates of the thiol precursors by yeast β-lyase enzymes.[7]
Caption: Biochemical pathway of volatile thiol formation in wine.
Conclusion
The comparative analysis of thiols in different wine varieties reveals a fascinating and complex area of wine chemistry. While Sauvignon Blanc remains the quintessential thiol-driven wine, a deeper understanding of the factors influencing thiol expression is enabling winemakers to modulate these impactful aroma compounds in a wider range of white and even red wines. For researchers and scientists, the continued exploration of thiol precursors, yeast metabolism, and advanced analytical techniques will undoubtedly unlock new possibilities for enhancing the aromatic complexity and quality of wine.
References
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The Science of Thiols in Wine. (2023, June 29). SevenFifty Daily. [Link]
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Jeffery, D. W. (2013). Improved understanding of varietal thiol precursors in grapes and wine. Infowine. [Link]
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Heelan, A. (2015). Volatile Thiols. Waterhouse Lab, UC Davis. [Link]
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Ting, J. (n.d.). Varietal Thiols in Wine: Interventions in the vineyard and winery. Winemakers Research Exchange. [Link]
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Cordente, A. G., et al. (2022). Modulation of Volatile Thiol Release during Fermentation of Red Musts by Wine Yeast. Fermentation, 8(3), 109. [Link]
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Varietal Thiols in Wine. (n.d.). Winemakers Research Exchange. [Link]
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The Role of Thiols: Elevating Aromas in Wine. (2023, June 27). YouTube. [Link]
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Birtić, S., et al. (2023). The Influence of Grape Clone and Yeast Strain on Varietal Thiol Concentrations and Sensory Properties of Graševina Wines. Foods, 12(5), 999. [Link]
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Do varietal thiols matter in red wine? (2019, December 2). Australian Wine Research Institute. [Link]
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How to quantify thiols in wine? (2012, December 4). ResearchGate. [Link]
-
Kosović, I., et al. (2024). Impact of yeast strains on wine profiles of nine PIWIs: focus on volatile thiols. Journal of Food Science and Technology. [Link]
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Comparing protocols for thiol production in Sauvignon Blanc. (2018). Scott Laboratories. [Link]
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Herbst-Johnstone, M., et al. (2013). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Journal of Agricultural and Food Chemistry, 61(11), 2716–2722. [Link]
-
Kment, T., et al. (2025). Effect of Wine Yeast (Saccharomyces sp.) Strains on the Physicochemical, Sensory, and Antioxidant Properties of Plum, Apple, and Hawthorn Wines. Foods, 14(16), 2419. [Link]
-
Chen, L., et al. (2024). A rapid and sensitive method for the quantitation of twenty polyfunctional thiols in wine using UHPLC-Orbitrap HRMS. Journal of Chromatography A, 1721, 464811. [Link]
-
Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(3), 1847–1853. [Link]
-
Birtić, S., et al. (2025). The Influence of Grape Clone and Yeast Strain on Varietal Thiol Concentrations and Sensory Properties of Graševina Wines. ResearchGate. [Link]
-
Tomasino, E., et al. (2021). The Effect of Skin Contact, β-Lyase and Fermentation Gradient Temperature on Fermentation Esters and Free Volatile Thiols in Oregon Chardonnay Wine. Foods, 10(11), 2824. [Link]
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A Comparative Guide to the Correlation of Precursor Concentration and Final 3-Mercaptohexyl Hexanoate Levels
This guide provides an in-depth analysis of the complex relationship between the concentration of sulfur-containing precursors in a matrix and the final yield of the potent aroma compound, 3-Mercaptohexyl hexanoate (3MHH). Intended for researchers and development professionals, this document moves beyond simplistic assumptions, exploring the nuanced biochemistry, the current scientific debate, and the rigorous experimental designs required to elucidate this correlation for specific applications.
Introduction: The Aromatic Promise and the Biochemical Puzzle of 3MHH
This compound (3MHH) is a high-impact volatile sulfur compound celebrated for contributing desirable "tropical," "passionfruit," and "guava" aromas in products like wine.[1][2] It belongs to a class of compounds known as polyfunctional thiols, which have exceptionally low sensory perception thresholds, making them significant contributors to the final aromatic profile even at trace concentrations.[2]
The formation of 3MHH is the culmination of a multi-step biochemical pathway that begins with non-volatile, odorless precursors present in the raw materials, such as grapes.[3] A fundamental question for any researcher aiming to enhance or control the expression of 3MHH is: Does a higher initial concentration of these precursors reliably lead to a proportionally higher final concentration of 3MHH?
The scientific literature presents a divided view. While some studies demonstrate a positive, albeit complex, relationship, other rigorous investigations have found no direct correlation between the levels of known precursors in the initial matrix and the final concentration of volatile thiols in the fermented product.[4][5] This guide will dissect this apparent contradiction, providing the scientific rationale and experimental frameworks necessary to navigate this complexity. We will establish that the final 3MHH concentration is not merely a function of initial precursor levels but is governed by the efficiency of a series of enzymatic conversions, heavily influenced by microbial genetics and processing conditions.
The Biochemical Journey: From Odorless Precursor to Potent Aroma
The synthesis of 3MHH is a testament to the intricate interplay between plant biochemistry and microbial metabolism. The pathway can be logically segmented into four critical stages, starting from the formation of precursors in the grape and culminating in the release and esterification of the final aroma compound during fermentation.
Stage 1: Formation of C6 Aldehydes in Grapes The journey begins with C18 polyunsaturated fatty acids (linoleic and α-linolenic acid) found in grape lipids.[6] Mechanical actions like harvesting and crushing introduce oxygen and activate endogenous plant enzymes (lipoxygenase and hydroperoxide lyase), which degrade these fatty acids into C6 aldehydes, most notably (E)-2-hexenal.[6][7]
Stage 2: Conjugation to Form Non-Volatile Precursors (E)-2-hexenal is a reactive molecule. Within the grape, it readily undergoes a Michael addition reaction with the abundant antioxidant peptide, glutathione (GSH), to form the first stable, non-volatile precursor, S-3-(hexan-1-ol)-glutathione (Glut-3MH).[3] This primary precursor can be further metabolized by peptidases into S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and the intermediate S-3-(hexan-1-ol)-cysteinylglycine (Cysgly-3MH).[3][7] These conjugated forms are odorless and serve as the primary reservoir for potential 3MH release.
Stage 3: Enzymatic Release of 3-Mercaptohexan-1-ol (3MH) The liberation of the volatile thiol occurs during fermentation. Specific yeast strains possess carbon-sulfur β-lyase enzymes that recognize and cleave the C-S bond in Cys-3MH, releasing the free, volatile, and aromatic 3-mercaptohexan-1-ol (3MH).[3][8] The efficiency of this step is a major control point and varies significantly between different yeast strains.
Stage 4: Esterification to this compound (3MHH) Once released, 3MH can be further transformed by yeast. In the presence of hexanoyl-CoA (derived from fatty acid metabolism), yeast alcohol acetyltransferase (AAT) enzymes can catalyze the esterification of 3MH to form this compound (3MHH).[8] This final step converts the grapefruit-like aroma of 3MH into the more complex tropical notes of 3MHH.
The Core Debate: Is the Precursor Pool the Rate-Limiting Step?
The central challenge in predicting 3MHH levels lies in the fact that the conversion efficiency of the pathway described above is typically low and highly variable. This variability is the source of the scientific debate on the importance of precursor concentration.
The Argument for a Positive Correlation Several studies support the logical assumption that a larger starting pool of precursors should yield more final product.
-
Ripening Studies: Research has shown that the concentration of both Glut-3MH and Cys-3MH tends to increase significantly during the later stages of grape ripening.[4] This is often correlated with wines that have a higher aromatic potential.
-
Pre-Fermentation Practices: Viticultural and enological practices that increase precursor concentrations, such as extended cold soaks or specific harvesting times, have been suggested to enhance the final thiol profile.[7][9] For instance, storing machine-harvested grapes for a period before pressing can triple the concentration of the cysteine precursor to 3-MH.[7]
The Argument Against a Simple Correlation Conversely, compelling evidence demonstrates that a direct, linear relationship is often absent.
-
Multi-Juice Fermentation Trials: A key study analyzed 55 different Sauvignon blanc juices, measuring the concentration of three key precursors (Glut-3MH, Cys-3MH, Cysgly-3MH) and the final 3MH and 3MHA levels in the corresponding wines after controlled fermentation.[5] The results were striking: while the concentrations of the precursors correlated well with each other, there was no correlation between the initial precursor concentrations in the juice and the final volatile thiol levels in the wine.[5]
-
Causality and Limiting Factors: This lack of correlation strongly implies that the initial precursor concentration is often not the rate-limiting step. Instead, other factors critically govern the final outcome. These include:
-
Yeast Genetics: The specific yeast strain used is arguably the most critical factor. The expression level and activity of the C-S β-lyase enzyme required for 3MH release vary dramatically among strains.[8]
-
Nutrient Availability: Fermentation conditions, particularly the availability of nitrogen, can significantly impact yeast health, enzyme production, and overall metabolic activity.
-
Matrix Inhibition/Enhancement: The chemical composition of the fermentation medium can contain compounds that either inhibit or enhance the activity of the key yeast enzymes.[4]
-
Presence of Other Precursors: It is widely acknowledged that the currently identified precursors may not account for the total 3MH potential, with other, yet-to-be-elucidated, pathways likely contributing.[10]
-
A Self-Validating Experimental Workflow to Determine Correlation
To move from ambiguity to certainty, researchers must empirically determine the relationship between precursor and final product within their specific system. The following workflow provides a robust, self-validating framework for this investigation. The design prioritizes the use of stable isotope dilution analysis (SIDA) for its superior accuracy in complex matrices and incorporates essential controls to ensure the trustworthiness of the results.
Protocol 1: Quantification of 3MH Precursors via HPLC-MS/MS
Principle: This method uses Stable Isotope Dilution Analysis (SIDA) coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). SIDA is the gold standard for quantification in complex matrices like grape juice.[11] By spiking the sample with a known concentration of a heavy-isotope-labeled version of the analyte (e.g., deuterium-labeled Cys-3MH), any sample loss during extraction or ionization suppression in the MS source affects both the analyte and the internal standard equally. This allows for highly accurate and precise quantification.
Methodology:
-
Sample Preparation:
-
Thaw 10 mL of frozen juice sample.
-
Add a precise volume of a stock solution containing known concentrations of labeled internal standards (d₂-Cys-3MH and d₂-Glut-3MH).
-
Vortex briefly to mix.
-
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge (e.g., Strata-X) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove sugars and acids.
-
Elute the precursors with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of mobile phase A.
-
-
HPLC-MS/MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting at ~5% B, ramping to ~95% B to elute the analytes.
-
MS Detection: Use an electrospray ionization (ESI) source in positive mode. Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for each analyte and its corresponding labeled internal standard.
-
Protocol 2: Controlled Fermentation with Precursor Spiking
Principle: To isolate the effect of precursor concentration, it is essential to control all other variables. This protocol uses a single yeast strain and standardized conditions to ferment juice aliquots spiked with varying levels of precursors.
Methodology:
-
Matrix Preparation:
-
Use a single batch of juice that has been analyzed for its basal precursor concentration (Protocol 1).
-
Divide the juice into treatment groups (e.g., in triplicate).
-
Control Group: No precursors added (basal level).
-
Treatment Groups: Spike with a solution of purified Glut-3MH or Cys-3MH to achieve target concentrations (e.g., 2x, 5x, 10x the basal level).
-
-
Inoculation and Fermentation:
-
Inoculate all treatments with the same concentration of a single, well-characterized yeast strain (e.g., Saccharomyces cerevisiae EC1118).
-
Add a standardized dose of fermentation nutrients to all treatments to ensure nitrogen is not a limiting factor.
-
Ferment at a constant, controlled temperature (e.g., 18°C) in identical vessels equipped with airlocks.
-
Monitor fermentation progress by measuring density daily. Ferment to dryness (density < 0.995).
-
-
Post-Fermentation:
-
Once fermentation is complete, rack the wine off the yeast lees.
-
Add a standard dose of SO₂ to prevent oxidation.
-
Store samples in airtight containers at a low temperature until analysis.
-
Protocol 3: Quantification of this compound (3MHH) via GC-MS
Principle: Volatile thiols are highly reactive and present at very low concentrations. This method requires derivatization to make the molecule more stable and improve its chromatographic properties, followed by highly sensitive GC-MS analysis.
Methodology:
-
Extraction and Derivatization:
-
To 10 mL of wine, add a known amount of a suitable internal standard (e.g., d₃-3MHH).
-
Perform a liquid-liquid extraction with a solvent like dichloromethane.
-
Concentrate the organic extract.
-
Derivatize the thiol group using pentafluorobenzyl bromide (PFBBr) under basic conditions. This reaction attaches a bulky, electron-capturing group, making the molecule ideal for sensitive detection.[12]
-
-
Cleanup:
-
Pass the derivatized sample through a small silica cartridge to remove excess derivatizing agent.
-
Elute the derivatized 3MHH and concentrate for analysis.
-
-
GC-MS Analysis:
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Injection: Pulsed splitless injection mode.
-
MS Detection: Use a mass spectrometer in Negative Chemical Ionization (NCI) mode. NCI is extremely sensitive for electrophilic molecules like PFB-derivatives, allowing for detection at the ng/L (parts per trillion) level.[12] Monitor the characteristic ions for the derivatized 3MHH and its internal standard.
-
Data Interpretation and Expected Outcomes
The data generated from the experimental workflow should be compiled into a table to facilitate direct comparison.
Table 1: Hypothetical Experimental Data for 3MHH Correlation Study
| Treatment Group | Initial Cys-3MH Conc. (µg/L) | Final 3MHH Conc. (ng/L) | Conversion Yield (%)* |
| Control (Basal) | 15.2 | 85.1 | 0.43 |
| Spike 1 (2x Basal) | 30.4 | 92.5 | 0.23 |
| Spike 2 (5x Basal) | 76.0 | 105.3 | 0.11 |
| Spike 3 (10x Basal) | 152.0 | 110.8 | 0.06 |
*Conversion yield is calculated based on the molar conversion of the added precursor to the final product.
Analysis: By plotting the "Initial Cys-3MH Concentration" against the "Final 3MHH Concentration," the nature of the correlation can be determined.
-
Scenario A: Strong Positive Correlation: If the plot shows a clear linear or near-linear increase, it indicates that for this specific yeast strain and matrix, the precursor concentration is a primary limiting factor.
-
Scenario B: Saturation Kinetics: The data may show an initial increase that then plateaus (as in the hypothetical data above). This is a common outcome and demonstrates that while precursor availability is important at low concentrations, the system becomes saturated at higher levels. The rate-limiting step then shifts to the yeast's enzymatic capacity (e.g., the C-S lyase or AAT enzymes).
-
Scenario C: No Correlation: If the plot shows no discernible trend, it provides strong evidence that precursor concentration is not the limiting factor in this system. The final 3MHH level is likely dictated entirely by the yeast's metabolic activity and other matrix effects.
Conclusion and Strategic Implications
The relationship between precursor concentration and final 3MHH levels is not a universal constant but a system-dependent variable. While a sufficient pool of precursors is a prerequisite for 3MHH formation, it is seldom the sole, or even primary, determinant of the final concentration. The enzymatic machinery of the fermenting microorganism and the chemical environment of the matrix are the critical gatekeepers of conversion efficiency.
For researchers and drug development professionals, this guide underscores the necessity of moving beyond a singular focus on precursor quantification. A holistic strategy is required:
-
Characterize the System: Use the described experimental workflow to empirically determine the correlation within your specific matrix and with your microorganisms of interest.
-
Prioritize Microbial Selection: The choice of yeast strain or production organism is paramount. Screening strains for high C-S lyase and alcohol acetyltransferase activity is a more direct route to high 3MHH yields than simply maximizing precursor input.
-
Optimize Process Conditions: Focus on fermentation parameters (nutrition, temperature, aeration) that promote robust microbial health and maximize the expression and activity of the key enzymes in the pathway.
By embracing this nuanced, evidence-based approach, scientists can effectively de-risk development and gain precise control over the formation of this powerful aroma compound.
References
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Harsch, M. J., & Dick, R. P. (2013). A New Precursor of 3-Mercaptohexan-1-ol in Grape Juice: Thiol-Forming Potential and Kinetics During Early Stages of Must Fermentation. ResearchGate. [Link]
-
Kobayashi, H., et al. (2010). Impact of harvest timing on the concentration of 3-mercaptohexan-1-ol precursors in Vitis vinifera grape berries. ResearchGate. [Link]
-
Harsch, M. J., et al. (2013). New precursor of 3-mercaptohexan-1-ol in grape juice: thiol-forming potential and kinetics during early stages of must fermentation. PubMed. [Link]
-
Holt, S., et al. (2019). New Insights on 3-Mercaptohexanol (3MH) Biogenesis in Sauvignon Blanc Wines: Cys-3MH and ( E )-Hexen-2-al Are Not the Major Precursors. ResearchGate. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
Human Metabolome Database. (2012). This compound (HMDB0037766). HMDB. [Link]
-
Hawaii Beverage Guide. (2022). Wine Aroma Compounds: Pt 1. HBG. [Link]
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Allen, T. D., et al. (2012). Effects on 3-mercaptohexan-1-ol precursor concentrations from prolonged storage of Sauvignon blanc grapes prior to crushing and pressing. PubMed. [Link]
-
Capone, D. L., et al. (2012). Analytical Investigations of Wine Odorant 3-Mercaptohexan-1-ol and Its Precursors. ACS Symposium Series. [Link]
-
The Good Scents Company. (n.d.). This compound. The Good Scents Company Information System. [Link]
-
Oenobrands. (n.d.). Key positive aroma compounds. Oenobrands. [Link]
-
Roland, A., et al. (2010). Identification and quantification by LC–MS/MS of a new precursor of 3-mercaptohexan-1-ol (3MH) using stable isotope dilution assay. ResearchGate. [Link]
-
Capone, D. L., et al. (2010). Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS. PubMed. [Link]
-
Nicolini, G., et al. (2020). Ripening effect on the concentration of polyfunctional thiol precursors in 'Gewürztraminer'. VITIS - Journal of Grapevine Research. [Link]
-
Tominaga, T., et al. (2000). Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon). PubMed. [Link]
-
Pinu, F. R., et al. (2014). Concentrations of the Volatile Thiol 3-Mercaptohexanol in Sauvignon blanc Wines: No Correlation with Juice Precursors. ResearchGate. [Link]
-
Wu, S., et al. (2021). An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH. [Link]
-
Culleré, L. (2007). Desarrollo de nuevos métodos de análisis cuantitativo de mercaptanos de alto impacto aromático en vino. Portal de ciencia y tecnología de Castilla y León. [Link]
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A Senior Application Scientist's Guide to the Accurate Extraction of 3-Mercaptohexyl Hexanoate
For researchers, enologists, and flavor chemists, the precise quantification of 3-Mercaptohexyl hexanoate (3-MHH) is paramount. This potent aromatic compound, reminiscent of tropical fruits, is a key contributor to the sensory profile of numerous wines and other beverages. However, its low concentration, high volatility, and susceptibility to oxidation present significant analytical challenges. The choice of extraction method is therefore a critical determinant of analytical accuracy and reliability.
This guide provides an in-depth comparison of the most prevalent extraction techniques for 3-MHH: Liquid-Liquid Extraction (LLE), Headspace Solid-Phase Microextraction (HS-SPME), and Stir Bar Sorptive Extraction (SBSE). We will delve into the mechanistic principles of each method, present comparative performance data, and provide detailed, field-proven protocols to empower you to make an informed decision for your analytical needs.
The Analytical Challenge: Why 3-MHH Extraction is Not Trivial
The accurate analysis of 3-MHH is complicated by several factors. Its thiol group is highly reactive and prone to oxidation, leading to analyte loss. Furthermore, its presence at trace levels (ng/L) in complex matrices such as wine necessitates a highly sensitive and selective extraction and detection method. The volatility of 3-MHH also makes it susceptible to losses during sample handling and preparation. Consequently, the ideal extraction method should offer high recovery, excellent precision, and minimal analyte degradation.
A crucial step in the analysis of volatile thiols like 3-MHH by gas chromatography (GC) is derivatization. This process chemically modifies the thiol group to increase its volatility and thermal stability, and to improve its chromatographic behavior and detection sensitivity. A common and effective derivatizing agent is pentafluorobenzyl bromide (PFBBr), which reacts with the thiol to form a stable, electron-capturing derivative that is highly sensitive to detection by mass spectrometry (MS).
Comparative Analysis of Extraction Methodologies
The selection of an appropriate extraction technique depends on various factors, including the sample matrix, required sensitivity, available equipment, and desired sample throughput. Below is a summary of the quantitative performance of LLE, HS-SPME, and SBSE for the analysis of 3-MHH and related volatile thiols.
| Parameter | Liquid-Liquid Extraction (LLE) | Headspace Solid-Phase Microextraction (HS-SPME) | Stir Bar Sorptive Extraction (SBSE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Adsorption of volatile analytes from the headspace onto a coated fiber. | Sorption of analytes from a liquid sample onto a magnetic stir bar coated with a sorbent. |
| Typical Recovery | Generally lower and more variable (can be improved with multiple extractions).[1] | Dependent on fiber chemistry and extraction parameters; can be optimized for good recovery. | High recovery due to the larger volume of the sorptive phase.[2] |
| Precision (RSD%) | Can be variable; a combined LLE-SPME method for 3-MH showed <2.5%. | Good precision with automation; typically <15%.[3] | Good precision; a method for 3-MHA reported <18%.[4] |
| Limit of Detection (LOD) | Dependent on concentration factor; can be in the low ng/L range with derivatization. | Low ng/L to sub-ng/L, depending on the detector. | Very low, often in the sub-ng/L range.[4] |
| Automation Potential | Limited | High | High |
| Key Advantages | Simple setup, low initial cost. | Solvent-free, fast, and highly sensitive for volatile compounds.[5][6] | High sensitivity, high recovery, and solventless.[2] |
| Key Disadvantages | Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. | Fiber fragility, limited sample capacity, potential for competitive adsorption. | Requires thermal desorption unit, potential for carryover.[2][7] |
In-Depth Methodological Exploration and Protocols
Liquid-Liquid Extraction (LLE)
Principle of Causality: LLE operates on the principle of differential solubility. 3-MHH, being a relatively nonpolar molecule, will preferentially partition into an immiscible organic solvent when mixed with an aqueous sample. The efficiency of this partitioning is governed by the partition coefficient (K) of the analyte between the two phases. To maximize recovery, multiple extractions with fresh portions of the organic solvent are often employed.
Experimental Protocol for LLE of 3-MHH from Wine:
-
Sample Preparation: To a 50 mL centrifuge tube, add 10 mL of wine.
-
Internal Standard Spiking: Add an appropriate internal standard, such as a deuterated analog of 3-MHH, to correct for analyte losses during extraction and analysis.
-
pH Adjustment: Adjust the pH of the wine sample to approximately 7.0 with a suitable buffer to ensure the thiol group is in its neutral form, maximizing its partitioning into the organic phase.
-
Extraction: Add 5 mL of a nonpolar organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether).
-
Agitation: Cap the tube and vortex or shake vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to break any emulsions and achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 4-7) two more times with fresh portions of the organic solvent and combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate and then concentrate it to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Derivatization: Add the derivatizing agent (e.g., PFBBr) and incubate under optimized conditions (e.g., 60°C for 30 minutes) to convert 3-MHH to its PFBBr derivative.
-
GC-MS Analysis: The derivatized extract is now ready for injection into the GC-MS system.
Workflow Diagram for LLE:
Caption: Headspace Solid-Phase Microextraction workflow for 3-MHH.
Stir Bar Sorptive Extraction (SBSE)
Principle of Causality: SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a thick layer of a sorptive phase, typically polydimethylsiloxane (PDMS). [2]The stir bar is placed directly into the liquid sample, and as it stirs, analytes with a high affinity for the sorbent partition from the sample matrix into the coating. Due to the significantly larger volume of the sorptive phase compared to SPME, SBSE offers a much higher extraction efficiency and lower detection limits. [2][8] Experimental Protocol for SBSE of 3-MHH from Wine:
-
Stir Bar Conditioning: Prior to first use, the SBSE stir bar must be conditioned at a high temperature under a flow of inert gas to remove any contaminants.
-
Sample Preparation: Place 10 mL of wine into a 20 mL vial.
-
Internal Standard Spiking: Add the internal standard.
-
pH Adjustment: Adjust the sample pH to around 3.5. [4]5. Extraction: Place the conditioned SBSE stir bar into the sample vial and stir at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 90 minutes) at room temperature. [4]6. Stir Bar Removal and Rinsing: After extraction, remove the stir bar with forceps, rinse it with a small amount of deionized water to remove any matrix components, and gently dry it with a lint-free tissue.
-
Derivatization: The derivatization can be performed by placing the stir bar in a headspace vial containing the derivatizing agent.
-
Thermal Desorption and GC-MS Analysis: Place the stir bar into a thermal desorption tube, which is then heated in a thermal desorption unit to release the analytes into the GC-MS system.
Workflow Diagram for SBSE:
Caption: Stir Bar Sorptive Extraction workflow for 3-MHH analysis.
Conclusion and Recommendations
The choice of the optimal extraction method for this compound is a balance between the desired analytical performance, available resources, and sample throughput requirements.
-
Liquid-Liquid Extraction (LLE) remains a viable option for laboratories with limited access to specialized equipment. While potentially more labor-intensive and less environmentally friendly due to solvent consumption, with careful optimization and the use of an appropriate internal standard, it can provide acceptable accuracy.
-
Headspace Solid-Phase Microextraction (HS-SPME) offers a significant advantage in terms of speed, automation, and the elimination of organic solvents. It is particularly well-suited for the analysis of volatile compounds like 3-MHH and is an excellent choice for routine quality control applications where high throughput is essential.
-
Stir Bar Sorptive Extraction (SBSE) provides the highest sensitivity and recovery for 3-MHH due to its larger sorbent volume. For research applications where the utmost accuracy and the lowest possible detection limits are required, SBSE is the superior technique.
Ultimately, the most accurate method is one that is properly validated in your laboratory, for your specific sample matrix. It is strongly recommended to perform a thorough method validation, including the assessment of linearity, precision, accuracy (recovery), and limits of detection and quantification, regardless of the chosen extraction technique. The use of isotopically labeled internal standards is also highly encouraged to ensure the highest level of accuracy.
References
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- Tominaga, T., Murat, M. L., & Dubourdieu, D. (2000). Development of a method for analyzing the volatile thiols involved in the aroma of Sauvignon blanc wines. Journal of Agricultural and Food Chemistry, 48(5), 1593-1596.
- Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. (2019). Journal of Food Science and Technology, 56(10), 4579–4587*.
- Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods. (2011).
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- Isolation methods developed for analysis of potent volatile thiols in wines, foods, and other beverages. (2021).
- Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2022). Molecules, 27(19), 6527.
- Deep Eutectic Solvent Stir Bar Sorptive Extraction: A Rapid Microextraction Technique for the Determination of Vitamin D 3 by Spectrophotometry. (2021). Molecules, 26(21), 6631.
- Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimiz
- Headspace Solid-Phase Microextraction: Fundamentals and Recent Advances. (2022). Trends in Analytical Chemistry, 154, 116671.
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- Solid Phase Microextraction: Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- Development and Validation of a Selective Method to Quantify Low-Molecular-Mass Flavan-3-ols in Grapes and Wines. (2023). Foods, 12(15), 2871.
- Deep Eutectic Solvent Stir Bar Sorptive Extraction: A Rapid Microextraction Technique for the Determination of Vitamin D3 by Spectrophotometry. (2021). Molecules, 26(21), 6631.
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (2018).
- Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. (2015). Journal of Chemistry, 2015, 1-7.
- NEW STIR BAR SORPTIVE EXTRACTION (SBSE)
- Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes. (2015). Food Science and Technology (Campinas), 35(4), 620-627.
- 1H-NMR Analysis of Wine Metabolites: Method Development and Valid
- Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry for the Characterization of Polymeric Materials. (2018). LCGC North America, 36(1), 38-45.
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Monitoring of the Wines' Quality by Gas Chromatography: HSS-GC/FID Method Development, Validation, Verification, for Analysis of Volatile Compounds. (2022). Foods, 11(3), 279.
- Combined Heat and Mass Transfer Lec 1 :liquid-liquid Extraction-Part 1. (n.d.). Madar.
- Flavor Profiling of Beverages by Stir Bar Sorptive Extraction (SBSE) and Thermal Desorption GC/MS/PFPD. (n.d.). Gerstel.
- Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). (2021). Foods, 10(11), 2631.
- Headspace SPME method development for the analysis of volatile polar residual solvents by GC-MS. (2003). Journal of Pharmaceutical and Biomedical Analysis, 33(2), 199-210.
- Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines. (2023). Journal of Agricultural and Food Chemistry, 71(9), 4064-4074.
- Applications of Solid-Phase Microextraction and Related Techniques. (2023). Molecules, 28(13), 5035.
- Development of a new stir bar sorptive extraction method for the determination of medium-level volatile thiols in wine. (2014).
- Optimization of Solid-Phase Microextraction (SPME) for the Recovery of Explosives from Aqueous and Post-Explosion Debris Followed by Gas and Liquid Chromatographic Analysis. (2002). Journal of Forensic Sciences, 47(4), 1-8.
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A Comparative Guide to the Sensory Impact of 3-Mercaptohexyl Hexanoate and Other Potent Thiols
For researchers and product development professionals in the flavor and fragrance industries, understanding the nuanced sensory impact of aroma chemicals is paramount. Among the most potent and character-defining molecules are volatile thiols. These sulfur-containing organic compounds, perceptible at exceptionally low concentrations, can impart desirable fruity and tropical notes or undesirable reductive aromas. This guide provides an in-depth comparison of the sensory profiles of 3-Mercaptohexyl hexanoate (3MHH) and other significant thiols, supported by experimental methodologies for their evaluation.
The Significance of Volatile Thiols in Aroma
Volatile thiols are a class of sulfur-containing compounds that play a crucial role in the aroma of numerous foods and beverages, including wine, coffee, passion fruit, and mango.[1][2] Their impact is disproportionate to their concentration; often present at parts-per-trillion levels, they can define the characteristic aroma of a product. Thiols can be broadly categorized into two groups: those with positive, fruity aromas, and those with negative aromas reminiscent of rotten eggs or cooked vegetables.[1] This guide will focus on the former, specifically the so-called "varietal thiols" that contribute sought-after tropical and citrus notes.[2]
In Focus: this compound (3MHH)
This compound is a thiol ester recognized for its complex and desirable aroma profile.
-
Sensory Profile: At a concentration of 0.1% in dipropylene glycol, 3MHH is described as having a fruity, sulfurous, tropical, and passion fruit aroma.[3] Its flavor profile is characterized as tropical fruit.[3]
-
Chemical Structure:
-
IUPAC Name: 3-Sulfanylhexyl hexanoate
-
Molecular Formula: C₁₂H₂₄O₂S
-
-
Occurrence: 3MHH is a key aroma component in passion fruit and contributes to the tropical fruit notes in certain wines.
Comparative Analysis of Key Volatile Thiols
To understand the unique contribution of 3MHH, it is essential to compare it with other structurally and sensorially related thiols. The following compounds have been selected for their relevance in the food and beverage industry.
| Compound | IUPAC Name | Molecular Formula | Key Sensory Descriptors | Odor Threshold (in water) | Typical Occurrence |
| This compound (3MHH) | 3-Sulfanylhexyl hexanoate | C₁₂H₂₄O₂S | Tropical fruit, passion fruit, sulfurous[3] | Not widely reported | Passion fruit, Wine |
| 3-Mercaptohexan-1-ol (3MH) | 3-Sulfanylhexan-1-ol | C₆H₁₄OS | Grapefruit, passion fruit, guava, gooseberry[1] | 60 ng/L[1] | Wine (Sauvignon Blanc), Guava, Passion fruit[1][4] |
| 3-Mercaptohexyl Acetate (3MHA) | 3-Sulfanylhexyl acetate | C₈H₁₆O₂S | Passion fruit, grapefruit, box tree, gooseberry[1] | 4.2 ng/L[1] | Wine (Sauvignon Blanc), Mango[1][5] |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | 4-Sulfanyl-4-methylpentan-2-one | C₆H₁₂OS | Box tree, passion fruit, blackcurrant, broom[1][6] | 0.8 ng/L[1] | Wine (Sauvignon Blanc)[1] |
| 2-Furfurylthiol (FFT) | (Furan-2-yl)methanethiol | C₅H₆OS | Roasted coffee, caramellic-burnt, sweet (at high dilution)[7][8] | Not widely reported | Roasted coffee[7][8] |
Biochemical Formation of Varietal Thiols
In many natural products, particularly grapes, potent thiols like 3MH and 4MMP do not exist in their free, volatile form. Instead, they are present as non-volatile precursors, primarily conjugated to the amino acids cysteine or glutathione.[9] During fermentation, yeast enzymes with β-lyase activity cleave these conjugates, releasing the aromatic thiols into the wine.[1] 3-Mercaptohexyl acetate (3MHA) is subsequently formed through the esterification of 3MH by yeast during fermentation.[9]
The formation of these precursors in the grape is a complex process, thought to involve the enzymatic oxidation of unsaturated fatty acids, followed by conjugation to cysteine or glutathione.[1] Viticultural practices such as leaf plucking, which increases sun exposure, can enhance the concentration of these precursors in the grapes.[2][10]
Caption: Simplified pathway of varietal thiol formation.
Methodologies for Sensory and Instrumental Analysis
Objective comparison of thiol sensory impact requires robust analytical techniques. Gas Chromatography-Olfactometry (GC-O) and trained sensory panels are the gold standards in this field.
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This allows for the identification of specific odor-active compounds in a complex mixture.[13]
Experimental Protocol for GC-O Analysis of Thiols:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a 500 mg/6 mL polymeric SPE cartridge (e.g., Strata-X) with 5 mL of dichloromethane, followed by 5 mL of methanol, and 10 mL of a model wine solution (12% ethanol, 5 g/L tartaric acid, pH 3.5).
-
Pass 50 mL of the sample (e.g., wine, fruit juice) through the cartridge at a flow rate of 2 mL/min.
-
Wash the cartridge with 10 mL of ultrapure water and 10 mL of a 30% methanol in water solution.
-
Dry the cartridge under a stream of nitrogen for 30 minutes.
-
Elute the analytes with 10 mL of dichloromethane.
-
Concentrate the eluate to 200 µL under a gentle stream of nitrogen.
-
-
GC-O System Configuration:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-FFAP (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 4°C/min, hold for 10 min.
-
Injector: Splitless mode, 250°C, 1 µL injection volume.
-
Effluent Splitter: At the end of the column, split the effluent 1:1 between a Flame Ionization Detector (FID) and a heated sniffing port (ODP).[11]
-
Sniffing Port: Heated to 250°C, with humidified air added as a make-up gas.
-
-
Data Acquisition:
-
A trained panelist sniffs the effluent from the ODP and records the time, duration, and a descriptor for each detected aroma.
-
Simultaneously, the FID records the chemical signal.
-
By correlating the retention times of the aroma events with the chromatographic peaks, odor-active compounds can be identified.
-
Caption: Gas Chromatography-Olfactometry (GC-O) workflow.
While GC-O identifies individual odorants, a trained sensory panel is required to evaluate the overall aroma profile and the interactions between compounds in a finished product.[14][15]
Protocol for Descriptive Sensory Analysis:
-
Panelist Selection and Training:
-
Recruit 10-12 individuals based on their interest and sensory acuity.
-
Train the panel over several sessions to recognize and consistently rate the intensity of reference aroma standards for the thiols of interest (e.g., grapefruit, passion fruit, box tree, coffee).[16] This develops a consensus vocabulary.
-
-
Sample Preparation and Presentation:
-
Spike a neutral base (e.g., model wine, sugar water) with known concentrations of the thiols to be compared. Include a non-spiked control.
-
Present 30 mL of each sample in coded, tulip-shaped black glasses to prevent visual bias.
-
Samples should be served at a controlled temperature (e.g., 14°C for wine).
-
Randomize the order of presentation for each panelist.
-
-
Evaluation Procedure:
-
Panelists evaluate the aroma of each sample orthonasally (sniffing).[17]
-
They rate the intensity of each agreed-upon descriptor (e.g., "passion fruit," "grapefruit," "sulfurous") on a 15-cm unstructured line scale anchored with "low" and "high."
-
A mandatory break of at least 60 seconds is enforced between samples, with panelists cleansing their palate with deionized water and unsalted crackers.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensities of the descriptors across the different samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.
-
Causality and Sensory Interactions
It is crucial to recognize that the perceived aroma of a thiol is not solely dependent on its own concentration. The food or beverage matrix can significantly alter perception. For instance, studies have shown that oxidation-derived compounds like methional can suppress the perception of fruity attributes like grapefruit and guava from 3MH.[18][19] Conversely, other compounds can have a synergistic effect. The final aroma profile is a result of complex interactions between dozens or even hundreds of volatile compounds.[18][20]
Conclusion
This compound provides a distinct tropical and passion fruit aroma that is highly valued in flavor and fragrance applications. Its sensory profile, while sharing characteristics with its precursor 3MH and its acetate 3MHA, is unique. A comprehensive understanding of its impact requires comparison with other potent thiols under controlled conditions. By employing rigorous instrumental techniques like GC-O and validated sensory panel methodologies, researchers and developers can precisely characterize the contribution of these molecules, leading to more effective and targeted product formulation. The interplay between these potent thiols and the product matrix underscores the importance of evaluating aroma in its final application, as complex interactions can suppress or enhance key sensory attributes.
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Waterhouse Lab, UC Davis. (n.d.). Volatile Thiols. Retrieved from [Link]
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South African Wine News. (2023, July 17). The science of thiols in wine. Retrieved from [Link]
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Michael. (2026, January 20). The Complete Mango Flavor Playbook. Retrieved from [Link]
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SevenFifty Daily. (2023, June 29). The Science of Thiols in Wine. Retrieved from [Link]
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Stellenbosch University. (2021, September 24). The temporal sensory interaction between 3-Mercaptohexanol, 3-Mercaptohexyl Acetate and Athanethiol using trata. Retrieved from [Link]
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MDPI. (n.d.). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Retrieved from [Link]
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DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. Retrieved from [Link]
-
PubMed. (n.d.). Matrix effects influencing the perception of 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) in different Chenin Blanc wines by Projective Mapping (PM) with Ultra Flash profiling (UFP) intensity ratings. Retrieved from [Link]
-
BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]
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Veritati. (n.d.). Sensory interaction between 3-mercaptohexan-1-ol, 3-isobutyl-2-methoxypyrazine and oxidation-related compounds. Retrieved from [Link]
-
OENO One. (2023, January 5). Varietal thiols levels and sensory effects in South African Colombard wines. Retrieved from [Link]
- Unknown Source. (n.d.). Comparison of 2-furfurylthiol concentration before and after cysteine addition.
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OENO One. (2022, September 15). Thiol precursors and amino acids profile of white interspecific hybrid Vitis varieties and impact of foliar urea and sulfur supplementation on the concentration of thiol precursors in Vitis sp. Vidal berries. Retrieved from [Link]
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NIH. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-thiohexanol 3-mercaptohexanol. Retrieved from [Link]
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Infowine. (n.d.). improved understanding of varietal thiol precursors in grapes and wine. Retrieved from [Link]
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The Good Scents Company. (n.d.). furfuryl mercaptan. Retrieved from [Link]
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Wines & Vines. (n.d.). Grape-Derived Fruity Volatile Thiols. Retrieved from [Link]
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MMR. (n.d.). Smelling Success: Olfactory Perception in Sensory Evaluation. Retrieved from [Link]
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Wikipedia. (n.d.). Furan-2-ylmethanethiol. Retrieved from [Link]
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Leffingwell & Associates. (n.d.). The 3-Mercaptohexanols. Retrieved from [Link]
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AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Retrieved from [Link]
-
MDPI. (n.d.). Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Behaviors of 3-Mercaptohexan-1-ol and 3-Mercaptohexyl Acetate During Brewing Processes. Retrieved from [Link]
-
AIDIC. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Interaction Effects of 3-Mercaptohexan-1-ol (3MH), Linalool and Ethyl Hexanoate on the Aromatic Profile of South African Dry Chenin Blanc Wine by Descriptive Analysis (DA). Retrieved from [Link]
-
NIST. (n.d.). 2-Pentanone, 4-mercapto-4-methyl-. Retrieved from [Link]
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American Chemical Society. (2022, January 3). 2-Furfurylthiol. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-mercaptohexyl acetate. Retrieved from [Link]
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GSRS. (n.d.). 4-MERCAPTO-4-METHYL-2-HEXANONE. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-mercaptohexyl butyrate 3-sulfanylhexyl butanoate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Volatile Sulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the accurate quantification of volatile sulfur compounds (VSCs) is of paramount importance. These compounds, often potent at trace levels, can be critical indicators of product quality, stability, and safety. The successful transfer and consistent performance of analytical methods for VSCs across different laboratories, personnel, and equipment are therefore not just a matter of procedural compliance, but a cornerstone of data integrity and regulatory trust.
This guide provides an in-depth comparison of common analytical techniques for VSC analysis and a comprehensive framework for their cross-validation. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system grounded in established principles.
The Challenge of Volatile Sulfur Compounds
Volatile sulfur compounds are a class of organic molecules containing sulfur that are characterized by their high volatility and often potent odor. Their analysis is challenging due to their reactivity, potential for adsorption to surfaces, and typically low concentrations in complex matrices. Common VSCs of interest include hydrogen sulfide (H₂S), methanethiol (methyl mercaptan), dimethyl sulfide (DMS), and dimethyl disulfide (DMDS).
A Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for VSC analysis is a critical decision that impacts sensitivity, selectivity, and throughput. Here, we compare the workhorses of VSC analysis: Gas Chromatography (GC) with various detectors and direct-injection mass spectrometry techniques.
Gas Chromatography-Based Methods
Gas chromatography remains a cornerstone for the separation and quantification of VSCs. The choice of detector is crucial for achieving the desired sensitivity and selectivity.
-
Sulfur Chemiluminescence Detector (SCD): The SCD is highly specific for sulfur-containing compounds and offers an equimolar response, meaning the signal is directly proportional to the number of sulfur atoms in the molecule. This simplifies quantification, especially for unknown or co-eluting sulfur compounds.
-
Flame Photometric Detector (FPD): The FPD is another sulfur-selective detector, though it can be prone to quenching effects from co-eluting hydrocarbons, which can suppress the sulfur signal. The pulsed flame photometric detector (PFPD) offers improved sensitivity and reduced quenching compared to the traditional FPD.
-
Mass Spectrometry (MS): When coupled with GC, MS provides powerful identification capabilities based on mass spectra, in addition to quantification. Selected Ion Monitoring (SIM) mode can enhance sensitivity and selectivity for target VSCs.
Direct-Injection Mass Spectrometry
For real-time monitoring and high-throughput analysis, direct-injection mass spectrometry techniques offer a compelling alternative to chromatography-based methods.
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): SIFT-MS is a real-time analytical technique that uses soft chemical ionization to quantify volatile compounds directly from the air or headspace of a sample. It can rapidly switch between multiple reagent ions, allowing for the differentiation of isobaric and isomeric compounds.
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is another real-time technique that utilizes proton transfer reactions to ionize and detect volatile organic compounds. It is known for its high sensitivity and fast response times.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the application. The following table summarizes key performance characteristics of the discussed techniques for VSC analysis.
| Feature | GC-SCD | GC-FPD/PFPD | GC-MS | SIFT-MS | PTR-MS |
| Selectivity | Excellent for sulfur | Good to Excellent for sulfur | Excellent (with MS/MS) | Good (reagent ion chemistry) | Good (proton affinity based) |
| Sensitivity (LOD) | Low ppb | ppb to sub-ppb | pg to low ppb | ppt to low ppb | ppt to low ppb |
| Linearity Range | Wide | Moderate to Wide | Wide | Wide | Wide |
| Real-time Analysis | No | No | No | Yes | Yes |
| Compound ID | Retention time | Retention time | Mass spectrum | Mass-to-charge ratio | Mass-to-charge ratio |
| Throughput | Low to Medium | Low to Medium | Low to Medium | High | High |
| Matrix Effects | Can be significant | Prone to quenching | Can be significant | Less susceptible | Can be affected by humidity |
Data compiled from multiple sources to provide a general comparison. Actual performance may vary depending on the specific instrument, method parameters, and VSC.
The Imperative of Cross-Validation
Cross-validation of an analytical method is the process of demonstrating that a validated method produces consistent and reliable results when performed by different laboratories, analysts, or on different instruments[1]. This is a critical step in method transfer and is essential for ensuring data comparability in multi-site studies and for regulatory submissions. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on analytical method validation that underscore the importance of this process[2][3][4][5].
A Step-by-Step Protocol for Inter-Laboratory Cross-Validation of a GC-Based VSC Method
This protocol outlines a systematic approach to cross-validating a gas chromatography method for the analysis of volatile sulfur compounds between a transferring (Lab A) and a receiving (Lab B) laboratory.
Phase 1: Planning and Protocol Development
-
Establish a Cross-Validation Team: Form a team with representatives from both laboratories, including analytical scientists and quality assurance personnel.
-
Develop a Detailed Cross-Validation Protocol: This document should be jointly reviewed and approved by both laboratories before any experimental work begins. It should include:
-
Objective and Scope: Clearly state the purpose of the cross-validation and the specific analytical method being transferred.
-
Analytical Method Procedure: Provide the complete, detailed analytical method, including all parameters for the GC system, sample preparation, and data analysis.
-
Materials and Reagents: Specify the source and quality of all standards, reagents, and consumables to be used.
-
Samples for Analysis: Define the number and type of samples to be analyzed. This should include a set of identical, homogeneous samples (e.g., spiked matrix, in-process samples, or finished product) to be analyzed by both labs.
-
Performance Characteristics to be Evaluated: Define the key performance parameters to be compared, such as accuracy, precision (repeatability and intermediate precision), and linearity.
-
Acceptance Criteria: Predetermine the statistical criteria for accepting the method transfer. These criteria should be based on the performance of the method during its initial validation.
-
Phase 2: Execution of the Cross-Validation Study
-
Training and Familiarization (Lab B): The receiving laboratory should be thoroughly trained on the analytical method by personnel from the transferring laboratory. This may involve on-site training or detailed video conferencing.
-
Analysis of Samples: Both laboratories will analyze the agreed-upon set of samples in replicate according to the cross-validation protocol.
-
Data Recording and Reporting: All raw data, chromatograms, and calculations should be meticulously documented by both laboratories.
Phase 3: Data Evaluation and Reporting
-
Statistical Comparison of Results: The results from both laboratories are statistically compared against the predefined acceptance criteria. This may involve t-tests, F-tests, or equivalence testing to assess the significance of any differences in mean and variance.
-
Cross-Validation Report: A comprehensive report is prepared that summarizes the entire cross-validation study. This report should include:
-
A summary of the protocol.
-
The results obtained by each laboratory.
-
A statistical analysis of the data.
-
Any deviations from the protocol and their potential impact.
-
Visualizing the Cross-Validation Workflow
Caption: A workflow diagram illustrating the key phases of an inter-laboratory cross-validation study.
Experimental Protocols: A Deeper Dive
To ensure the practical applicability of this guide, we provide detailed experimental protocols for sample preparation and analysis of VSCs.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free sample preparation technique that is well-suited for the extraction of volatile compounds from a variety of matrices[6][7][8].
Protocol for HS-SPME-GC-MS Analysis of VSCs:
-
Sample Preparation: Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial. For aqueous samples, the addition of salt (e.g., NaCl) can improve the extraction efficiency of some VSCs.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of one of the target VSCs) to each sample.
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the VSCs to partition into the headspace.
-
Extraction: Expose a SPME fiber with a suitable coating (e.g., Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the VSCs.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
Sample Preparation: Purge and Trap
Purge and trap is a dynamic headspace technique that is highly effective for concentrating volatile compounds from aqueous samples[9][10][11][12][13].
Protocol for Purge and Trap-GC-SCD Analysis of VSCs:
-
Sample Loading: Place a known volume of the aqueous sample (e.g., 5-25 mL) into the sparging vessel of the purge and trap system.
-
Internal Standard Addition: Add a known amount of an internal standard to the sample.
-
Purging: Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate for a specific time (e.g., 10-15 minutes). The VSCs are stripped from the sample and carried to a sorbent trap.
-
Desorption: Rapidly heat the sorbent trap to desorb the VSCs onto the GC column.
-
Analysis: The separated VSCs are detected by the SCD.
Visualizing the Analytical Workflow
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Mercaptohexyl Hexanoate for Laboratory Professionals
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Mercaptohexyl hexanoate, a compound valued for its distinct aromatic properties in flavor and fragrance research, but one that requires meticulous handling due to its chemical nature. By understanding the underlying principles of its reactivity and regulatory classifications, laboratory personnel can implement a disposal plan that is not only safe but also environmentally responsible.
Understanding this compound: Properties and Hazard Identification
This compound (CAS No. 136954-22-8) is an organic compound containing both a thiol (-SH) and an ester functional group.[1] This unique structure contributes to its characteristic sulfurous and fruity aroma.[2] However, it is these same functional groups that necessitate careful consideration for its handling and disposal.
Key Hazards:
-
Combustibility: While not highly flammable, it is classified as a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures.[3]
-
Irritant: It is irritating to the eyes, respiratory system, and skin.[2] Prolonged or repeated contact should be avoided.
-
Malodorous: Like many thiols, it has a strong, unpleasant odor that can be pervasive if not properly contained.
Physicochemical Data Summary
For quick reference, the table below summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits (OELs) for this compound have not been established. Therefore, as a conservative measure, it is prudent to adhere to the limits set for structurally similar and well-studied mercaptans.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₄O₂S | [1] |
| Molecular Weight | 232.38 g/mol | [1] |
| Flash Point | > 98.89 °C (> 210 °F) | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Strong, sulfurous, fruity | [2] |
| Occupational Exposure Limits (OELs) | ||
| OSHA PEL (as Methyl Mercaptan) | 10 ppm (Ceiling) | [4] |
| NIOSH REL (as Methyl Mercaptan) | 0.5 ppm (15-minute Ceiling) | [5] |
| ACGIH TLV (as Ethyl Mercaptan) | 10 ppm (TWA) | [6] |
Note: OELs for Methyl and Ethyl Mercaptan are provided as a precautionary reference due to the absence of specific data for this compound.
Regulatory Framework: EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8] Based on its flashpoint of over 98.89°C, this compound is classified as a combustible liquid .[2]
Given its combustible nature, unused or waste this compound would likely be classified as a D001 hazardous waste under the EPA's ignitability characteristic if it has a flash point below 140°F (60°C).[8] Although its flashpoint is higher, it is best practice to manage it as a hazardous waste due to its other hazardous properties and to ensure compliance with the most stringent interpretations of regulations.
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in its removal by a certified hazardous waste contractor. The following workflow provides a comprehensive, step-by-step approach.
Caption: Disposal workflow for this compound.
Experimental Protocol for Small-Scale Neutralization
For very small quantities of this compound, chemical neutralization can be an effective preliminary step before collection as hazardous waste. This should only be performed by trained personnel in a certified chemical fume hood.
-
Preparation: In a designated chemical fume hood, prepare a 10% solution of sodium hypochlorite (household bleach) in a suitably sized container.
-
Addition: Slowly and with stirring, add the this compound waste to the bleach solution. The thiol group will be oxidized to a less odorous and less hazardous sulfonic acid.[9]
-
Reaction: Allow the mixture to react for at least 24 hours to ensure complete oxidation.[10]
-
Disposal: The resulting solution should be collected and disposed of as hazardous waste.
Decontamination and Spill Management
Due to its persistent odor and irritant properties, thorough decontamination of laboratory surfaces and equipment is crucial. In the event of a spill, a systematic and immediate response is required.
Decontamination Protocol
-
Glassware and Equipment: Submerge contaminated glassware and equipment in a 10% bleach solution within a chemical fume hood for at least 24 hours.[7][10] Subsequently, wash with soap and water, and rinse thoroughly.
-
Surfaces: Wipe down contaminated surfaces with a cloth soaked in a 10% bleach solution, followed by a clean, wet cloth to remove any residue.
-
Personal Protective Equipment (PPE): Dispose of contaminated gloves and other disposable PPE in a sealed plastic bag, which should then be placed in a designated solid hazardous waste container.[10]
Spill Response Workflow
Caption: Emergency spill response for this compound.
Chemical Incompatibility and Safe Storage
Proper storage is critical to prevent hazardous reactions. This compound, being both a thiol and an ester, has specific incompatibilities that must be respected.
-
Oxidizing Agents: Avoid storage with strong oxidizing agents (e.g., nitric acid, perchlorates) as this can lead to a vigorous, exothermic reaction.
-
Strong Bases: Strong bases can hydrolyze the ester linkage.
-
Reactive Metals: Thiols can react with certain metals.
Store this compound in a cool, dry, well-ventilated area, away from the incompatible materials listed above.[1] The container should be tightly sealed to prevent the escape of odors.[11]
Conclusion: Fostering a Culture of Safety
The responsible management of chemical waste, including the proper disposal of this compound, is a cornerstone of a robust laboratory safety program. By adhering to the procedural guidance outlined in this document, researchers and laboratory professionals can mitigate risks, ensure regulatory compliance, and contribute to a safer working environment. It is the collective responsibility of all laboratory personnel to understand and implement these best practices, thereby fostering a deeply ingrained culture of safety.
References
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Human Metabolome Database. (2012). This compound. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2022). METHYL MERCAPTAN (METHANETHIOL). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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ACGIH. (n.d.). TLV Chemical Substances Introduction. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]
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New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sulfur. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]
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Hazardous Waste Experts. (2022). How are flammable liquids categorized?. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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GPL Odorizers. (2024). Mercaptans: Safety, Exposure Limits, and Role in Gas Odorization. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Sulfur Mustard: Blister Agent. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). 49 CFR 173.150 -- Exceptions for Class 3 (flammable and combustible liquids). Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). List of Chemicals with Threshold Limit Values Primarily Based on Sensory Irritation. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Methyl mercaptan - IDLH. Retrieved from [Link]
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Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Ethyl Mercaptan. Retrieved from [Link]
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Wikipedia. (n.d.). Thiol. Retrieved from [Link]
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West Liberty University. (2006). Material Safety Data Sheet: Sulfur. Retrieved from [Link]
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University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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MLI Environmental. (2025). Hazardous Waste Materials Guide: Flammable Liquids. Retrieved from [Link]
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U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
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Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequently-used federal hazardous waste codes. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). EPN. Retrieved from [Link]
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U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Mercaptohexyl hexanoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Mercaptohexyl hexanoate. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself by offering in-depth technical guidance rooted in scientific integrity and field-proven expertise. This document is structured to deliver immediate, actionable information for the safe handling, use, and disposal of this compound.
Understanding the Compound: this compound at a Glance
This compound is a volatile organic compound known for its characteristic sulfurous and fruity aroma. While it is utilized in the flavor and fragrance industry, its chemical nature as a thiol and an ester necessitates careful handling to mitigate potential health and safety risks in a laboratory setting.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₂S | The Good Scents Company |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company |
| Boiling Point | 280 °C at 760 mmHg | The Good Scents Company |
| Flash Point | > 98.89 °C (> 210 °F) | The Good Scents Company |
| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | The Good Scents Company |
| Solubility | Insoluble in water; soluble in alcohol and triacetin | The Good Scents Company |
Hazard Identification and Risk Assessment
Primary Hazards:
-
Irritant: this compound is classified as irritating to the eyes, respiratory system, and skin.[1] Direct contact can cause redness, pain, and inflammation.
-
Combustible Liquid: The flash point is greater than 98.89 °C, meaning it can ignite when exposed to an ignition source at or above this temperature.[1]
-
Odor: As a thiol, it possesses a strong, pervasive odor that can be a nuisance and may indicate a leak or spill.
Due to the lack of comprehensive toxicological data, it is prudent to treat this compound with a high degree of caution and minimize all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on best practices for handling irritant chemicals, thiols, and esters.
Eye and Face Protection
Rationale: The irritant nature of this compound necessitates robust eye and face protection to prevent splashes and vapors from causing irritation or injury.
-
Primary Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.
-
Secondary Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes), a full-face shield should be worn in addition to safety goggles.
Skin Protection: Gloves and Laboratory Coats
Rationale: Direct skin contact can lead to irritation. The selection of appropriate gloves is critical to prevent chemical permeation.
-
Glove Selection:
-
Recommended: Based on general resistance charts for esters and sulfur compounds, Butyl rubber or Viton® gloves are recommended for prolonged contact.
-
For Incidental Contact: Double-gloving with a heavier-duty nitrile glove over a standard nitrile glove can provide adequate protection for short-duration tasks. Always inspect gloves for any signs of degradation or perforation before and during use.
-
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
Respiratory Protection
Rationale: The compound is a respiratory irritant, and its volatility, although low, can lead to the presence of vapors in the air, especially in poorly ventilated areas or when heated.
-
Engineering Controls First: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When Respirators are Necessary: In situations where a fume hood is not available or during a large spill, respiratory protection is mandatory.
-
Recommended Respirator: An air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is suitable for protection against the vapors of this compound. For situations with potential for aerosols, a combination OV/P100 cartridge should be used.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
-
Operational Plan: Safe Handling and Storage Workflow
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Hazardous Waste Experts. (2023, October 10). Spill-Emergency Response Plans for Oil and Chemical Hazmat. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
